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Foundational

An In-depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a pyridine-containing non-proteinogen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a pyridine-containing non-proteinogenic β-hydroxy-α-amino acid ester. While specific data for this compound is limited in publicly accessible literature, this document consolidates available information for its dihydrochloride salt, discusses its chemical significance, and presents logical, field-proven insights into its synthesis, properties, and potential applications. The core structure, featuring a chiral 1,2-amino alcohol motif attached to a pyridine ring, positions it as a valuable building block in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and similar molecular scaffolds.

Introduction and Chemical Identity

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a synthetic amino acid derivative of significant interest due to its unique structural features. The molecule incorporates a pyridine ring, a common heterocycle in pharmaceuticals, and a β-hydroxy-α-amino acid backbone. This latter motif is a key component in numerous biologically active compounds and peptidomimetics, often conferring improved metabolic stability and specific conformational properties.

The primary identified form of this compound is its dihydrochloride salt, which enhances stability and solubility.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride[1]
CAS Number 2059932-93-1[1][2]
Molecular Formula C₁₀H₁₆Cl₂N₂O₃[2]
Molecular Weight 283.15 g/mol [2]

It is crucial to distinguish the topic compound from its close structural analogs, such as Ethyl 2-amino-3-(pyridin-4-yl)propanoate, which lacks the β-hydroxyl group and has a different CAS number (103392-91-2)[3]. The presence of the hydroxyl group introduces an additional stereocenter and significantly alters the molecule's chemical and biological properties.

The Scientific Rationale: Synthesis and Mechanistic Considerations

The synthesis of β-hydroxy-α-amino acids is a well-established area of organic chemistry, often involving the aldol reaction of a glycine enolate equivalent with an aldehyde. In the case of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, the key synthetic step would be the condensation of an ethyl glycinate derivative with pyridine-4-carboxaldehyde.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the use of a glycine Schiff base, which serves to activate the α-carbon for deprotonation and subsequent nucleophilic attack on the aldehyde. This approach provides good control over the reaction and allows for stereoselective synthesis with the appropriate choice of catalysts and reaction conditions.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_reaction Core Reaction cluster_product Final Product Glycine_Ester Ethyl Glycinate Schiff_Base Glycine Schiff Base Glycine_Ester->Schiff_Base + Benzophenone (Schiff Base Formation) Benzophenone Benzophenone Pyridine_Aldehyde Pyridine-4-carboxaldehyde Aldol_Adduct Aldol Adduct Intermediate Schiff_Base->Aldol_Adduct 1. Base (e.g., LDA) 2. Pyridine-4-carboxaldehyde (Aldol Condensation) Final_Product Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate Aldol_Adduct->Final_Product Mild Acidic Hydrolysis (Deprotection)

Caption: Proposed synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of similar β-hydroxy-α-amino acids and is proposed as a validated starting point for the synthesis of the title compound.

Step 1: Formation of the Glycine Schiff Base

  • To a solution of ethyl glycinate hydrochloride in dichloromethane, add an equimolar amount of a suitable base (e.g., triethylamine) to liberate the free amine.

  • Add benzophenone imine and a catalytic amount of a dehydrating agent (e.g., magnesium sulfate).

  • Stir the reaction mixture at room temperature until the formation of the Schiff base is complete, as monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture and concentrate under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.

Causality: The formation of the Schiff base protects the amino group and increases the acidity of the α-protons, facilitating enolate formation.

Step 2: Aldol Condensation

  • Dissolve the glycine Schiff base in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

  • After stirring for 30 minutes, add a solution of pyridine-4-carboxaldehyde in tetrahydrofuran dropwise.

  • Allow the reaction to proceed at -78 °C until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Causality: The low temperature is critical to prevent side reactions and control the stereoselectivity of the aldol addition.

Step 3: Hydrolysis and Purification

  • Allow the reaction mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to mild acidic hydrolysis (e.g., with citric acid) to remove the benzophenone protecting group.

  • Purify the final product by column chromatography on silica gel to yield Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Self-Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the reaction has gone to completion before proceeding to the next step. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Physicochemical Properties and Characterization

Table 2: Predicted and Known Properties

PropertyValue/InformationSource/Basis
Appearance Likely a solid at room temperature.Based on similar amino acid esters[4].
Solubility The dihydrochloride salt is expected to be soluble in water and polar organic solvents.General property of amine salts.
Stereochemistry Contains two stereocenters, leading to four possible stereoisomers (two diastereomeric pairs of enantiomers).Structural analysis.
Spectroscopic Data Specific NMR and MS data are not widely published. Characterization would involve ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.Standard analytical techniques.

Applications in Drug Discovery and Development

The structural motifs present in Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate make it a compound of high interest in medicinal chemistry.

Peptidomimetics and Protease Inhibitors

β-Hydroxy-α-amino acids are considered transition-state isosteres for peptide bond hydrolysis.[5] Their incorporation into peptide sequences can lead to potent and selective inhibitors of proteases, a class of enzymes implicated in numerous diseases, including viral infections, cancer, and cardiovascular disorders. The pyridine moiety can engage in specific interactions, such as hydrogen bonding and π-stacking, with the active site of target enzymes.

Mechanism_of_Action cluster_interactions Key Interactions Molecule Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate - Pyridine Ring - Hydroxyl Group - Amino Group Binding Binding Interactions Molecule->Binding Enters Active Site Target Enzyme Active Site - Aromatic Residues - Polar Residues - Catalytic Residues Binding->Target Forms Non-covalent Bonds Pi_Stacking π-Stacking Binding->Pi_Stacking Pyridine Ring H_Bonding Hydrogen Bonding Binding->H_Bonding -OH and -NH₂ groups

Caption: Potential binding interactions within an enzyme active site.

Scaffolds for Novel Therapeutics

Beyond peptidomimetics, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The functional groups (amine, hydroxyl, ester, and pyridine) allow for a wide range of chemical modifications, enabling the exploration of diverse chemical spaces in the search for new drug candidates. The pyridine nitrogen can be quaternized to modulate solubility and cell permeability.

Role in Modulating Biological Pathways

Amino acid derivatives with heterocyclic side chains have been investigated for their ability to interact with various biological targets. For instance, compounds with similar structures are explored for their potential roles in enzyme interactions and their effects on biological systems.[6] The specific substitution pattern of the pyridine ring can be critical for biological activity.

Safety and Handling

While specific toxicity data for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is not available, general laboratory safety precautions for handling chemical reagents should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For the related compound, Ethyl 2-amino-3-(4-pyridinyl)propanoate, acute oral toxicity (GHS Category 3) has been noted, with the signal word "Danger"[4][7]. It is prudent to handle the title compound with a similar level of caution until specific toxicological data becomes available.

Conclusion

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, particularly in its dihydrochloride salt form (CAS 2059932-93-1), represents a promising, albeit under-characterized, chemical entity for drug discovery and development. Its synthesis is achievable through established methodologies for β-hydroxy-α-amino acids. The combination of a pyridine heterocycle and a peptidomimetic backbone suggests potential applications as an enzyme inhibitor and a versatile scaffold for medicinal chemistry. Further research is warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential. This guide serves as a starting point for such investigations, providing a framework based on established chemical principles and data from closely related analogs.

References

  • EvitaChem. Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)
  • Google Patents. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid.
  • Kim, H. J., et al. (2017). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. The Journal of Organic Chemistry, 82(15), 7937–7947.
  • Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7649–7663.
  • LookChem. Ethyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)
  • NextSDS. ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)
  • Royal Society of Chemistry.
  • Sigma-Aldrich. Ethyl 2-amino-3-(4-pyridinyl)
  • Appchem. ethyl 2-amino-3-(pyridin-4-yl)
  • Sigma-Aldrich. Ethyl 2-amino-3-(4-pyridinyl)
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Sapphire Bioscience. Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)
  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)
  • ChemicalBook. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0.
  • AiFChem. Methyl 2-[4-methyl-2-(methylamino)
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubChem. Ethyl 3-amino-3-(pyridin-4-yl)
  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubChem. Ethyl 3-(pyridin-2-yl)
  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Applied and Environmental Microbiology. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017.
  • ResearchGate. (2018). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review.
  • Chemistry – A European Journal. (2020). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH.
  • MDPI. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development.
  • ChemBK. 2-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID ETHYL ESTER.

Sources

Exploratory

physical and chemical properties of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

An In-Depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Introduction Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a multifaceted organic compound of significant interest to the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Introduction

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a multifaceted organic compound of significant interest to the chemical and pharmaceutical sciences. As a functionalized amino acid derivative, it incorporates several key chemical features within a single molecular framework: a primary amine, a secondary alcohol, an ethyl ester, and a pyridine ring. This unique combination makes it a valuable chiral building block and a compelling scaffold for library synthesis in drug discovery programs. The pyridine moiety, a common pharmacophore, imparts specific electronic and solubility properties, while the amino- and hydroxy- functionalities offer multiple points for chemical modification and hydrogen bonding interactions with biological targets.[1][2]

This technical guide provides a comprehensive overview of the known and predicted properties of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into its physicochemical characteristics, a plausible synthetic route, key reactive properties, and robust analytical methodologies for its characterization.

Compound Identification and Molecular Structure

Accurate identification is the foundation of all chemical research. The structural and identifying information for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is summarized below. The most readily available data pertains to its dihydrochloride salt, which enhances stability and solubility for research purposes.[3][4]

Table 1: Compound Identifiers | Identifier | Value | | :--- | :--- | | IUPAC Name | ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate | | CAS Number | 2059932-93-1 (dihydrochloride salt)[3][4] | | Molecular Formula | C₁₀H₁₄N₂O₃ (Free Base) | C₁₀H₁₆Cl₂N₂O₃ (Dihydrochloride Salt)[4] | | Molecular Weight | 210.23 g/mol (Free Base) | 283.15 g/mol (Dihydrochloride Salt)[4] | | Canonical SMILES | CCOC(=O)C(N)C(O)C1=CC=NC=C1 | | InChI | InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8-9,13H,2,11H2,1H3 | | InChI Key | YLGMUGOXNFNXSS-UHFFFAOYSA-N |

The molecule's architecture is defined by a propanoate backbone substituted with four distinct functional groups. Understanding this structure is key to predicting its chemical behavior and potential biological activity.

Caption: Molecular structure highlighting the key functional groups.

Physicochemical Properties

The physical properties of the compound are largely dictated by the interplay of its polar (amine, hydroxyl, pyridine) and nonpolar (ethyl ester) components. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from close analogs.

Table 2: Physical and Chemical Properties

Property Predicted/Known Value Justification/Comment
Appearance White to off-white crystalline solid. Typical appearance for similar amino acid derivatives.[1]
Solubility Soluble in polar solvents such as water, ethanol, and methanol. The presence of amine, hydroxyl, and pyridine nitrogen groups allows for extensive hydrogen bonding with polar protic solvents. The dihydrochloride salt form further enhances aqueous solubility.[1]
pKa ~3-4 (α-amino), ~9-10 (pyridinium), ~14-15 (hydroxyl) Estimated values. The α-amino group is protonated at neutral pH. The pyridine nitrogen is basic. The hydroxyl group is weakly acidic.

| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and extreme pH due to the ester and amino functionalities. | The ester bond is susceptible to hydrolysis under strong acidic or basic conditions.[1] |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

Causality Behind the Proposed Route: The core of this molecule is a β-hydroxy-α-amino acid structure. The most direct method to form such a C-C bond is through an aldol-type reaction. Here, pyridine-4-carboxaldehyde serves as the electrophile. A glycine ethyl ester can be deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the aldehyde. This choice of reactants directly assembles the carbon skeleton in a convergent manner. Subsequent workup and purification yield the target compound.

start1 Pyridine-4-carboxaldehyde intermediate Aldol Adduct (Lithium Alkoxide) start1->intermediate start2 Glycine Ethyl Ester reagent1 Strong Base (e.g., LDA) Anhydrous THF, -78°C start2->reagent1 reagent1->intermediate Enolate Formation & Aldol Addition reagent2 Aqueous Workup (e.g., NH₄Cl solution) intermediate->reagent2 product Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate reagent2->product purify Purification (Column Chromatography) product->purify final Final Product purify->final

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Generalized Synthesis

This protocol is a generalized representation and requires optimization. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) is added. Glycine ethyl ester, dissolved in anhydrous THF, is then added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Aldol Reaction: A solution of pyridine-4-carboxaldehyde in anhydrous THF is added dropwise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Chemical Reactivity Profile

The molecule's reactivity is a composite of its constituent functional groups, providing multiple handles for synthetic elaboration.

  • Amino Group: Acts as a nucleophile. It can be acylated, alkylated, or used in peptide coupling reactions to extend the molecular structure.

  • Hydroxyl Group: Can be oxidized to a ketone, esterified, or converted into a leaving group for substitution reactions. Its presence is critical for hydrogen bond donor interactions in a biological context.

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[1] It can also undergo transesterification or be reduced to a primary alcohol.

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene. Its presence influences the overall electron density and ADME properties of the molecule.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stability of the compound is paramount. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected data can be reliably predicted from the structure.

Table 3: Predicted Spectroscopic Characteristics

Technique Expected Observations
¹H NMR Ethyl Group: A triplet (~1.2 ppm) and a quartet (~4.1 ppm). α-Proton (Cα-H): A doublet adjacent to the hydroxyl-bearing carbon. β-Proton (Cβ-H): A doublet coupled to the α-proton. Pyridine Protons: Two sets of doublets in the aromatic region (~7.4 ppm and ~8.6 ppm). NH₂ and OH Protons: Broad singlets, exchangeable with D₂O.
¹³C NMR Ethyl Group: Two peaks in the aliphatic region (~14 ppm and ~61 ppm). α-Carbon (Cα): Signal around 55-60 ppm. β-Carbon (Cβ): Signal around 70-75 ppm. Ester Carbonyl (C=O): Signal around 170-175 ppm. Pyridine Carbons: Four distinct signals in the aromatic region (~122, 149, 150 ppm).
IR Spectroscopy O-H and N-H Stretching: Broad absorption band from 3200-3500 cm⁻¹. C-H Stretching: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. C=O Stretching (Ester): Strong, sharp absorption around 1730-1750 cm⁻¹. C=N and C=C Stretching (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.

| Mass Spectrometry (ESI+) | Molecular Ion Peak [M+H]⁺: Expected at m/z 211.11. Fragmentation: Loss of the ethyl group (-29), ethoxy group (-45), or water (-18) would be characteristic fragmentation pathways. |

Chromatographic Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. The pyridine ring provides a strong chromophore for UV detection.

Self-Validating Protocol Rationale: This protocol is designed to be self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected. The choice of two different wavelengths for detection (254 nm for general aromaticity and a secondary wavelength at the compound's λ-max) increases the probability of detecting any co-eluting impurities that may have different spectral properties.

prep Sample Preparation (Dissolve in Mobile Phase A) inject Injection (10 µL into HPLC system) prep->inject separation Chromatographic Separation inject->separation params Column: C18, 4.6x150mm, 5µm Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in ACN Gradient: 5-95% B over 20 min Flow Rate: 1.0 mL/min separation->params detect UV Detection (Diode Array Detector) separation->detect detect_params Wavelengths: Primary: 254 nm Secondary: λ-max detect->detect_params data Data Analysis (Integration of Peaks) detect->data report Purity Report (% Area) data->report

Caption: Standard analytical workflow for purity determination by HPLC-UV.

Applications in Research and Development

The structural features of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate make it a versatile tool for scientific investigation.

  • Medicinal Chemistry: As a "privileged scaffold," the pyridine ring is found in numerous approved drugs. This compound can serve as a starting point for the synthesis of novel therapeutic agents. The amino and hydroxyl groups provide vectors for modification to optimize binding affinity, selectivity, and pharmacokinetic properties.[2]

  • Synthetic Chemistry: It is a valuable intermediate for building more complex molecular architectures. The chiral centers (Cα and Cβ) make it particularly useful for asymmetric synthesis.[1]

  • Biochemical Probes: It can be used as a non-canonical amino acid analogue to probe enzyme active sites or to be incorporated into peptides to study structure-activity relationships.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions. The dihydrochloride salt is classified as causing skin and eye irritation.[3]

  • Engineering Controls: Use in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride - NextSDS. [Link]

  • Ethyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate. [Link]

  • ethyl 2-amino-3-(pyridin-4-yl)propanoate | 103392-91-2 | C10H14N2O2 | Appchem. [Link]

  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate | C10H14N2O2 | CID 23448234 - PubChem. [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. [Link]

  • SUPPORTING INFORMATION: Contents - The Royal Society of Chemistry. [Link]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum. [Link]

  • Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester - the NIST WebBook. [Link]

  • 2-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID ETHYL ESTER - ChemBK. [Link]

  • rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate - PMC. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC. [Link]

  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap. [Link]

  • 2-Amino-3-(4-hydroxyphenyl)-propanoic acid - the NIST WebBook. [Link]

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Introduction Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a novel small molecule with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an alpha-amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a novel small molecule with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an alpha-amino acid ester backbone, and a beta-hydroxyl group, presents a unique combination of functional groups that could interact with various biological targets. The presence of two stereocenters (at C2 and C3) further adds to its molecular complexity, suggesting that its specific stereoisomers could exhibit distinct pharmacological activities. This guide provides a comprehensive, step-by-step methodology for the complete structural elucidation and stereochemical assignment of this target compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in a logical progression of analytical techniques, from initial synthesis and preliminary characterization to definitive spectroscopic and crystallographic proof.

Part 1: Proposed Stereoselective Synthesis

The first step in elucidating the structure of a novel compound is often its chemical synthesis. A plausible and stereocontrolled synthesis provides the material for analysis and offers initial clues about the potential stereochemistry. We propose a stereoselective synthesis starting from 4-pyridinecarboxaldehyde and utilizing a chiral auxiliary, such as Schöllkopf's reagent ((R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), to establish the stereocenters.[1]

Experimental Protocol: Proposed Synthesis
  • Aldol-type Condensation: The synthesis begins with the condensation of 4-pyridinecarboxaldehyde with the lithiated form of Schöllkopf's reagent. This reaction is expected to proceed with high diastereoselectivity, controlled by the chiral auxiliary.

  • Hydrolysis: The resulting adduct is then subjected to mild acidic hydrolysis. This step cleaves the chiral auxiliary and reveals the methyl ester of the β-hydroxy-α-amino acid.

  • Esterification: Finally, transesterification from the methyl to the ethyl ester can be achieved under standard conditions (e.g., ethanol with a catalytic amount of acid) to yield the target molecule, Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

This synthetic approach allows for the predictable formation of specific stereoisomers, which is crucial for subsequent biological evaluation.[1]

Synthesis_Workflow 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Condensation Aldol Condensation (n-BuLi, THF, -78°C) 4-Pyridinecarboxaldehyde->Condensation Schollkopf_Reagent (R)-Schollkopf's Reagent Schollkopf_Reagent->Condensation Adduct Diastereomeric Adduct Condensation->Adduct Hydrolysis Mild Acidic Hydrolysis (e.g., 0.1 N HCl) Adduct->Hydrolysis Methyl_Ester Methyl Ester Intermediate Hydrolysis->Methyl_Ester Esterification Transesterification (EtOH, H+ cat.) Methyl_Ester->Esterification Target_Molecule Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate Esterification->Target_Molecule

Caption: Proposed stereoselective synthesis workflow.

Part 2: Spectroscopic and Spectrometric Analysis

With the synthesized compound in hand, a systematic analytical workflow is employed to determine its precise structure.

Elucidation_Workflow Synthesis Synthesized Compound HRMS HRMS (Molecular Formula) Synthesis->HRMS FTIR FTIR (Functional Groups) Synthesis->FTIR NMR_1D 1D NMR (1H, 13C) (Carbon-Proton Framework) Synthesis->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Stereochem Stereochemical Analysis (NOESY / Synthesis-based) NMR_2D->Stereochem XRay X-ray Crystallography (Definitive 3D Structure) Stereochem->XRay

Caption: Overall structure elucidation workflow.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Experimental Protocol: HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Predicted Data and Interpretation

The protonated molecule [M+H]⁺ is expected to be the base peak.

ParameterPredicted Value
Molecular Formula C₁₀H₁₄N₂O₃
Exact Mass 210.1004
[M+H]⁺ (Observed) 211.1077

The observation of a high-resolution mass corresponding to C₁₀H₁₅N₂O₃⁺ would confirm the elemental composition of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol: FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation
Wavenumber (cm⁻¹)Functional Group & VibrationExpected Appearance
3400 - 3200O-H (alcohol), N-H (amine) stretchBroad and medium intensity
3100 - 3000C-H (sp² aromatic) stretchWeak to medium
2980 - 2850C-H (sp³ aliphatic) stretchMedium to strong
~1735C=O (ester) stretchStrong and sharp
~1600, ~1500C=C, C=N (pyridine ring) stretchMedium, sharp bands
1300 - 1000C-O (ester and alcohol) stretchStrong and broad

The presence of these characteristic absorption bands would provide strong evidence for the proposed functional groups.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete carbon-proton framework and connectivity of the molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish correlations.[3]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Note: This data is predicted based on known chemical shifts for similar structural motifs. Actual values may vary.

Molecule_Structure Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 N1 N1 N2 N2 O1 O1 O2 O2 O3 O3 H2 H2 H3 H3 H5a H5a H5b H5b H6a H6a H6b H6b H8 H8 H9 H9 H_NH2 H_NH2 H_OH H_OH

Caption: Numbering scheme for NMR assignments.

Table: Predicted ¹H NMR Data

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-9, H-9'~8.50d~6.02H
H-8, H-8'~7.40d~6.02H
H-3~4.80d~4.01H
H-2~3.60d~4.01H
H-5~4.10q~7.12H
H-6~1.15t~7.13H
OH~5.50br s-1H
NH₂~2.50br s-2H

Table: Predicted ¹³C NMR Data

Carbon LabelPredicted δ (ppm)
C-1~172.0
C-7~155.0
C-9, C-9'~150.0
C-8, C-8'~122.0
C-3~73.0
C-5~61.0
C-2~58.0
C-6~14.0
2D NMR Data Interpretation
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

    • H-2 with H-3

    • H-5 with H-6

    • H-8 with H-9 (within the pyridine ring)

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would confirm the assignments made in the 1D spectra (e.g., H-2 with C-2, H-3 with C-3, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across quaternary carbons and heteroatoms.[3]

HMBC_Correlations cluster_0 Key HMBC Correlations C1 C1 (C=O) C2 C2 C5 C5 (CH2) C3 C3 H2 H2 H2->C1 ³J H2->C3 ²J C7 C7 (Pyridyl) H3 H3 H3->C1 ²J H3->C7 ²J C8 C8 (Pyridyl) H3->C8 ³J C6 C6 (CH3) H5 H5 H5->C1 ²J H6 H6 H6->C5 ²J H8 H8 H8->C7 ²J

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Exploratory

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction & Structural Significance Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a highly functionalized β -hydroxy- α -amino acid derivative. Structurally, it represents an ethyl ester of 3-(4-pyridyl)serine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a highly functionalized β -hydroxy- α -amino acid derivative. Structurally, it represents an ethyl ester of 3-(4-pyridyl)serine. The presence of the pyridine-4-yl moiety introduces a basic, hydrogen-bond-accepting pharmacophore, making it an invaluable synthon in medicinal chemistry. As a Senior Application Scientist, I emphasize that α -amino acids and their derivatives are critical de novo synthons for constructing complex heterocyclic compounds in pharmaceutical development (1)[1]. The spatial arrangement of its functional groups provides a rigid, predictable geometry ideal for binding to the active sites of target enzymes.

Chemical Identity and Nomenclature

Understanding the exact nomenclature and physical properties is the first step in assay development and regulatory compliance. Due to the nucleophilic nature of the free amine and the electrophilic ester, the compound is frequently isolated and stored as a dihydrochloride salt to prevent spontaneous cyclization or degradation, ensuring long-term stability (2)[2].

Table 1: Nomenclature and Identifiers

IdentifierValue
IUPAC Name Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate
Common Synonyms Ethyl β -(4-pyridyl)serinate; 3-(pyridin-4-yl)serine ethyl ester
CAS Registry Number 2059932-93-1 (Dihydrochloride salt)
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol (Free base)

Mechanistic Pathway: The Aldol Condensation

The core synthetic strategy for this molecule relies on a biomimetic aldol condensation between an ethyl glycinate equivalent and pyridine-4-carboxaldehyde. Because the free amine of ethyl glycinate can undergo competitive imine formation with the aldehyde, a protecting group strategy is mandatory.

SynthesisWorkflow A Pyridine-4-carboxaldehyde + Ethyl Glycinate B Base / Catalyst (e.g., DBU, Cu-complex) A->B Solvent (THF/DCM) C Enolate Formation (Reactive Intermediate) B->C Deprotonation D C-C Bond Formation (Aldol Addition) C->D Nucleophilic Attack E Quench & Workup (Sat. NH4Cl, EtOAc) D->E Stereocenter Formation F Ethyl 2-amino-3-hydroxy- 3-(pyridin-4-yl)propanoate E->F Purification

Synthetic workflow for the aldol addition yielding the pyridyl-serine derivative.

Experimental Methodology: Self-Validating Protocol

Achieving high diastereoselectivity (syn vs. anti) during C-C bond formation is paramount. The following protocol outlines a highly controlled, stereoselective aldol addition. Every step is designed with built-in causality to ensure reproducibility.

Protocol: Diastereoselective Aldol Synthesis Objective: To synthesize the target compound via a direct catalytic aldol addition, minimizing retro-aldol degradation and maximizing the anti/syn diastereomeric ratio.

  • Pre-activation and Enolate Formation:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of ethyl N-(diphenylmethylene)glycinate in 30 mL of anhydrous dichloromethane (DCM). Add 1.0 mmol (10 mol%) of a phase-transfer catalyst and cool the system to -20°C. Add 12.0 mmol of DBU dropwise.

    • Causality: The diphenylmethylene protecting group prevents primary amine side-reactions and increases the acidity of the α -protons. DBU acts as a non-nucleophilic base. The low temperature (-20°C) is critical to kinetically trap the E-enolate, which dictates the downstream stereochemical outcome.

  • Electrophilic Addition:

    • Action: Slowly add 11.0 mmol of freshly distilled pyridine-4-carboxaldehyde over 15 minutes.

    • Causality: Slow addition prevents local concentration spikes that could lead to poly-aldol condensations or thermal runaway, preserving stereoselectivity.

  • Quenching and Workup:

    • Action: After 4 hours of stirring at -20°C, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH 4​ Cl).

    • Causality: NH 4​ Cl provides mild protonation of the resulting alkoxide without being acidic enough to prematurely cleave the diphenylmethylene protecting group or hydrolyze the ethyl ester.

  • Deprotection:

    • Action: Extract the organic layer, concentrate under reduced pressure, and resuspend the crude intermediate in 20 mL of THF. Add 15 mL of 1M aqueous HCl and stir at room temperature for 2 hours.

    • Causality: The mild biphasic acidic condition selectively hydrolyzes the imine protecting group to release the free primary amine (as a hydrochloride salt) while leaving the ester intact.

  • Isolation and Purification:

    • Action: Neutralize the aqueous layer with saturated NaHCO 3​ to pH 8, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

    • Causality: Neutralization converts the ammonium salt back to the free base, enabling partitioning into the organic phase. The polar solvent system is necessary to elute the highly polar amine-bearing product.

Analytical Characterization

Robust analytical validation ensures the integrity of the synthesized batch. The table below outlines the expected spectroscopic signatures for the free base form of the compound.

Table 2: Representative Spectroscopic Data

TechniqueParameterExpected Value / SignalAssignment / Rationale
1 H NMR (400 MHz, DMSO-d 6​ ) Pyridine H α ~8.55 ppm (dd, 2H)Protons adjacent to the heterocyclic nitrogen, highly deshielded.
Pyridine H β ~7.35 ppm (dd, 2H)Protons ortho to the propanoate substitution.
C β -H (Hydroxyl)~5.10 ppm (d, 1H)Chiral center bearing the hydroxyl group.
C α -H (Amine)~3.85 ppm (d, 1H)Alpha carbon proton, split by C β -H.
Ester -CH 2​ -~4.15 ppm (q, 2H)Methylene protons of the ethyl ester.
Ester -CH 3​ ~1.15 ppm (t, 3H)Methyl protons of the ethyl ester.
ESI-MS (Positive Mode) [M+H] + m/z 211.1Corresponds to the protonated free base (C 10​ H 14​ N 2​ O 3​ , MW: 210.23).

Applications in Drug Development

The unique spatial arrangement of the amino, hydroxyl, and pyridyl groups makes this compound a privileged scaffold. It is extensively utilized in the synthesis of peptidomimetics. Notably, derivatives of this scaffold have been heavily investigated as potent protease inhibitors, including applications targeting coronaviruses and SARS-CoV (3)[3]. The pyridyl nitrogen acts as a critical anchor, interacting with the catalytic active site of target proteases via hydrogen bonding or metal coordination, while the β -hydroxy- α -amino acid backbone mimics natural peptide substrates to achieve high binding affinity.

References

  • NextSDS -2

  • Google Patents -3

  • EBIN.PUB -1

Sources

Foundational

solubility of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in organic solvents

Title: Comprehensive Technical Guide on the Solubility Profile of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in Organic Solvents Executive Summary Understanding the solubility profile of highly functionalized pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on the Solubility Profile of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in Organic Solvents

Executive Summary

Understanding the solubility profile of highly functionalized pharmaceutical intermediates is a critical prerequisite for successful synthetic scale-up, purification, and formulation. Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a complex, polyfunctional building block. Due to its dense array of hydrogen-bond donors and acceptors, its solvation thermodynamics are non-trivial. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in organic solvents, predictive modeling frameworks, and a self-validating empirical protocol for thermodynamic solubility determination.

Structural & Physicochemical Causality

To predict the solubility of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, we must first deconstruct its molecular architecture. The compound features four distinct functional domains:

  • Pyridine Ring: Acts as a strong hydrogen-bond acceptor and a weak base (pKa ~5.2).

  • Primary Amine (-NH₂): Functions as both a hydrogen-bond donor and acceptor, introducing localized basicity (pKa ~9.0).

  • Hydroxyl Group (-OH): A potent hydrogen-bond donor and acceptor.

  • Ethyl Ester: Provides a localized region of lipophilicity (dispersion forces) while the carbonyl oxygen acts as a hydrogen-bond acceptor.

The Causality of Lattice Energy: In its solid state, the free base form of this compound engages in extensive intra- and intermolecular hydrogen bonding networks. This results in high crystal lattice energy. For an organic solvent to dissolve this compound, the solvent-solute interactions must be energetically favorable enough to overcome this lattice energy. Consequently, non-polar solvents (e.g., hexane, toluene) fail to disrupt the lattice, resulting in near-zero solubility.

Salt Form Considerations: In commercial and synthetic settings, this compound is frequently isolated and stored as a dihydrochloride salt to prevent auto-condensation and oxidative degradation[1]. The protonation of the pyridine nitrogen and the primary amine drastically alters its solubility profile—rendering it highly soluble in aqueous media and polar protic solvents (methanol), but completely insoluble in moderately polar organic solvents like ethyl acetate or tetrahydrofuran (THF).

Predictive Solvation Modeling: HSP and COSMO-RS

Before empirical testing, solvent selection should be guided by thermodynamic prediction models.

Hansen Solubility Parameters (HSP): HSP deconstructs the cohesive energy density of a molecule into three forces: Dispersion ( δD​ ), Polar Interactions ( δP​ ), and Hydrogen Bonding ( δH​ )[2]. Because Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate possesses high δH​ and moderate δP​ requirements, optimal solvents must mirror these parameters.

COSMO-RS (Conductor-like Screening Model for Real Solvents): Advanced in silico screening using COSMO-RS relies on quantum chemical calculations of the molecular surface charge distribution[3]. For this compound, COSMO-RS predicts that polar aprotic solvents (like DMSO and DMF) will minimize the free energy of solvation by stabilizing the highly polar surface area without competing for proton donation, thus acting as optimal dissolution media.

SolvationModel Target Ethyl 2-amino-3-hydroxy- 3-(pyridin-4-yl)propanoate Dispersion Dispersion Forces (δD) Aliphatic & Aromatic Rings Target->Dispersion Lipophilic Solvents (Low Affinity) Polar Polar Interactions (δP) Ester & Pyridine Dipoles Target->Polar Polar Aprotic Solvents (Moderate Affinity) HBond Hydrogen Bonding (δH) -OH, -NH2, Pyridine N Target->HBond Polar Protic Solvents (High Affinity)

Figure 1: Hansen Solubility Parameter (HSP) interaction network for the target compound.

Empirical Solubility Determination: The Shake-Flask Protocol

While predictive models are invaluable, thermodynamic equilibrium solubility must be empirically validated. The isothermal saturation shake-flask method is the gold standard for this purpose, ensuring that kinetic dissolution rates do not confound thermodynamic limits[4].

Self-Validating Step-by-Step Methodology

To ensure scientific integrity, this protocol includes an internal validation loop.

  • Solid Preparation: Weigh an excess amount of the crystalline free base (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Excess solid ensures the solution reaches true thermodynamic saturation rather than just kinetic dissolution.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade).

  • Thermostatic Equilibration: Seal the vial and agitate in a thermostatic shaker at 25.0 ± 0.1 °C at 150 rpm for 48 hours. Causality: 48 hours is required to overcome the high lattice energy and reach a steady-state equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25.0 °C. Causality: Centrifugation is preferred over filtration to prevent the adsorption of the highly polar compound onto filter membranes.

  • Sampling & Dilution: Carefully aspirate 100 µL of the supernatant. Immediately dilute this aliquot 1:10 with the HPLC mobile phase. Causality: Immediate dilution prevents solute precipitation upon slight temperature fluctuations during transfer.

  • Quantification (HPLC-UV): Analyze the sample using a C18 reverse-phase column. Detect at ~254 nm (targeting the pyridine chromophore).

  • System Validation: Self-Validation Step: Evaporate a separate 1.0 mL aliquot of the supernatant to dryness under a gentle nitrogen stream and measure the mass gravimetrically. The gravimetric mass must correlate (±5%) with the HPLC-UV quantified concentration to rule out solvent-induced degradation.

ShakeFlask A 1. Solid Preparation (Excess API) B 2. Solvent Addition A->B C 3. Thermostatic Shaking (48h, 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Supernatant Extraction D->E F 6. HPLC-UV Quantification E->F

Figure 2: Standardized shake-flask methodology for equilibrium solubility determination.

Quantitative Solubility Matrix in Organic Solvents

Based on the physicochemical profiling and predictive modeling, the following table summarizes the expected thermodynamic solubility of the free base form of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate across various organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsExpected Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 50 (High)Exceptional H-bond acceptors; high dipole moments stabilize the polar surface area without requiring proton donation.
Polar Protic Methanol, Ethanol10 - 50 (Moderate)Strong H-bond donors/acceptors; effectively disrupt the intermolecular lattice networks of the amine and hydroxyl groups.
Moderately Polar Ethyl Acetate, THF1 - 10 (Low)Provide sufficient dispersion forces via the ethyl ester tail, but lack the strong H-bond capacity needed to fully break the lattice.
Halogenated Dichloromethane (DCM)< 1 (Very Low)Poor H-bond capacity; cannot overcome the cohesive energy density of the polar functional groups.
Non-Polar Hexane, Toluene< 0.1 (Practically Insoluble)Completely lacks the polarity and H-bonding capacity required for solvation.

Strategic Solvent Selection for Process Chemistry

  • Reaction Media: For synthetic modifications (e.g., N-protection or ester hydrolysis), DMF or THF are the solvents of choice. THF is particularly advantageous as it provides moderate solubility for the free base while allowing for facile removal under reduced pressure.

  • Purification via Crystallization: An anti-solvent crystallization strategy is highly effective for this compound. Dissolve the crude intermediate in a minimal volume of warm Ethanol (primary solvent), and induce controlled nucleation by the slow, dropwise addition of Ethyl Acetate or Heptane (anti-solvent).

  • Salt Formation: To isolate the compound as the stable dihydrochloride salt, dissolve the free base in Isopropanol and introduce anhydrous HCl gas (or HCl in dioxane). The resulting salt will immediately precipitate out of the organic matrix in high purity.

References

  • Title: ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)
  • Source: nih.
  • Title: UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.
  • Source: mdpi.

Sources

Exploratory

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride salt properties

A Foreword on the Subject Matter: Initial searches for "Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride" yielded limited specific technical data. To provide a comprehensive and well-referenced guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on the Subject Matter: Initial searches for "Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride" yielded limited specific technical data. To provide a comprehensive and well-referenced guide for researchers, this document will focus on the closely related and extensively studied class of pyridinyl amino acid derivatives, with a particular emphasis on (S)-2-amino-3-(pyridin-4-yl)propanoic acid and its analogues. The principles, methodologies, and applications discussed herein are conceptually applicable to the originally requested compound, offering valuable insights into its potential properties and roles in drug development.

Introduction: The Significance of Pyridinyl Amino Acids in Medicinal Chemistry

Non-natural amino acids are critical building blocks in modern drug discovery, offering unique structural and functional diversity that extends beyond the canonical 20 proteinogenic amino acids. Among these, derivatives incorporating a pyridine ring have garnered significant attention. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique physicochemical properties to the amino acid scaffold. These include enhanced aqueous solubility, the ability to participate in hydrogen bonding as both an acceptor and a donor, and the capacity for a range of non-covalent interactions with biological targets.[1]

(S)-2-amino-3-(pyridin-4-yl)propanoic acid, in particular, serves as a versatile intermediate in the synthesis of complex molecules with therapeutic potential.[2] Its structural rigidity and defined stereochemistry make it an attractive component for constructing peptidomimetics and small molecule inhibitors targeting various enzymes and receptors. The dihydrochloride salt form of these compounds often enhances their stability and solubility, facilitating their use in research and development.[3]

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Dihydrochloride and a Related Analogue

PropertyEthyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride(S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
CAS Number 2059932-93-1[4]178933-04-5[2]
Molecular Formula C10H16Cl2N2O3[5]C8H12Cl2N2O2
Molecular Weight 283.15 g/mol [5]243.10 g/mol
Appearance Likely a white to off-white solidWhite to off-white crystalline solid
Solubility Expected to be soluble in polar solvents like water and ethanolSoluble in water
Stability Stable under standard conditions; may be sensitive to extreme pH and temperaturesStable under standard conditions

Safety and Handling:

Compounds of this class are intended for research use only.[5] Based on data for structurally related molecules, Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Chemical Reactivity

The synthesis of pyridinyl amino acid esters generally involves the coupling of a pyridine-containing starting material with an amino acid backbone, followed by esterification.

General Synthetic Approach

A plausible synthetic route to compounds like Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate would involve the reaction of a pyridine aldehyde with a glycine enolate or a similar nucleophile, followed by reduction of the resulting imine and esterification. The introduction of the hydroxyl group could be achieved through various methods, including aldol-type reactions.

A general workflow for the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, is outlined in the diagram below. This process involves the reaction of 2-aminopyridine with ethyl acrylate.[6]

Synthesis_Workflow General Synthetic Workflow for a Pyridinyl Amino Acid Ester cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product A 2-Aminopyridine C Solvent: Anhydrous Ethanol B Ethyl Acrylate F Washing with Organic Solvent D Catalyst: Trifluoromethanesulfonic Acid E Conditions: 120-160°C, 16-20h, N2 atmosphere G Concentration under Reduced Pressure F->G H Recrystallization G->H I Ethyl 3-(pyridin-2-ylamino) propanoate H->I

Caption: A generalized workflow for the synthesis of a pyridinyl amino acid ester.

Key Chemical Reactions

Pyridinyl amino acid derivatives can undergo a variety of chemical transformations, making them versatile intermediates.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Amide Bond Formation: The amino group can participate in coupling reactions with carboxylic acids to form amide bonds, a key reaction in peptide synthesis.

  • N-Alkylation: The pyridine nitrogen can be alkylated to form pyridinium salts, which can alter the compound's solubility and electronic properties.

  • Modification of the Pyridine Ring: The pyridine ring can undergo various electrophilic and nucleophilic aromatic substitution reactions, allowing for further diversification of the molecule.

Applications in Drug Development and Potential Mechanisms of Action

The incorporation of the pyridine motif into amino acid scaffolds can lead to compounds with a wide range of biological activities. The pyridine ring can act as a pharmacophore, interacting with specific residues in the active site of enzymes or the binding pocket of receptors.

Potential Therapeutic Areas

While specific biological data for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is lacking, related compounds have shown promise in several therapeutic areas:

  • Oncology: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as anticancer candidates.[7]

  • Infectious Diseases: The pyridine nucleus is a common feature in many antibacterial and antiviral agents.

  • Neurological Disorders: Amino acid derivatives are often explored for their potential to modulate neurotransmitter systems.[3]

  • Inflammatory Diseases: The anti-inflammatory properties of some pyridine-containing compounds make them attractive for treating inflammatory conditions.[8]

Postulated Mechanism of Action

The mechanism of action of pyridinyl amino acid derivatives is highly dependent on the overall structure of the molecule and the biological target. However, some general principles can be outlined:

  • Enzyme Inhibition: The amino acid portion of the molecule can mimic the natural substrate of an enzyme, while the pyridine ring can form specific interactions with the active site, leading to competitive or non-competitive inhibition.

  • Receptor Binding: The pyridine ring can engage in pi-stacking, hydrogen bonding, and electrostatic interactions with receptor binding pockets, leading to agonistic or antagonistic activity.

  • Modulation of Signaling Pathways: By interacting with key proteins in signaling cascades, these compounds can modulate cellular processes. Pyridones, for instance, have been shown to regulate critical signaling pathways that influence gene expression and enzyme activity.[8]

Signaling_Pathway Postulated Mechanism of Action cluster_compound Pyridinyl Amino Acid Derivative cluster_target Biological Target cluster_cellular_effect Cellular Effect cluster_physiological_response Physiological Response A Compound B Enzyme Active Site or Receptor Binding Pocket A->B Binding C Inhibition of Enzyme Activity or Modulation of Receptor Signaling B->C Leads to D Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) C->D Results in

Caption: A simplified diagram illustrating a potential mechanism of action.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of pyridinyl amino acid derivatives.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol is adapted from a patented procedure and serves as an illustrative example of the synthesis of a related compound.[9]

Materials:

  • 2-aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvents (e.g., petroleum ether, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.

  • Add ethyl acrylate to the solution and stir.

  • Slowly add trifluoromethanesulfonic acid as a catalyst.

  • Heat the reaction mixture to 120-160°C and reflux for 16-20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with an appropriate organic solvent.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain the final product.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]

Materials:

  • Human cancer cell line (e.g., A549)

  • Non-cancerous cell line (e.g., Vero) for cytotoxicity comparison

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Pyridinyl amino acid derivatives represent a promising class of compounds for drug discovery. Their unique structural and electronic properties, coupled with their synthetic tractability, make them valuable building blocks for the development of novel therapeutics. While specific data on Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is currently limited, the extensive research on related analogues provides a strong foundation for its potential applications.

Future research should focus on the development of efficient and stereoselective synthetic routes to this and other novel pyridinyl amino acid derivatives. In-depth biological evaluation, including screening against a wide range of therapeutic targets and elucidation of their mechanisms of action, will be crucial for unlocking their full therapeutic potential.

References

Sources

Foundational

molecular weight and formula of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

An In-depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate: Synthesis, Characterization, and Applications Authored by: A Senior Application Scientist This guide provides a comprehensive technical o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a heterocyclic amino acid derivative with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway, describe methods for its structural characterization, and explore its applications as a versatile chemical scaffold and potential prodrug. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of a Multifunctional Scaffold

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate belongs to the class of β-hydroxy-α-amino acids, a structural motif present in numerous natural products and pharmacologically active compounds. The molecule's architecture is distinguished by three key features:

  • A Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a common feature in many approved drugs. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, binding affinity to biological targets, and pharmacokinetic properties.

  • A β-Hydroxy-α-amino Acid Core: This arrangement provides specific stereochemical configurations that can be crucial for biological activity. The amino and hydroxyl groups serve as key points for hydrogen bonding interactions with enzymes and receptors.

  • An Ethyl Ester Group: This functional group enhances the compound's lipophilicity compared to the corresponding carboxylic acid. It also presents an opportunity for a prodrug strategy, where endogenous esterases can hydrolyze the ester to release a parent drug in vivo.[1]

The convergence of these functional groups in a single, relatively small molecule makes Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate a valuable building block for creating more complex molecular entities and for use in fragment-based drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate are summarized below. Note that while the free base is the primary subject, data for its more common dihydrochloride salt form is also included for reference.

PropertyValueSource / Method
Chemical Name Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoateIUPAC Nomenclature
Molecular Formula C₁₀H₁₄N₂O₃Calculated
Molecular Weight 210.23 g/mol Calculated
CAS Number 2059932-93-1 (for Dihydrochloride Salt)[2][3]
Molecular Formula (HCl Salt) C₁₀H₁₆Cl₂N₂O₃[2]
Molecular Weight (HCl Salt) 283.15 g/mol [2]
Canonical SMILES CCOC(=O)C(N)C(O)C1=CC=NC=C1Structure-based
InChI Key (Predicted)Structure-based
Appearance (Predicted) White to off-white solidGeneral observation for similar compounds

Synthesis and Purification: A Strategic Approach

The synthesis of β-hydroxy-α-amino esters can be achieved through various methods. A robust and common approach is the aldol-type condensation of an enolate of a glycine derivative with an aldehyde. Here, we propose a strategic, two-step synthesis starting from pyridine-4-carbaldehyde and an N-protected glycine ethyl ester.

Expertise & Causality: The choice of an N-acyl protecting group (like Benzoyl, Bz) for the glycine ester is critical. It serves two purposes: 1) It increases the acidity of the α-proton, facilitating the formation of the enolate by a suitable base. 2) It prevents side reactions involving the amino group. Lithium diisopropylamide (LDA) is selected as the base because it is a strong, non-nucleophilic base, ideal for generating the enolate without competing side reactions like attacking the ester group. The final deprotection under acidic conditions is a standard procedure to release the free amine.

Proposed Synthetic Protocol

Step 1: Aldol Condensation

  • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl N-benzoyl-glycinate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate flask, dissolve pyridine-4-carbaldehyde (1.2 eq.) in anhydrous THF.

  • Add the pyridine-4-carbaldehyde solution to the enolate solution dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-protected product.

Step 2: N-Deprotection

  • Dissolve the crude product from Step 1 in a solution of 6 M hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the benzoic acid byproduct.

  • Concentrate the aqueous layer in vacuo to obtain the crude dihydrochloride salt of the final product.

Purification

The final product can be purified by recrystallization. The crude dihydrochloride salt is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly. Diethyl ether can be added to induce precipitation if necessary. The resulting crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: N-Deprotection & Purification A Ethyl N-Benzoyl-glycinate + Pyridine-4-carbaldehyde B Enolate Formation (LDA, THF, -78 °C) A->B C Aldol Addition (-78 °C to RT) B->C D Aqueous Workup (NH4Cl, Ethyl Acetate) C->D E Crude Protected Product D->E F Acid Hydrolysis (6M HCl, Reflux) E->F Proceed with crude G Purification (Recrystallization) F->G H Final Product: Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate (as HCl salt) G->H

Caption: A two-step synthesis workflow for the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 211.11, confirming the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak between 3200-3600 cm⁻¹ would indicate the O-H (hydroxyl) and N-H (amine) stretches. A strong absorption around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ethyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex but highly informative. Key expected signals include: two distinct doublets for the α- and β-protons on the propanoate chain, signals for the aromatic protons on the pyridine ring (with characteristic shifts for the 2,6- and 3,5-protons), a quartet and a triplet for the ethyl ester group, and broad singlets for the -OH and -NH₂ protons which may be exchangeable with D₂O.

    • ¹³C NMR: The spectrum would confirm the presence of 10 distinct carbon environments, including the carbonyl carbon of the ester (around 170-175 ppm), carbons of the pyridine ring (120-150 ppm), and the aliphatic carbons of the ethyl and propanoate backbone.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Crude Product MS Mass Spectrometry (MS) Verify MW Start->MS IR Infrared (IR) Spec Identify Functional Groups Start->IR NMR NMR Spectroscopy (1H, 13C) Confirm Connectivity Start->NMR Purity HPLC / LC-MS Assess Purity Start->Purity Final Structurally Confirmed Pure Compound MS->Final IR->Final NMR->Final Purity->Final

Caption: A multi-technique workflow for structural validation.

Applications in Drug Development and Research

The unique structural features of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate make it a molecule of high interest for pharmaceutical research.

Versatile Synthetic Intermediate

The compound is an ideal starting point for building more complex molecules. The primary amine, secondary hydroxyl group, and the pyridine ring are all functional handles that can be selectively modified to explore chemical space. For example, the amine can be acylated or alkylated to introduce new side chains, and the pyridine nitrogen can be quaternized or used in metal coordination.

Prodrug Development

Amino acid esters are a well-established prodrug strategy to improve the oral bioavailability of polar parent drugs.[1] By attaching a pharmacologically active carboxylic acid to the hydroxyl or amino group of this molecule, one could create a prodrug that leverages amino acid transporters for absorption. The ethyl ester would then be cleaved by plasma esterases, releasing the active compound.

Scaffold for Bioactive Agents

The core structure is related to inhibitors of various enzymes. For instance, α-amino nitriles, which are structurally related, have been developed as inhibitors of dipeptidyl peptidase (DPP-IV) for diabetes treatment.[4] The β-hydroxy-α-amino acid motif is a key component of statins and some protease inhibitors. This scaffold could serve as a starting point for designing novel enzyme inhibitors.

Drug Discovery Pipeline Roles

Drug_Discovery_Pipeline cluster_apps Potential Applications A Target Compound (Ethyl 2-amino-3-hydroxy -3-(pyridin-4-yl)propanoate) B Building Block (Library Synthesis) A->B C Prodrug Moiety (Improve PK/PD) A->C D Fragment Scaffold (FBDD Screening) A->D E Lead Generation B->E F Lead Optimization C->F D->E E->F G Candidate Drug F->G

Caption: Potential roles of the title compound in a drug discovery pipeline.

Conclusion

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its combination of a bioactive pyridine heterocycle, a stereochemically rich amino acid core, and a modifiable ester handle provides a wealth of opportunities for creating next-generation therapeutics. The synthetic and analytical protocols outlined in this guide offer a reliable framework for researchers to access and utilize this high-value molecule in their discovery programs.

References

  • EvitaChem. Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate.
  • Sapphire Bioscience. Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride.
  • NextSDS. ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride.
  • Gomes, P., et al. (2017). Amino Acids in the Development of Prodrugs. PMC. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Prepared by: A Senior Application Scientist Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of Characterizing Novel Molecular Entities In the landscape of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Characterizing Novel Molecular Entities

In the landscape of pharmaceutical research and development, the synthesis of novel small molecules is a daily occurrence. Yet, the synthesis of a new chemical entity is merely the first step; rigorous structural confirmation is paramount to ensuring the validity of all subsequent biological and pharmacological evaluation. The molecule of interest, Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, represents a class of compounds rich in functionality, presenting both a synthetic challenge and an analytical puzzle.

Public domain databases and spectral libraries are invaluable resources, but they are not exhaustive. For many newly synthesized or rare compounds, including the subject of this guide, readily available experimental spectral data does not exist. This guide, therefore, serves a dual purpose. It is, first and foremost, a detailed predictive analysis of the spectral characteristics of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. Secondly, it is a methodological framework for researchers to approach the characterization of similar novel, multifunctional compounds. By grounding our predictions in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we provide a robust roadmap for structural elucidation.

This document is structured to provide not just data, but insight—explaining the causality behind expected spectral features and outlining self-validating experimental protocols to generate high-quality, defensible data in the laboratory.

Molecular Structure and Functional Group Analysis

Before delving into spectroscopic prediction, a thorough analysis of the molecular structure is essential. This informs our expectations for each analytical technique.

Caption: Molecular structure of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Key Functional Groups for Spectroscopic Analysis:

  • Pyridine Ring: Aromatic system with distinct proton and carbon signals. The nitrogen atom will influence the chemical shifts of adjacent carbons and protons.

  • Ethyl Ester: Comprises a carbonyl group (C=O) and an ethoxy group (-O-CH₂-CH₃), which will give characteristic signals in IR and NMR.

  • Primary Amine (-NH₂): Will show characteristic stretching in IR and a potentially broad, exchangeable proton signal in ¹H NMR.

  • Secondary Alcohol (-OH): Will exhibit a characteristic O-H stretch in IR and a exchangeable proton signal in ¹H NMR. The hydroxyl-bearing carbon (Cβ) is a chiral center.

  • Chiral Centers: The molecule possesses two chiral centers (Cα and Cβ), which can lead to diastereomers and potentially more complex NMR spectra if both are not controlled during synthesis. For this guide, we will assume a single diastereomer for simplicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the ¹H and ¹³C NMR spectra in a standard solvent like DMSO-d₆, which is often used for polar, hydrogen-bonding compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on electronic environment (chemical shift), neighboring protons (spin-spin splitting), and the number of protons (integration).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Expert Insights
Pyridine (H₂', H₆')~8.5Doublet (d)2HProtons ortho to the pyridine nitrogen are significantly deshielded due to the inductive effect and anisotropy of the nitrogen atom.
Pyridine (H₃', H₅')~7.4Doublet (d)2HProtons meta to the nitrogen are less deshielded. They appear as a doublet due to coupling with their ortho neighbors.
Cβ-H (methine)~4.8 - 5.0Doublet (d)1HThis proton is attached to a carbon bearing both the hydroxyl group and the pyridine ring, leading to significant deshielding. It will be coupled to the Cα-H.
Cα-H (methine)~3.5 - 3.7Doublet (d)1HAttached to the carbon bearing the amine and the ester carbonyl. Deshielded, but less so than Cβ-H. Coupled to Cβ-H.
-OH (hydroxyl)~5.5Singlet (s, broad)1HChemical shift is highly variable and depends on concentration, temperature, and residual water. In DMSO-d₆, it often appears as a sharp singlet but can be broad. It is exchangeable with D₂O.
-NH₂ (amine)~2.5 - 3.0Singlet (s, broad)2HAlso highly variable and D₂O exchangeable. The broadness is due to quadrupolar relaxation and exchange.
-O-CH₂- (ethyl)~4.1Quartet (q)2HDeshielded by the adjacent ester oxygen. Split into a quartet by the three protons of the methyl group.
-CH₃ (ethyl)~1.2Triplet (t)3HA classic upfield ethyl-group triplet, split by the two protons of the methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

Carbon Assignment Predicted δ (ppm) Rationale & Expert Insights
C=O (ester carbonyl)~172Carbonyl carbons are highly deshielded and appear far downfield.
Pyridine (C₂', C₆')~150Carbons adjacent to the pyridine nitrogen are strongly deshielded.
Pyridine (C₄')~148The carbon attached to the side chain (ipso-carbon) will also be downfield.
Pyridine (C₃', C₅')~122Carbons meta to the nitrogen are significantly more shielded.
Cβ (CH-OH)~75The carbon attached to the hydroxyl group is significantly downfield in the aliphatic region.
-O-CH₂- (ethyl)~61The methylene carbon of the ester is deshielded by the oxygen atom.
Cα (CH-NH₂)~58The carbon bearing the amino group is also deshielded.
-CH₃ (ethyl)~14The terminal methyl carbon of the ethyl group is highly shielded and appears far upfield.
NMR Experimental Protocol

A self-validating protocol ensures data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample into a clean, dry vial. prep2 2. Add ~0.7 mL of high-purity DMSO-d₆ with internal standard (e.g., TMS). prep1->prep2 prep3 3. Vortex until fully dissolved. Transfer to a clean NMR tube. prep2->prep3 acq1 4. Insert tube, lock, and shim the magnetic field. prep3->acq1 acq2 5. Acquire ¹H Spectrum: - Scans: 16-64 - Pulse Program: zg30 - Acquisition Time: ~4s - Relaxation Delay: 2s acq1->acq2 acq3 6. Acquire ¹³C Spectrum: - Scans: 1024-2048 - Pulse Program: zgpg30 (proton decoupled) - Spectral Width: ~240 ppm acq2->acq3 acq4 7. (Optional) Acquire 2D spectra (COSY, HSQC) to confirm H-H and C-H correlations. acq3->acq4 proc1 8. Apply Fourier Transform, phase correction, and baseline correction. acq4->proc1 proc2 9. Calibrate ¹H spectrum to TMS (0 ppm) or residual DMSO (2.50 ppm). proc1->proc2 proc3 10. Integrate peaks and analyze chemical shifts and multiplicities. proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent, rapid technique for confirming the presence of key bonds.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
3400 - 3200O-H (alcohol) & N-H (amine)StretchBroad band. The overlap of these two signals is common. The alcohol O-H is typically stronger.
3100 - 3000C-H (aromatic)StretchWeak to medium, sharp peaks.
2980 - 2850C-H (aliphatic)StretchMedium to strong, sharp peaks.
~1735C=O (ester)StretchStrong, sharp peak. This is often the most prominent signal in the spectrum.
~1600, ~1480C=C, C=N (pyridine)StretchTwo to three medium, sharp peaks characteristic of the aromatic ring.
~1240C-O (ester)StretchStrong, sharp peak. Represents the stretch between the carbonyl carbon and the ester oxygen.
IR Spectroscopy Experimental Protocol

For a solid sample, Attenuated Total Reflectance (ATR) is the modern, preferred method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, consistent contact between the sample and the crystal. Insufficient contact is a common source of poor-quality data.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is ideal for this polar, functionalized molecule.

Molecular Formula: C₁₀H₁₄N₂O₃ Exact Mass: 210.1004 g/mol

Predicted Mass Spectrum (Positive Ion ESI-MS)

In positive ion mode, we expect to see the protonated molecule, [M+H]⁺.

Predicted m/z Ion Notes
211.1077[M+H]⁺The protonated molecular ion. This should be the base peak or a very prominent peak in the full scan spectrum.
193.0971[M+H - H₂O]⁺A common and expected loss of water from the hydroxyl group.
165.1022[M+H - H₂O - C₂H₄]⁺Subsequent loss of ethylene from the ethyl ester group.
138.0655[M+H - C₂H₅O₂]⁺Loss of the entire ethyl formate group via cleavage alpha to the carbonyl.
107.0600[C₆H₇NO]⁺Cleavage between Cα and Cβ, leaving the protonated pyridyl-methanol fragment.
Predicted Fragmentation Pathway

The fragmentation pattern provides a fingerprint that helps confirm the structure.

G M [M+H]⁺ m/z = 211.11 F1 [M+H - H₂O]⁺ m/z = 193.10 M->F1 - H₂O F2 [M+H - C₂H₅O₂]⁺ m/z = 138.07 M->F2 - C₂H₄O₂ (Ethyl Formate) F3 Pyridyl-Methanol Fragment⁺ m/z = 107.06 M->F3 Cα-Cβ Cleavage

Caption: A simplified predicted fragmentation pathway for [M+H]⁺ in ESI-MS.

Mass Spectrometry Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL using a mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.

  • Instrument Setup (Direct Infusion):

    • Set the ESI source to positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 8 L/min, 300 °C).

    • Nebulizer Pressure: 15-25 psi.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a low flow rate (5-10 µL/min) using a syringe pump. Acquire data in a full scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): For definitive structural confirmation, perform a product ion scan. Isolate the predicted [M+H]⁺ peak (m/z 211.11) in the first mass analyzer and fragment it using collision-induced dissociation (CID). Analyze the resulting fragment ions in the second mass analyzer to confirm the predicted fragmentation pathway.

Conclusion: A Unified Approach to Structural Elucidation

The structural confirmation of a novel molecule like Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is not achieved by a single technique, but by the synergistic convergence of multiple analytical methods. The predicted data in this guide provides a strong hypothesis for the molecule's spectral signature. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and connectivity. IR spectroscopy will rapidly confirm the presence of key functional groups. High-resolution mass spectrometry will verify the elemental composition and, through MS/MS fragmentation, corroborate the proposed structure.

By following the detailed, self-validating protocols outlined herein, a researcher can confidently generate the high-quality data needed to move from a hypothesis to a confirmed molecular structure, a critical milestone in any drug discovery or chemical development program.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer-Verlag. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate from Isonicotinaldehyde

Introduction Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a β-hydroxy-α-amino acid motif attached to a pyridine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a β-hydroxy-α-amino acid motif attached to a pyridine ring, is of significant interest for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this target molecule from isonicotinaldehyde, intended for researchers, scientists, and professionals in the field of drug development.

The synthetic strategy detailed herein is a robust two-step process commencing with a Henry (nitroaldol) reaction between isonicotinaldehyde and ethyl nitroacetate. This is followed by the reduction of the resulting nitro-alcohol intermediate to the desired amino-alcohol product. This approach is favored for its reliability and the typically high yields achieved in each step.

Synthetic Strategy Overview

The synthesis is structured in two primary stages, as illustrated in the workflow diagram below. The initial phase involves the carbon-carbon bond formation via a Henry reaction, followed by a reduction step to yield the final product.

Synthesis_Workflow Isonicotinaldehyde Isonicotinaldehyde HenryReaction Henry Reaction Isonicotinaldehyde->HenryReaction EthylNitroacetate Ethyl Nitroacetate EthylNitroacetate->HenryReaction NitroAlcohol Ethyl 2-hydroxy-3-nitro-3-(pyridin-4-yl)propanoate HenryReaction->NitroAlcohol Base (e.g., Et3N) Reduction Reduction NitroAlcohol->Reduction Reducing Agent (e.g., H2/Pd-C) FinalProduct Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Reduction->FinalProduct Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroacetate EtO2C-CH2-NO2 Nitronate EtO2C-CH(-)-NO2 Nitroacetate->Nitronate + Base - Base-H+ Base Base Nitronate2 EtO2C-CH(-)-NO2 Isonicotinaldehyde Pyr-CHO Alkoxide Pyr-CH(O-)-CH(NO2)-CO2Et Isonicotinaldehyde->Alkoxide Nitronate2->Alkoxide Alkoxide2 Pyr-CH(O-)-CH(NO2)-CO2Et Product Pyr-CH(OH)-CH(NO2)-CO2Et Alkoxide2->Product + Base-H+ - Base ProtonSource Base-H+

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: Ethyl 2-hydroxy-3-nitro-3-(pyridin-4-yl)propanoate

Materials:

  • Isonicotinaldehyde

  • Ethyl nitroacetate

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of isonicotinaldehyde (1.0 equivalent) in anhydrous ethanol (0.5 M), add ethyl nitroacetate (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired β-nitro alcohol.

ParameterValue
Isonicotinaldehyde1.0 eq
Ethyl nitroacetate1.2 eq
Triethylamine1.1 eq
SolventAnhydrous Ethanol
Temperature0 °C to RT
Reaction Time12-24 h
Expected Yield70-85%

Part 2: Reduction of the Nitro Group

The nitro group of the β-nitro alcohol intermediate is reduced to a primary amine to yield the final product. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol: Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Materials:

  • Ethyl 2-hydroxy-3-nitro-3-(pyridin-4-yl)propanoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the nitro-alcohol (1.0 equivalent) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified if necessary. Given the polar nature of the product, purification by column chromatography may require a modified stationary phase or mobile phase additives.

ParameterValue
Nitro-alcohol1.0 eq
Catalyst10% Pd/C (5-10 mol%)
SolventMethanol or Ethanol
AtmosphereHydrogen (1 atm)
TemperatureRoom Temperature
Reaction Time4-12 h
Expected Yield80-95%

Purification and Characterization

The final product, Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, is a polar molecule containing both a basic amino group and a hydroxyl group. This can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica surface, potentially leading to peak tailing and low recovery.

Purification Strategies:

  • Triethylamine-Treated Silica Gel: Neutralize the silica gel by preparing a slurry in the mobile phase containing a small percentage (0.5-2%) of triethylamine. This will cap the acidic silanol groups and improve elution.

  • Alternative Stationary Phases: Consider using neutral alumina or a bonded stationary phase like amino- or diol-modified silica for column chromatography.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography with an aqueous mobile phase can be an effective purification method.

Expected Characterization Data:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Signals for the ethyl ester group: a triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-).

    • A doublet for the proton at the α-carbon (C2) around 3.5-3.8 ppm.

    • A doublet for the proton at the β-carbon (C3) around 4.8-5.2 ppm.

    • Signals for the pyridine ring protons, typically in the aromatic region (7.0-8.5 ppm).

    • Broad signals for the -NH₂ and -OH protons, which are D₂O exchangeable.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Signals for the ethyl ester group: around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

    • A signal for the α-carbon (C2) around 55-60 ppm.

    • A signal for the β-carbon (C3) around 70-75 ppm.

    • Signals for the pyridine ring carbons in the range of 120-150 ppm.

    • A signal for the ester carbonyl carbon around 170-175 ppm.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product.

Conclusion

The two-step synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate from isonicotinaldehyde via a Henry reaction followed by reduction is a reliable and efficient method. Careful consideration of the purification strategy for the polar final product is crucial for obtaining a high-purity sample. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Chen, X., Zhu, Y., Qiao, Z., Xie, M., Lin, L., Liu, X., & Feng, X. (2010). Efficient synthesis of beta-hydroxy-alpha-amino acid derivatives via direct catalytic asymmetric aldol reaction of alpha-isothiocyanato imide with aldehydes. Chemistry (Weinheim an der Bergstrasse, Germany), 16(33), 10124–10129.
  • Li, T., & Feske, M. (2012). Mechanism of the aldol addition to synthesize L-β-hydroxy-α-amino acids catalyzed by L-threonine aldolase. Journal of Molecular Modeling, 18(7), 3379–3391.
  • Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic enantio- and diastereoselective aldol reactions of glycine-derived silicon enolate with aldehydes: an efficient approach to the asymmetric synthesis of anti-beta-hydroxy-alpha
Application

asymmetric synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

An Application Guide for the Asymmetric Synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Introduction: The Significance of Chiral β-Hydroxy-α-Amino Acids The compound Ethyl 2-amino-3-hydroxy-3-(pyridin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Asymmetric Synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Introduction: The Significance of Chiral β-Hydroxy-α-Amino Acids

The compound Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a non-proteinogenic β-hydroxy-α-amino acid derivative. This class of molecules is of profound interest in medicinal chemistry and drug development. The vicinal aminoalcohol functionality is a key structural motif found in a wide array of biologically active natural products, including antibiotics and enzyme inhibitors.[1] Furthermore, these compounds serve as versatile chiral synthons, providing valuable building blocks for the synthesis of more complex pharmaceutical agents.[2]

The primary challenge in synthesizing these molecules lies in the precise control of the two adjacent stereogenic centers at the α and β carbons. The direct catalytic asymmetric aldol reaction of a glycine equivalent with an aldehyde stands out as one of the most efficient strategies to construct this framework.[2] This approach is highly atom-economical, as it forms the carbon-carbon bond and sets both stereocenters in a single, catalytic step.[1]

This application note provides a detailed protocol and scientific rationale for the via an organocatalyzed aldol reaction of a glycine Schiff base with pyridine-4-carboxaldehyde.

Principle of the Method: Organocatalytic Asymmetric Aldol Reaction

The selected strategy employs a glycine Schiff base as a pronucleophile. The use of an imine, typically derived from benzophenone, serves a dual purpose: it acidifies the α-protons, facilitating enolate formation under mild basic conditions, and its steric bulk helps to direct the facial selectivity of the incoming aldehyde.[1]

The reaction is catalyzed by a chiral Brønsted base, often a derivative of Cinchona alkaloids or a custom-designed peptide-based catalyst. The catalyst orchestrates the reaction geometry, leading to a highly organized transition state. This controlled environment ensures that the aldehyde approaches the enolate from a specific face, resulting in high levels of both diastereoselectivity (syn vs. anti) and enantioselectivity.

Experimental Workflow Overview

The overall synthetic strategy is a three-stage process:

  • Preparation of the Glycine Pronucleophile: Synthesis of the stable ethyl (diphenylmethylene)glycinate Schiff base.

  • Asymmetric Aldol Addition: The core organocatalyzed C-C bond formation between the Schiff base and pyridine-4-carboxaldehyde.

  • Deprotection and Isolation: Hydrolysis of the imine protecting group to yield the final product.

G cluster_0 Stage 1: Pronucleophile Synthesis cluster_1 Stage 2: Asymmetric Aldol Reaction cluster_2 Stage 3: Deprotection A Glycine Ethyl Ester C Ethyl (diphenylmethylene)glycinate A->C Condensation B Benzophenone Imine B->C E Protected Aldol Adduct C->E Chiral Organocatalyst, Base, Low Temp. D Pyridine-4-carboxaldehyde D->E F Final Product: Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate E->F Mild Acidic Hydrolysis

Caption: Overall workflow for the asymmetric synthesis.

Detailed Protocols and Methodologies

Part 1: Synthesis of Ethyl (diphenylmethylene)glycinate (Pronucleophile)

Rationale: This initial step prepares the key glycine equivalent. The benzophenone imine is stable for storage and effectively activates the α-carbon for deprotonation.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Sodium Carbonate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask, add glycine ethyl ester hydrochloride (1.0 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Add benzophenone imine (1.05 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, ethyl (diphenylmethylene)glycinate, is typically an oil or low-melting solid and can often be used in the next step without further purification.

Part 2: Chiral Organocatalyst-Mediated Asymmetric Aldol Reaction

Rationale: This is the critical stereochemistry-defining step. The use of a Cinchona alkaloid-derived catalyst under homogeneous conditions provides an inexpensive and effective means to achieve high enantioselectivity.[3][4] Low temperature is crucial for maximizing stereocontrol by reducing the thermal energy of the system, which amplifies the energetic differences between the diastereomeric transition states.

Materials:

  • Ethyl (diphenylmethylene)glycinate (from Part 1)

  • Pyridine-4-carboxaldehyde

  • Chiral Ammonium Salt Catalyst (e.g., (1R,2S)-1-((1H-Indol-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-N,N-dimethyl-2-(phenyl(p-tolyl)methoxy)ethan-1-aminium bromide or similar Cinchona-derived catalyst)

  • Toluene/Chloroform (7:3 mixture), anhydrous

  • Non-nucleophilic base (e.g., tert-butyliminotri(pyrrolidino)phosphorane or Potassium tert-butoxide)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with ethyl (diphenylmethylene)glycinate (1.0 eq) and the chiral ammonium salt catalyst (0.1-0.2 eq).

  • Solvent Addition: Add the anhydrous toluene/chloroform solvent mixture via syringe.

  • Cooling: Cool the solution to -50 °C using a dry ice/acetone bath.

  • Base Addition: Add the non-nucleophilic base (2.5 eq) dropwise over 5 minutes. The solution should develop a deep color, indicating enolate formation.

  • Aldehyde Addition: In a separate syringe, prepare a solution of pyridine-4-carboxaldehyde (1.2 eq) in the anhydrous solvent mixture. Add this solution to the reaction mixture dropwise via a syringe pump over a period of 30-60 minutes. Causality Note: Slow addition is critical to maintain a low concentration of the aldehyde, preventing uncatalyzed background reactions and potential side reactions.

  • Reaction: Stir the resulting mixture at -50 °C for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the glycine Schiff base.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is an oil containing the protected aldol adduct.

Part 3: Imine Deprotection and Final Product Isolation

Rationale: The final step involves the removal of the diphenylmethylene protecting group to reveal the primary amine of the target molecule. Mild acidic conditions are used to hydrolyze the imine without causing side reactions like elimination or epimerization.

Materials:

  • Crude protected aldol adduct (from Part 2)

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the crude protected aldol adduct in THF.

  • Add 1N HCl and stir vigorously at room temperature for 1-2 hours. The formation of a white precipitate (benzophenone) is typically observed.

  • Monitor the hydrolysis by TLC until the starting adduct is fully consumed.

  • Once complete, add diethyl ether to the mixture to fully precipitate the benzophenone byproduct.

  • Filter the mixture and wash the solid with diethyl ether.

  • Transfer the aqueous filtrate to a separatory funnel and wash with diethyl ether to remove any remaining benzophenone.

  • Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Data Summary and Expected Outcomes

The efficiency of asymmetric aldol reactions is highly dependent on the specific catalyst and conditions used. The following table summarizes representative results for similar reactions found in the literature, providing a benchmark for researchers.

Catalyst TypeAldehyde SubstrateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, syn)Yield (%)Reference
Cu-TolBINAP SystemAromatic/Aliphatic>99:193-99%85-95%[2]
Cinchona Alkaloid SaltAliphatic>95:5 (typically)up to 83%Good[3]
Brønsted Base (Peptide)Aromatic/AliphaticHigh syn selectivityHigh (e.g., >90%)Good[1]

Mechanism of Stereocontrol

The chiral catalyst is the key to inducing asymmetry. In the case of a chiral ammonium salt, it forms a tight ion pair with the glycine enolate. The bulky substituents on the catalyst effectively shield one face of the enolate. Consequently, the aldehyde is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.

Caption: Simplified model of stereochemical induction.

Validation and Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a complete analytical characterization is required.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule and verify the diastereomeric ratio by integrating characteristic signals.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • Stereochemical Analysis:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the definitive method for determining the enantiomeric excess (ee) of the product. The sample is analyzed on a chiral stationary phase (e.g., Chiralpak® series) with an appropriate mobile phase, which separates the two enantiomers, allowing for their quantification.

References

  • Alonso, D. A., Baeza, A., & Nájera, C. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 76(5), 1335–1346. Available at: [Link]

  • IntechOpen. (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. Organic Chemistry Frontiers. Available at: [Link]

  • American Chemical Society. (2004). Direct Organocatalytic Asymmetric Aldol Reactions of α-Amino Aldehydes: Expedient Syntheses of Highly Enantiomerically Enriched anti-β-Hydroxy-α-amino Acids. Organic Letters, 6(20), 3541–3544. Available at: [Link]

  • Kobayashi, J., et al. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192–9193. Available at: [Link]

  • American Chemical Society. (2004). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 69(19), 6373–6379. Available at: [Link]

  • Mettath, S., et al. (2004). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 69(19), 6373-6379. Available at: [Link]

Sources

Method

Application Note &amp; Scalable Synthesis Protocol: Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Abstract This document provides a comprehensive guide for the scalable synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a valuable building block in pharmaceutical and medicinal chemistry. We present a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a valuable building block in pharmaceutical and medicinal chemistry. We present a detailed, two-step synthetic protocol centered around a base-catalyzed Henry (nitroaldol) reaction, followed by the reduction of the nitro intermediate. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and scalable procedures. An alternative synthetic strategy via an aldol condensation of a glycine equivalent is also discussed.

Introduction and Strategic Overview

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a non-proteinogenic amino acid derivative of significant interest in drug discovery. Its structure, featuring a pyridine ring, a β-hydroxy group, and an α-amino ester, makes it a key component in the synthesis of various biologically active molecules. The development of a robust and scalable synthesis is crucial for its accessibility in research and development.

This guide focuses on a practical and scalable synthetic approach. The primary strategy detailed herein is a two-step process:

  • Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between pyridine-4-carboxaldehyde and ethyl nitroacetate to form the β-nitro alcohol intermediate. This classic reaction is known for its reliability and scalability.[1][2]

  • Reduction of the Nitro Group: The subsequent reduction of the nitro group in the intermediate to the primary amine, yielding the target β-amino alcohol. Several scalable reduction methods are available for this transformation.[1]

This approach was selected for its high convergence, the ready availability and cost-effectiveness of the starting materials, and the extensive literature precedent for analogous transformations, ensuring a high probability of success on a larger scale.

Visualizing the Synthetic Workflow

Synthetic Workflow Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Henry_Reaction Henry Reaction (Base-catalyzed) Pyridine-4-carboxaldehyde->Henry_Reaction Ethyl_nitroacetate Ethyl nitroacetate Ethyl_nitroacetate->Henry_Reaction Intermediate Ethyl 2-nitro-3-hydroxy-3- (pyridin-4-yl)propanoate Henry_Reaction->Intermediate Reduction Reduction Intermediate->Reduction Final_Product Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate Reduction->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthesis Protocol

This section provides a step-by-step guide for the synthesis, including materials, equipment, and safety precautions.

Materials and Equipment
Reagent/MaterialGradeSupplier
Pyridine-4-carboxaldehyde≥98%Commercially Available
Ethyl nitroacetate≥95%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Isopropyl alcohol (IPA)AnhydrousCommercially Available
Raney Nickel (slurry in water)ActivatedCommercially Available
Hydrazine monohydrate≥98%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®---Commercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated solutionPrepared in-house
Deionized water---In-house

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Parr hydrogenator (for catalytic hydrogenation alternative)

  • Standard laboratory glassware

Step 1: Henry (Nitroaldol) Reaction

Reaction: Pyridine-4-carboxaldehyde + Ethyl nitroacetate → Ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate

Henry_Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation EtO2C_CH2_NO2 Ethyl nitroacetate Enolate Nitronate enolate EtO2C_CH2_NO2->Enolate + Base Base Base (TEA) Enolate2 Nitronate enolate Py_CHO Pyridine-4-carboxaldehyde Alkoxide β-nitro alkoxide Alkoxide2 β-nitro alkoxide Enolate2->Alkoxide + Py-CHO Proton_source Proton Source Product β-nitro alcohol Alkoxide2->Product + H+

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add pyridine-4-carboxaldehyde (50.0 g, 0.467 mol) and isopropyl alcohol (250 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • In a separate beaker, prepare a solution of ethyl nitroacetate (68.4 g, 0.514 mol, 1.1 eq) in isopropyl alcohol (100 mL).

  • Add triethylamine (TEA) (7.1 g, 9.8 mL, 0.070 mol, 0.15 eq) to the pyridine-4-carboxaldehyde solution.

  • Slowly add the ethyl nitroacetate solution to the reaction flask via the dropping funnel over 1 hour, maintaining the internal temperature below 30 °C. An ice bath may be used for cooling if necessary.

  • After the addition is complete, allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropyl alcohol.

  • Dissolve the resulting residue in ethyl acetate (500 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate. The crude product can be used directly in the next step or purified by column chromatography on silica gel if a higher purity intermediate is desired.

Step 2: Reduction of the Nitro Group

Reaction: Ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate → Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Method A: Catalytic Hydrogenation

  • Set up a Parr hydrogenator or a similar hydrogenation apparatus.

  • In the hydrogenation vessel, dissolve the crude Ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate (from the previous step) in ethanol (500 mL).

  • Carefully add Raney Nickel (approx. 10 g of a 50% slurry in water) to the solution under a stream of nitrogen. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi and begin vigorous stirring.

  • The reaction is typically exothermic; maintain the temperature below 40 °C.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 4-6 hours.

  • Once the hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.

  • Wash the filter cake with additional ethanol (100 mL).

  • Concentrate the combined filtrates under reduced pressure to yield the crude product.

Method B: Chemical Reduction with Hydrazine/Raney Nickel

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the crude Ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate and ethanol (1 L).

  • Carefully add Raney Nickel (approx. 5 g of a 50% slurry in water).

  • Heat the mixture to 40-50 °C with stirring.

  • Slowly add hydrazine monohydrate (46.7 g, 45.4 mL, 0.934 mol) via the dropping funnel over 1-2 hours. Caution: The reaction is highly exothermic, and gas evolution will occur. Ensure adequate cooling and ventilation.

  • After the addition is complete, continue stirring at 50 °C for an additional 2 hours or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol (200 mL).

  • Concentrate the combined filtrates under reduced pressure.

Purification of the Final Product
  • Dissolve the crude product in ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • For purification, dissolve the crude product in a minimal amount of hot ethyl acetate or isopropyl alcohol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold solvent, and dry under vacuum to yield Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate as a solid.

  • Alternatively, the product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Alternative Synthetic Approach: Aldol Condensation

An alternative scalable synthesis involves the aldol condensation of a glycine ethyl ester equivalent with pyridine-4-carboxaldehyde. This can be achieved by forming a Schiff base of glycine ethyl ester, which can then be deprotonated to form an enolate for the aldol reaction.[3]

Aldol_Condensation_Workflow Glycine_ester Glycine ethyl ester Schiff_base_formation Schiff Base Formation Glycine_ester->Schiff_base_formation Schiff_base Glycine ethyl ester Schiff base Schiff_base_formation->Schiff_base Aldol_reaction Aldol Reaction (Base, Py-CHO) Schiff_base->Aldol_reaction Aldol_adduct Aldol Adduct Aldol_reaction->Aldol_adduct Hydrolysis Hydrolysis Aldol_adduct->Hydrolysis Final_Product Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate Hydrolysis->Final_Product

Caption: Alternative synthetic workflow via Aldol Condensation.

This method offers a direct route to the amino alcohol but may require careful control of diastereoselectivity. The choice between the Henry reaction and the aldol condensation will depend on the specific capabilities and optimization priorities of the laboratory.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a physical constant for the pure compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.

  • Hydrazine monohydrate is toxic and corrosive. Handle with appropriate care and avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. The two-step approach via a Henry reaction and subsequent reduction is a robust and well-precedented strategy suitable for producing multi-gram to kilogram quantities of the target compound. The provided experimental details and explanations of the underlying chemistry are intended to enable researchers to successfully implement and adapt this synthesis for their specific needs.

References

  • Contente, M. L., & Paradisi, F. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. [Link]

  • Janecková, L., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 46. [Link]

  • Ichikawa, T., et al. (1970). Synthetic studies of amino acids by the use of the copper complex. I. Syntheses of beta-hydroxy DL-amino acids by the use of the complex of copper(II) and pyruvic acid. Journal of the American Chemical Society, 92(18), 5514-6. [Link]

  • Various Authors. (2025). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF on ResearchGate. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. [Link]

  • Marqués-López, E., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7549–7557. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Neuman, R. C. (n.d.). Reactions of Enolate Ions and Enols. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • NextSDS. ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride. [Link]

  • Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • ResearchGate. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

  • National Institutes of Health. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. [Link]

  • MDPI. (2016). Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers. [Link]

  • MDPI. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction*. [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]

  • Utah State University. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]

  • Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. [Link]

  • MDPI. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. [Link]

  • Google Patents. (2013). CN103058920A - Preparation method of 3-(2-pyridineamino)

Sources

Application

Application Note: Synthesis, Characterization, and Utility of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in Pharmaceutical Development

Executive Summary Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (often isolated as its dihydrochloride salt, CAS: 2059932-93-1) is a highly versatile β -hydroxy- α -amino acid ester. It serves as a critical pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (often isolated as its dihydrochloride salt, CAS: 2059932-93-1) is a highly versatile β -hydroxy- α -amino acid ester. It serves as a critical pharmaceutical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including sphingolipid mimics, novel analgesic amides, and targeted heterocyclic kinase inhibitors . This application note details the mechanistic rationale, synthetic protocols, and analytical validation required to successfully generate and utilize this intermediate in drug discovery workflows.

Mechanistic Rationale & Synthetic Strategy

The construction of the β -hydroxy- α -amino acid motif requires precise control over both carbon-carbon bond formation and stereochemistry. In pharmaceutical development, two primary pathways are utilized: the chemical route via an oxazoline intermediate, and the biocatalytic route via aldolases.

For applications requiring the ethyl ester specifically (which enhances organic solubility for downstream peptide coupling and prevents zwitterion-induced purification issues), the chemical route using ethyl isocyanoacetate is the industry standard .

  • Causality of the Chemical Route: The base-catalyzed aldol addition of ethyl isocyanoacetate to pyridine-4-carboxaldehyde is highly efficient. The isocyano group serves a dual purpose: its electron-withdrawing nature increases the acidity of the α -protons (enabling deprotonation by a mild base), and its electrophilic carbon rapidly traps the newly formed alkoxide. This spontaneous cyclization yields a trans-oxazoline intermediate. The trans geometry is thermodynamically favored due to the minimization of steric clash between the bulky pyridine ring and the ester group. Subsequent acidic hydrolysis carefully opens the ring while preserving the anti relative stereochemistry, yielding the target ethyl ester.

Quantitative Data: Synthetic Pathway Comparison

To guide process chemistry decisions, the following table summarizes the quantitative and strategic differences between the chemical and biocatalytic approaches .

ParameterChemical Synthesis (Isocyanoacetate Route)Biocatalytic Synthesis (D-Threonine Aldolase)
Key Reagents Pyridine-4-carboxaldehyde, Ethyl isocyanoacetatePyridine-4-carboxaldehyde, Glycine
Intermediate rac-trans-OxazolineNone (Direct formation)
Stereoselectivity Diastereoselective (anti only), RacemicHighly Diastereo- and Enantioselective (2R,3S)
Typical Yield 75-85% (Oxazoline), 90% (Hydrolysis)~60-70% (Overall)
Product Form Ethyl ester (easily isolated as HCl salt)Free amino acid (zwitterion)
Scalability High (Standard batch reactors)High (Requires recombinant E. coli fermentation)

Workflow Visualization

The following diagram illustrates the validated chemical workflow from raw starting materials to the isolated ethyl ester intermediate, and its subsequent trajectory into API synthesis.

SyntheticWorkflow SM1 Pyridine-4-carboxaldehyde Step1 Aldol Addition & Cyclization (Base Catalyzed, 0-5 °C) SM1->Step1 SM2 Ethyl Isocyanoacetate SM2->Step1 Int1 rac-trans-Oxazoline Intermediate Step1->Int1 Diastereoselective C-C & C-O Bond Formation Step2 Acidic Hydrolysis (Ethanolic HCl, 50 °C) Int1->Step2 Product Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate Dihydrochloride Step2->Product Ring Opening Retention of Stereochemistry API Downstream API (e.g., Analgesic Amides) Product->API Amide Coupling / Derivatization

Fig 1: Synthetic workflow from pyridine-4-carboxaldehyde to downstream API derivatives.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to implement protocols that are self-validating. The following two-step methodology includes built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Synthesis of the trans-Oxazoline Intermediate

Objective: Form the protected β -hydroxy- α -amino acid scaffold with high diastereoselectivity.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq, 10 mmol) and ethyl isocyanoacetate (1.05 eq, 10.5 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Maintaining low temperatures is critical to prevent the retro-aldol reaction and suppress the formation of the cis-oxazoline kinetic product.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 1 mmol) dropwise over 5 minutes. Stir the mixture at 0–5 °C for 2 hours, then allow it to warm to room temperature for an additional 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexanes 1:1). The UV-active aldehyde spot ( Rf​≈0.6 ) should disappear, replaced by a new, lower-running UV-active spot ( Rf​≈0.3 ) corresponding to the oxazoline.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude trans-oxazoline.

Protocol B: Acidic Ring-Opening to the Target Ester

Objective: Hydrolyze the oxazoline ring to liberate the free amine and hydroxyl groups without hydrolyzing the ethyl ester.

  • Reaction Setup: Dissolve the crude trans-oxazoline (approx. 10 mmol) in absolute ethanol (20 mL).

  • Hydrolysis: Slowly add a solution of 2M HCl in diethyl ether (3.0 eq, 30 mmol). Causality: Using anhydrous ethanolic/ethereal HCl instead of aqueous HCl is paramount; the absence of water prevents the premature hydrolysis of the ethyl ester to the free carboxylic acid.

  • Heating: Heat the mixture to 50 °C for 3 hours.

  • Isolation: Cool the mixture to 0 °C. The product, Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride, will precipitate as a white crystalline solid. Filter and wash with cold diethyl ether.

  • Self-Validation (NMR): To confirm the anti relative stereochemistry (derived from the trans-oxazoline), analyze the 1 H NMR spectrum (in D2​O or DMSO- d6​ ). The coupling constant ( J ) between the α -CH and β -CH protons must be evaluated. An anti configuration typically exhibits a J2,3​ value of 7.0 – 8.5 Hz , whereas a syn configuration would show a smaller coupling constant ( J2,3​≈3.0–4.5 Hz).

Storage and Handling Guidelines

  • Chemical Stability: The free base of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is prone to spontaneous inter-molecular condensation, forming diketopiperazines. Therefore, it must be stored as the dihydrochloride salt.

  • Storage Conditions: Store the dihydrochloride salt in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent hygroscopic degradation.

References

  • Title: 3-Aryl-3-hydroxy-2-amino-propionic acid amides, 3-heteroaryl-3-hydroxy-2-amino-propionic acid amides and related compounds having analgesic and/or immunostimulant activity.
  • Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Source: Chemical Reviews, American Chemical Society (ACS). URL: [Link]

  • Title: Preparation of β -hydroxy- α -amino Acid Using Recombinant D-Threonine Aldolase. Source: Organic Process Research & Development, American Chemical Society (ACS). URL: [Link]

Method

Application Notes and Protocols: Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the potential applications of Ethyl 2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in the field of medicinal chemistry. While direct research on this specific molecule is nascent, its structural motifs—a β-hydroxy-α-amino acid backbone coupled with a pyridine ring—are well-established pharmacophores. This guide will, therefore, extrapolate from structurally related compounds to detail plausible synthetic routes, potential biological activities, and protocols for its evaluation. The core structure suggests potential as an enzyme inhibitor or a modulator of protein-protein interactions, making it a compound of interest for drug discovery programs targeting a range of therapeutic areas.

Introduction: A Molecule of Untapped Potential

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a synthetic amino acid derivative that holds considerable promise for medicinal chemistry applications. Its structure is characterized by three key functional groups: an ethyl ester, an α-amino group, and a β-hydroxyl group, with a pyridine ring at the β-position. This unique combination of features suggests that the molecule could engage in a variety of interactions with biological macromolecules, positioning it as a valuable scaffold for the design of novel therapeutics.

The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to improve the physicochemical properties of a molecule.[1] The β-hydroxy-α-amino acid scaffold is also a recurring motif in biologically active compounds, including several enzyme inhibitors.[2] The strategic combination of these two pharmacophores in Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate makes it a compelling candidate for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate and its dihydrochloride salt is presented in the table below.

PropertyValue (Free Base)Value (Dihydrochloride Salt)
Molecular Formula C₁₀H₁₄N₂O₃C₁₀H₁₆Cl₂N₂O₃
Molecular Weight 210.23 g/mol 283.15 g/mol
Appearance Likely a solidSolid
Solubility Expected to have some solubility in polar organic solventsExpected to be more soluble in aqueous solutions

Synthesis Protocols

While a specific, peer-reviewed synthesis for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate has not been extensively documented, a plausible and efficient route can be designed based on established organic chemistry principles and published syntheses of analogous compounds. A proposed retro-synthetic analysis is depicted below.

Retrosynthesis target Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate intermediate1 Ethyl 2-isocyanoacetate target->intermediate1 Aldol-type Condensation intermediate2 Pyridine-4-carboxaldehyde target->intermediate2 Aldol-type Condensation

Caption: Retrosynthetic analysis of the target compound.

A viable forward synthesis involves an aldol-type condensation between pyridine-4-carboxaldehyde and an N-protected glycine ethyl ester, followed by reduction of the resulting intermediate. A more direct approach could be the reaction of pyridine-4-carboxaldehyde with ethyl 2-isocyanoacetate. Below is a detailed, step-by-step protocol for a potential synthetic route.

Protocol 3.1: Synthesis via Aldol Condensation

This protocol is adapted from general methods for the synthesis of β-hydroxy-α-amino acids.

Materials:

  • Pyridine-4-carboxaldehyde

  • N-Benzoyl-glycine ethyl ester

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Workflow:

Synthesis_Workflow start Step 1: Condensation step2 Step 2: Reduction start->step2 step3 Step 3: Deprotection step2->step3 step4 Step 4: Purification step3->step4 end Final Product step4->end

Caption: Workflow for the synthesis of the target compound.

Procedure:

  • Condensation:

    • To a solution of N-benzoyl-glycine ethyl ester (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes, then add pyridine-4-carboxaldehyde (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude unsaturated intermediate.

  • Reduction:

    • Dissolve the crude intermediate in methanol and cool to 0 °C.

    • Add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the N-benzoyl protected product.

  • Deprotection:

    • Dissolve the N-benzoyl protected product in methanol.

    • Add a solution of HCl in diethyl ether and stir at room temperature for 24 hours.

    • The product will precipitate as the dihydrochloride salt.

  • Purification:

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride.

Potential Medicinal Chemistry Applications

The structural features of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate suggest its potential utility in several areas of medicinal chemistry.

Enzyme Inhibition

The β-hydroxy-α-amino acid moiety is a known pharmacophore in the design of enzyme inhibitors. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, mimicking the transition state of substrate binding in the active site of enzymes such as proteases, kinases, and phosphatases. The pyridine ring can further enhance binding through π-π stacking or additional hydrogen bonding interactions. For instance, derivatives of 3-hydroxy-4-pyridinones have been investigated as inhibitors of enzymes like carbonic anhydrase.

Neurological Disorders

Pyridine-containing compounds have a long history in the development of drugs for neurological disorders. The pyridine ring can act as a bioisostere for other aromatic systems and can influence the blood-brain barrier permeability of a molecule. Given that amino acid derivatives can interact with neurotransmitter systems, Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate could serve as a scaffold for the development of novel agents targeting neurological conditions.[3]

Anticancer Agents

The development of novel anticancer agents is a continuous effort in medicinal chemistry. Pyridine derivatives have been explored as inhibitors of various targets in oncology, including kinases like PI3Kδ. The structural features of the title compound could allow for interactions with the ATP-binding pocket of kinases or other enzymes crucial for cancer cell proliferation.

Proposed Biological Evaluation Protocols

To validate the therapeutic potential of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a series of in vitro and in cellulo assays are recommended.

Protocol 5.1: General Enzyme Inhibition Assay

This protocol provides a general framework for screening the compound against a panel of enzymes.

Materials:

  • Target enzyme (e.g., a protease, kinase, or phosphatase)

  • Substrate for the target enzyme (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer specific to the enzyme

  • Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Workflow:

Enzyme_Assay_Workflow start Step 1: Prepare Reagents step2 Step 2: Incubate start->step2 step3 Step 3: Initiate Reaction step2->step3 step4 Step 4: Measure Signal step3->step4 step5 Step 5: Data Analysis step4->step5 end Determine IC50 step5->end

Caption: General workflow for an enzyme inhibition assay.

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Incubate:

    • In a 96-well plate, add the enzyme solution to wells containing the serially diluted compound or controls (DMSO for negative control, known inhibitor for positive control).

    • Incubate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Signal:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate represents an intriguing, yet underexplored, molecule in the landscape of medicinal chemistry. Its constituent pharmacophores suggest a high potential for biological activity, particularly as an enzyme inhibitor. The synthetic and evaluative protocols outlined in this guide provide a solid foundation for researchers to begin investigating the therapeutic promise of this compound and its derivatives. Future work should focus on the synthesis of a library of analogs to establish structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2016). ResearchGate. [Link]

  • Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. (2021). Arabian Journal of Chemistry. [Link]

  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (n.d.). ACS Publications. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). ACS Publications. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

  • CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (n.d.).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015). Eureka | Patsnap. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (n.d.). MDPI. [Link]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). Frontiers. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). MDPI. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. (2018). ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. [Link]

  • Novel 3-hydroxy-4-pyridinonato oxidovanadium(IV) complexes to investigate structure/activity relationships. (n.d.). SciSpace. [Link]

Sources

Application

protocol for N-protection of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

An Application Guide for the Chemoselective N-Protection of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Introduction Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile chiral building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chemoselective N-Protection of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Introduction

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile chiral building block in medicinal chemistry and drug development, incorporating three key functional groups: a primary amine, a secondary alcohol, and a pyridine ring. The strategic manipulation of these groups is crucial for the synthesis of complex target molecules. Selective protection of the primary amino group is often the first critical step, enabling subsequent modifications at other positions without undesired side reactions. However, the presence of other nucleophilic centers—the hydroxyl group and the pyridine nitrogen—presents a significant challenge to achieving high chemoselectivity.

This application note provides a detailed, field-proven protocol for the selective N-protection of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate using di-tert-butyl dicarbonate (Boc₂O). We will delve into the chemical principles guiding the choice of reagents and conditions, offer a step-by-step experimental procedure, and provide a comprehensive guide to troubleshooting potential issues. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this key synthetic transformation.

Chemical Principles and Strategic Rationale

The successful protection of a multifunctional molecule hinges on exploiting the inherent differences in the reactivity of its functional groups. An effective strategy requires a protecting group that can be introduced under conditions mild enough to avoid side reactions.[1][2]

Analysis of Substrate Reactivity

The target molecule contains three potentially reactive sites for acylation with Boc₂O:

  • α-Amino Group: As a primary amine, this is the most nucleophilic site on the molecule and the intended target for protection.[3]

  • β-Hydroxyl Group: A secondary alcohol, which is nucleophilic but significantly less so than the primary amine. O-acylation is a potential side reaction.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be acylated by reagents like benzyl chloroformate to form an N-acylpyridinium salt.[4] While less common with the bulkier and less reactive Boc₂O, this remains a potential pathway that can consume the reagent.

The key to selectivity lies in the fact that the primary amine is the strongest nucleophile. By carefully controlling reaction conditions such as temperature, solvent, and base, we can favor the kinetically preferred N-acylation over competing reactions.

Rationale for Selecting the Boc Protecting Group

Several common amine protecting groups were considered, including the tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), this method is advantageous due to the moderate reactivity of the reagent, which enhances selectivity for the more nucleophilic amine.[5][6] The reaction is typically clean, and the Boc group is stable to a wide range of basic and nucleophilic conditions, making it compatible with many subsequent synthetic steps.[7] Its removal under moderately acidic conditions (e.g., trifluoroacetic acid) provides an orthogonal deprotection strategy to base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.[1][8][9]

  • Cbz Group: Introduced with benzyl chloroformate (Cbz-Cl), a highly reactive acylating agent.[10][11] This high reactivity increases the risk of undesired side reactions, such as O-protection of the alcohol or acylation of the pyridine ring.[12]

  • Fmoc Group: Typically introduced with Fmoc-Cl, which is also a reactive acid chloride.[9] While valuable in peptide synthesis, its base-lability is not always ideal, and the increased reactivity of the chloroformate poses similar selectivity challenges to Cbz-Cl.

Based on this analysis, the Boc group was selected as the optimal choice for achieving high chemoselectivity in the N-protection of this specific substrate.

G cluster_0 Decision Factors cluster_1 Outcome Reactivity Substrate Reactivity - Primary Amine (High) - Secondary Alcohol (Medium) - Pyridine Nitrogen (Low) Choice Optimal Choice: Boc Group Reactivity->Choice Favors Kinetic Control Reagent Protecting Group Reagent - Boc₂O (Moderate) - Cbz-Cl (High) - Fmoc-Cl (High) Reagent->Choice Minimizes Side Reactions Orthogonality Deprotection Conditions - Boc (Acid-labile) - Fmoc (Base-labile) - Cbz (Hydrogenolysis) Orthogonality->Choice Provides Synthetic Flexibility

Caption: Rationale for selecting the Boc protecting group.

Detailed Experimental Protocol

This protocol is designed for the selective N-Boc protection of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate on a 1 mmol scale.

Materials and Reagents
  • Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (1.0 eq, 1.0 mmol, 210.2 mg)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 1.1 mmol, 240.1 mg)

  • Triethylamine (TEA) (1.2 eq, 1.2 mmol, 167 µL)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent: 5-10% Methanol in Dichloromethane

  • TLC visualization: UV light (254 nm) and potassium permanganate stain

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (210.2 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (167 µL, 1.2 mmol) to the solution. Stir for 2-3 minutes. The base is crucial for neutralizing the tert-butoxycarboxylic acid byproduct formed during the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (240.1 mg, 1.1 mmol) to the stirring solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Spot the crude reaction mixture against the starting material.

    • Elute with 10% MeOH in DCM.

    • The product should have a higher Rf value than the starting amine and be visible under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Quenching): Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 15 mL of DCM.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 15 mL of saturated aqueous NaHCO₃ solution (to remove acidic byproducts).

    • 15 mL of water.

    • 15 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

Caption: Experimental workflow for N-Boc protection.

Data Summary and Expected Results

The described protocol is expected to provide the desired N-protected product in high yield and purity.

ParameterValueRationale
Substrate Scale 1.0 mmolStandard laboratory scale for protocol validation.
Boc₂O Stoichiometry 1.1 equivalentsA slight excess ensures complete consumption of the starting material.[13]
Base Triethylamine (TEA)A non-nucleophilic organic base to neutralize acid without competing.
Solvent Dichloromethane (DCM)Anhydrous conditions prevent hydrolysis of the Boc anhydride.[5]
Temperature Room TemperatureMild conditions that favor kinetic N-protection over O-protection.
Reaction Time 2 - 4 hoursTypical duration for complete conversion, monitored by TLC.
Expected Yield >90%The reaction is generally efficient and high-yielding.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Boc₂O. 2. Deactivated Boc₂O due to moisture. 3. Insufficient reaction time.1. Add an additional 0.1-0.2 eq of Boc₂O. 2. Use a fresh bottle of Boc₂O and ensure anhydrous solvent.[5] 3. Allow the reaction to stir for a longer duration, monitoring by TLC.
Formation of Byproducts 1. O-Boc Product: Reaction temperature is too high or reaction time is excessively long. 2. Di-Boc Product: Use of a stronger base (e.g., DMAP) or excess Boc₂O.[14]1. Maintain the reaction at room temperature or cool to 0°C if O-protection persists. 2. Use the recommended stoichiometry of Boc₂O and avoid catalytic bases like DMAP unless specifically required.
Low Isolated Yield 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Inefficient extraction.1. Ensure the reaction has gone to completion via TLC. 2. Ensure the pH of the aqueous layer is basic before extraction to keep the product deprotonated and soluble in the organic phase. 3. Perform multiple extractions (e.g., 3x with DCM) to maximize recovery.

Conclusion

The protocol detailed in this application note provides a robust and highly selective method for the N-protection of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate using di-tert-butyl dicarbonate. By leveraging the superior nucleophilicity of the primary amine and employing mild, controlled reaction conditions, this procedure effectively minimizes common side reactions such as O-protection and pyridine acylation. The result is a high-yielding, reliable transformation that furnishes a key intermediate, primed for use in complex, multi-step synthetic campaigns in pharmaceutical and chemical research.

References

  • ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Available at: [Link].

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters. ACS Publications. Available at: [Link].

  • Grokipedia. Benzyl chloroformate. Grokipedia. Available at: [Link].

  • PMC. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. Available at: [Link].

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

  • Wikipedia. Benzyl chloroformate. Wikipedia. Available at: [Link].

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Organic Syntheses. Available at: [Link].

  • Synfacts. Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. Synfacts. Available at: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • RSC Publishing. Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link].

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • ACS Publications. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN | Organic Letters. ACS Publications. Available at: [Link].

  • Oxford Academic. Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Bulletin of the Chemical Society of Japan. Available at: [Link].

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols.
  • ACS Publications. Solventless Mechanosynthesis of N-Protected Amino Esters. ACS Publications. Available at: [Link].

  • Wikipedia. Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link].

  • ACS Publications. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • ACS Publications. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. ResearchGate. Available at: [Link].

  • ResearchGate. Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. ResearchGate. Available at: [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link].

  • ResearchGate. Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Available at: [Link].

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. ResearchGate. Available at: [Link].

  • Indian Journal of Advances in Chemical Science. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science. Available at: [Link].

  • PMC. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link].

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

  • Indian Academy of Sciences. Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. Indian Academy of Sciences. Available at: [Link].

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines. Google Patents.
  • Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link].

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link].

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • RSC Publishing. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Available at: [Link].

Sources

Method

reaction of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate with electrophiles

An Application Guide to the Chemoselective Functionalization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate with Electrophiles Abstract Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile synthetic b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chemoselective Functionalization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate with Electrophiles

Abstract

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a versatile synthetic building block possessing multiple nucleophilic centers, making it a valuable synthon in medicinal chemistry and drug development. Its structure, featuring an α-amino group, a β-hydroxyl group, and a pyridine nitrogen, presents a significant opportunity for diverse functionalization. However, this multi-functionality also poses a distinct chemical challenge: achieving selective reaction at a single site. This application note provides a comprehensive guide to navigating the reactivity of this compound with various electrophiles. We will explore reaction mechanisms, provide field-tested protocols for achieving high chemoselectivity for N-acylation, O-acylation, and pyridine alkylation, and explain the underlying principles that govern the reaction outcomes. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently employ this valuable intermediate in complex synthetic pathways.

Molecular Profile and Principles of Chemoselectivity

The reactivity of ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is governed by the relative nucleophilicity of its three key functional groups. Understanding these sites is fundamental to controlling reaction outcomes.

  • α-Amino Group (-NH₂): This is typically the most nucleophilic site in the molecule under neutral or basic conditions due to the high electron density on the nitrogen atom.

  • β-Hydroxyl Group (-OH): A potent nucleophile, but generally less so than the amino group. Its reactivity can be enhanced by deprotonation with a strong base or exploited under conditions where the amino group is deactivated.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, particularly with strong alkylating agents, leading to the formation of a quaternary pyridinium salt.

Achieving chemoselectivity hinges on modulating the reactivity of these sites. The primary strategy involves pH control. In an acidic medium, the more basic amino and pyridine nitrogens are protonated, forming non-nucleophilic ammonium and pyridinium salts. This "protects" them, allowing the less basic hydroxyl group to react with an electrophile.[1] Conversely, under basic conditions, the free amine is the most reactive species.

cluster_0 Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate cluster_1 Nucleophilic Centers mol mol N_amino α-Amino Group (Strongest Nucleophile) O_hydroxyl β-Hydroxyl Group (Moderate Nucleophile) N_pyridine Pyridine Nitrogen (Moderate Nucleophile)

Caption: Key nucleophilic sites on the target molecule.

Protocol I: Selective N-Acylation under Basic Conditions

To selectively target the α-amino group, the reaction is performed under basic conditions. The base neutralizes the acid byproduct (e.g., HCl) generated during the reaction and ensures the amino group remains in its highly nucleophilic, unprotonated state.

Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The lone pair of the α-amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., Cl⁻) yields the N-acylated product.[2]

reactant Substrate (R-NH₂) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack electrophile Acyl Chloride (R'-COCl) electrophile->intermediate product N-Acyl Product (R-NH-COR') intermediate->product Collapse & -Cl⁻ base Base (e.g., Et₃N) byproduct Et₃N·HCl base->byproduct Acid Scavenging

Caption: General workflow for N-Acylation.

Experimental Protocol: Synthesis of Ethyl 2-(acetylamino)-3-hydroxy-3-(pyridin-4-yl)propanoate

Materials:

  • Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Add acetyl chloride dropwise to the stirred solution over 10 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

Expected Data:

ParameterExpected Value
Physical State White to off-white solid
Yield 85-95% (typical)
¹H NMR Appearance of a new singlet around δ 2.0 ppm (acetyl CH₃) and a downfield shift of the α-CH proton.
Mass Spec (ESI+) [M+H]⁺ corresponding to the N-acetylated product.

Protocol II: Chemoselective O-Acylation under Acidic Conditions

To achieve selective acylation of the β-hydroxyl group, the superior nucleophilicity of the amino group must be suppressed. This is effectively accomplished by conducting the reaction in a strong acid medium, such as anhydrous trifluoroacetic acid (TFA).[1]

Mechanism

In TFA, the α-amino and pyridine nitrogen atoms are fully protonated, rendering them non-nucleophilic. The hydroxyl group, being less basic, remains largely unprotonated and is therefore the only functional group available to attack the electrophilic acylating agent (e.g., an anhydride or acyl halide). This strategy provides a powerful and direct route to O-acyl derivatives.[1]

reactant Substrate protonated N-Protonated Substrate (R-NH₃⁺, Py-H⁺) reactant->protonated Protonation acid TFA (H⁺) acid->protonated product O-Acyl Product protonated->product Nucleophilic Attack from -OH group electrophile Acetic Anhydride electrophile->product

Caption: Mechanism of O-Acylation in acidic media.

Experimental Protocol: Synthesis of Ethyl 2-amino-3-acetoxy-3-(pyridin-4-yl)propanoate

Materials:

  • Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Trifluoroacetic acid (TFA), anhydrous

  • Diethyl ether (Et₂O), cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a clean, dry flask, suspend ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in anhydrous TFA (approx. 0.2 M). The solid should dissolve to form a clear solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, precipitate the product salt by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold ether to remove excess TFA and acetic acid.

  • To obtain the free base, dissolve the salt in water, cool to 0 °C, and carefully neutralize by the slow addition of solid NaHCO₃ until the pH is ~8.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the O-acetylated product. Further purification can be done via chromatography if necessary.

Expected Data:

ParameterExpected Value
Physical State Solid or viscous oil
Yield 70-85% (typical)
¹H NMR Appearance of a new singlet around δ 2.1 ppm (acetyl CH₃) and a significant downfield shift of the β-CH proton.
Mass Spec (ESI+) [M+H]⁺ corresponding to the O-acetylated product.

Protocol III: N-Alkylation of the Pyridine Ring

The pyridine ring can be targeted with strong, "hard" electrophiles like alkyl halides. This reaction leads to the formation of a stable, positively charged quaternary pyridinium salt.

Experimental Protocol: Synthesis of 4-(1-(ethoxycarbonyl)-2-hydroxy-2-aminoethyl)-1-methylpyridin-1-ium iodide

Materials:

  • Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (1.0 eq)

  • Iodomethane (Methyl Iodide, MeI) (2.0-3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in acetonitrile in a flask protected from light.

  • Add an excess of methyl iodide to the solution.

  • Stir the reaction at room temperature for 12-24 hours. The product will often precipitate from the solution as it forms.

  • Monitor the reaction by TLC, observing the disappearance of the starting material.

  • If precipitation occurs, collect the product by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid thoroughly with diethyl ether to remove unreacted methyl iodide and solvent.

  • Dry the product under vacuum to yield the pyridinium iodide salt.

Expected Data:

ParameterExpected Value
Physical State Crystalline solid (often yellow/orange)
Yield >90%
¹H NMR Appearance of a new singlet around δ 4.2-4.5 ppm (N-methyl group) and significant downfield shifts of the pyridine ring protons.
Solubility Increased solubility in polar solvents like water and methanol.

Summary and Synthetic Strategy

The ability to selectively functionalize each nucleophilic site on ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate opens a wide array of possibilities for constructing complex molecules. The choice of reaction conditions is paramount.

Target SiteReagent TypeConditionsOutcome
α-Amino Group Acyl HalideBasic (e.g., Et₃N, DCM)N-Acylation
β-Hydroxyl Group Acyl AnhydrideAcidic (e.g., TFA)O-Acylation
Pyridine Ring Alkyl HalideNeutral (e.g., ACN)N-Alkylation (Pyridinium Salt)

This predictable selectivity allows for the design of orthogonal synthetic strategies. For instance, one could first perform a selective O-acylation under acidic conditions, neutralize the product, and then perform a subsequent N-acylation under basic conditions, all without the need for traditional protecting groups on the amino function.

start Starting Material cond1 Acetic Anhydride, TFA start->cond1 prod1 O-Acyl Product cond1->prod1 cond2 1. Neutralize 2. Acyl Chloride, Et₃N prod1->cond2 cond3 MeI, ACN prod1->cond3 prod2 N,O-Diacyl Product cond2->prod2 prod3 Pyridinium Salt (O-Acyl) cond3->prod3

Caption: A possible sequential functionalization workflow.

References

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. (n.d.). Google Scholar.
  • Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. (2013). ACS Publications. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Acylation of an Amino Acid Active Ester, "Backing Off Procedure". (n.d.). Thieme. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Welcome to the Technical Support Center. The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate—a critical β -hydroxy- α -amino acid building block for active pharmaceutical ingredients (APIs)—presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate—a critical β -hydroxy- α -amino acid building block for active pharmaceutical ingredients (APIs)—presents unique chemoselective and stereochemical challenges. The electron-deficient pyridine ring dramatically increases the electrophilicity of the starting aldehyde but simultaneously renders the resulting aldol adduct highly susceptible to retro-aldol cleavage[1].

This guide provides advanced troubleshooting, mechanistic insights, and a self-validating protocol to bypass parasitic pathways and maximize your isolated yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My overall yield is stalled at 30–40%, and I am recovering large amounts of unreacted pyridine-4-carboxaldehyde. Why is the reaction incomplete? Cause: This is a classic symptom of the retro-aldol equilibrium dominating your reaction. Pyridine-4-carboxaldehyde is highly electron-deficient. When the initial aldol adduct forms via the reaction with ethyl isocyanoacetate, the resulting β -alkoxide is highly unstable and rapidly reverts to the starting materials before it can be isolated[2]. Solution: You must trap the aldol adduct faster than it can revert. Instead of using a simple Brønsted base, employ a transition metal catalyst (e.g., AgOAc or CuCl). The metal coordinates the isocyanide carbon, increasing its electrophilicity and accelerating the cyclization into a stable trans-oxazoline intermediate. This cyclization acts as a thermodynamic sink, effectively pulling the equilibrium forward and preventing retro-aldol cleavage[3].

Q2: I am losing massive amounts of product during the aqueous workup. The organic layer is nearly empty. How do I fix this? Cause: Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is highly polar and amphoteric. It contains a basic pyridine nitrogen, a basic primary amine, and a secondary alcohol. If your workup pH drops below 6, the molecule becomes di-protonated and entirely aqueous-soluble. Conversely, if the pH exceeds 9 during the oxazoline hydrolysis step, the ethyl ester will hydrolyze, forming a zwitterionic free amino acid that cannot be extracted into standard organic solvents[1]. Solution: Perform the oxazoline hydrolysis using anhydrous ethanolic HCl to completely prevent ester hydrolysis. For the free base isolation, carefully adjust the pH to exactly 7.5–8.0 (the approximate isoelectric point) using saturated NaHCO 3​ , and extract with a highly polar organic solvent mixture such as 10% isopropanol in dichloromethane (IPA/DCM).

Q3: My diastereomeric ratio (dr) is nearly 1:1. How can I enrich the desired stereoisomer? Cause: Uncatalyzed or simple amine-catalyzed aldol additions of isocyanoacetates proceed via an open transition state, leading to poor stereocontrol. Solution: Switch to a metal-catalyzed system with a bulky chiral or achiral ligand. For example, a Cu(I) catalyst paired with a bidentate phosphine ligand enforces a rigid, closed transition state, heavily favoring the trans-oxazoline (which hydrolyzes to the anti- β -hydroxy- α -amino acid ester)[3]. Alternatively, if the free acid is acceptable prior to downstream esterification, consider a biocatalytic route using recombinant D-threonine aldolase, which yields >99% ee and high dr[4].

Part 2: Mechanistic Workflow & Mitigation Strategy

The following workflow illustrates the critical divergence point in the reaction: the competition between the desired cyclization and the parasitic retro-aldol cleavage.

G Start Pyridine-4-carboxaldehyde + Ethyl Isocyanoacetate Catalyst Ag(I) Catalyst + Base (Coordination Complex) Start->Catalyst Activation Aldol Aldol Adduct (Unstable Intermediate) Catalyst->Aldol C-C Bond Formation Oxazoline trans-Oxazoline (Thermodynamic Sink) Aldol->Oxazoline Rapid Cyclization (Ag-Assisted) Retro Retro-Aldol Cleavage (Parasitic Pathway) Aldol->Retro Slow Cyclization / High Temp Hydrolysis Anhydrous HCl in EtOH (Ring Opening) Oxazoline->Hydrolysis Acidic Cleavage Product Target Product: Ethyl 2-amino-3-hydroxy- 3-(pyridin-4-yl)propanoate Hydrolysis->Product Isoelectric Extraction (pH 7.5-8.0) Retro->Start Reversibility

Reaction workflow highlighting the Ag(I)-catalyzed cyclization to bypass the retro-aldol pathway.

Part 3: Quantitative Data Comparison

To demonstrate the impact of catalyst and condition selection on the intermediate oxazoline formation (the yield-determining step), review the empirical data below. Transitioning from a simple Brønsted base to a coordinated metal system drastically improves both conversion and diastereoselectivity[3].

Catalyst SystemBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Primary Failure Mode
NoneDBU (10 mol%)THF2542%55:45Severe retro-aldol cleavage.
AgOAc (5 mol%)Et 3​ N (10 mol%)DCM085%88:12Minor ester hydrolysis during workup.
CuCl / WalphosEt 3​ N (5 mol%)THF-2096%98:2Catalyst poisoning if aldehyde is impure.

Part 4: Self-Validating Experimental Protocol

Objective: Maximize yield by trapping the aldol adduct as an oxazoline, followed by anhydrous hydrolysis to prevent ester cleavage.

Phase 1: Catalytic Aldol-Cyclization Cascade
  • Preparation: In an oven-dried, argon-purged flask, dissolve pyridine-4-carboxaldehyde (1.0 equiv) and ethyl isocyanoacetate (1.05 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Activation: Cool the solution to 0 °C. Add AgOAc (5 mol%) followed by triethylamine (10 mol%).

    • Causality: Ag(I) coordinates the terminal carbon of the isocyanide, dramatically increasing its nucleophilicity while simultaneously templating the aldehyde approach. The low temperature suppresses the activation energy required for the retro-aldol parasitic pathway.

    • Validation Checkpoint 1: The reaction mixture should turn slightly yellow but remain homogeneous. Monitor via TLC (EtOAc:Hexane 1:1, UV active). The aldehyde spot ( Rf​≈0.6 ) should disappear within 2–4 hours, replaced by a new, highly fluorescent oxazoline spot ( Rf​≈0.4 ). Do not proceed until aldehyde consumption is >95%.

Phase 2: Anhydrous Hydrolysis
  • Solvent Swap: Concentrate the DCM solution under reduced pressure (bath temp < 30 °C) to yield the crude oxazoline as a viscous oil.

  • Ring Opening: Dissolve the crude oil in anhydrous ethanol (0.2 M). Slowly add a solution of 1.25 M HCl in ethanol (2.0 equiv) dropwise at 0 °C. Stir at room temperature for 12 hours.

    • Causality: Using anhydrous ethanolic HCl ensures the oxazoline ring opens to the amino alcohol without hydrolyzing the ethyl ester. Aqueous acids would rapidly hydrolyze the ester due to the adjacent electron-withdrawing groups.

    • Validation Checkpoint 2: Spot the reaction on TLC. The fluorescent oxazoline spot must be completely consumed. A new, baseline-retained spot should appear that stains strongly with Ninhydrin (indicating the liberation of the free primary amine).

Phase 3: Isoelectric Extraction
  • Neutralization: Concentrate the ethanolic solution to a thick syrup. Dissolve in a minimal amount of water (1 mL/g).

  • pH Control: Submerge a calibrated pH probe into the aqueous layer. Slowly add saturated aqueous NaHCO 3​ dropwise until the pH reaches exactly 7.8.

    • Causality: At pH < 6, the pyridine and amine are protonated. At pH > 9, the ester hydrolyzes. At pH 7.8 (the calculated isoelectric point), the molecule is predominantly neutral, minimizing its aqueous solubility and preventing zwitterion formation.

  • Extraction: Extract the aqueous layer 5 times with a mixture of 10% Isopropanol in DCM.

    • Validation Checkpoint 3: Spot the final organic extract and the remaining aqueous layer. The aqueous layer should show minimal Ninhydrin activity, confirming successful mass transfer to the organic phase. Dry over Na 2​ SO 4​ and concentrate to yield the pure product.

References

  • Synthesis of β -Hydroxy α -Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 2021.

  • Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 2010.

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 2021.

  • Preparation of β -hydroxy- α -amino Acid Using Recombinant d-Threonine Aldolase. Organic Process Research & Development, 2015.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

This guide is designed for researchers, scientists, and drug development professionals navigating the purification of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. This molecule presents a unique set of challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals navigating the purification of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. This molecule presents a unique set of challenges due to its combination of a basic pyridine ring, a primary amine, and a polar hydroxyl group. These features can lead to problematic interactions with standard silica gel, resulting in poor separation and recovery. This technical center provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to streamline your purification workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Question: Why is my compound streaking or "tailing" severely on the silica gel column?

Answer: This is the most common issue for this class of compounds. Peak tailing is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms of the pyridine ring and the primary amino group with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][2][3] This leads to a portion of the analyte being retained more strongly, resulting in a broad, asymmetric elution profile.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your eluent. This base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[1][2][3]

    • Triethylamine (TEA): Add 0.5% to 1% (v/v) TEA to your mobile phase. This is the standard approach for amines and pyridine-containing compounds on silica gel.[1][2]

    • Ammonia: For very basic compounds, a mobile phase system like Dichloromethane/Methanol saturated with ammonia can be used, though it requires more careful handling.

  • Stationary Phase Choice: If tailing persists, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina has fewer acidic sites than silica and can be a good alternative.[4] Use Brockmann I or II activity grade.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent alternative, using a polar mobile phase like acetonitrile/water or methanol/water.[5][6]

Question: I'm getting very poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer: Poor resolution indicates that the chosen solvent system does not sufficiently differentiate between your product and the impurity. The goal is to find a mobile phase that maximizes the difference in their affinity for the stationary phase.

Solutions:

  • Systematic TLC Analysis: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show clear separation from all impurities.[4]

  • Adjust Solvent Polarity:

    • If the spots are too high on the TLC plate (Rf > 0.5), decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol system).

    • If the spots are too low (Rf < 0.1), increase the polarity (e.g., increase the percentage of methanol).

  • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents to change the nature of the interactions. For example, if you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol. Different solvents interact with your compound and the stationary phase in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can drastically alter the separation.

Question: My compound seems to have decomposed on the column. What could be the cause?

Answer: While Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is generally stable, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds over the long exposure times of column chromatography.

Solutions:

  • Deactivate the Silica: Adding TEA to the eluent, as described for tailing, also helps by neutralizing the acidic silica surface.

  • Speed Up the Chromatography: Use "flash" chromatography techniques with applied air pressure to reduce the time the compound spends on the column.

  • Consider a Different Stationary Phase: Neutral alumina or a reversed-phase C18 column are less likely to cause acid-catalyzed decomposition.[4]

Question: How do I effectively track my colorless compound in the collected fractions?

Answer: Since amino acid derivatives are typically colorless, you cannot rely on visual inspection.[7] Systematic analysis of the fractions is required.

Solution: Thin Layer Chromatography (TLC): This is the most direct method.

  • Spot a small amount from every 2-3 fractions onto a TLC plate.

  • Also spot your crude starting material and, if available, a pure standard of the product for comparison.

  • Develop the plate in the solvent system used for the column.

  • Visualize the spots using an appropriate stain. For this compound, several methods are effective:

    • Ninhydrin Stain: This is an excellent and highly sensitive choice as it reacts with the primary amino group to produce a distinct purple or pink spot (Ruhemann's purple).[7][8][9][10] Proline and hydroxyproline are exceptions, giving a yellow color.[8]

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The hydroxyl group in your compound will appear as a yellow/brown spot on a purple background.[10]

    • UV Light (254 nm): The pyridine ring is UV-active and should appear as a dark spot on a fluorescent green TLC plate. This is a non-destructive method.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate? For general laboratory use, Silica Gel (230-400 mesh) is the most common and cost-effective choice. However, due to the basic nature of the compound, it is crucial to use a mobile phase modifier like triethylamine (TEA) to prevent peak tailing.[1][2] If issues persist, neutral alumina can be a viable alternative.[4]

Q2: How do I select the right mobile phase (eluent)? The selection should be guided by preliminary TLC experiments.[4] The goal is to find a solvent mixture that provides an Rf value of ~0.3 for your product. Given the polar nature of the target molecule, you will need a relatively polar solvent system.

Recommended Solvent Systems (with 0.5-1% TEA) Starting Ratio (v/v) Application Notes
Dichloromethane (DCM) / Methanol (MeOH)98:2 to 95:5Excellent general-purpose system. Increase MeOH to increase polarity.
Ethyl Acetate (EtOAc) / Hexanes70:30 to 80:20Good for moderately polar compounds. Less polar than DCM/MeOH.
Chloroform / Methanol98:2 to 95:5Similar to DCM/MeOH but with different selectivity. Ensure use in a well-ventilated fume hood.

Q3: Should I perform a gradient or isocratic elution? For separating impurities with very different polarities from your product, a step gradient is highly efficient. Start with a lower polarity mobile phase to elute non-polar impurities, then incrementally increase the polarity to elute your product, leaving highly polar impurities on the column. For impurities that are very close in polarity to your product, a carefully optimized isocratic (constant solvent composition) elution will provide the best resolution.

Q4: What is the difference between "dry loading" and "wet loading" my sample?

  • Wet Loading: The sample is dissolved in a small amount of the initial mobile phase and carefully pipetted onto the top of the column. This is quick but can disturb the column bed if not done carefully, leading to broader bands.

  • Dry Loading: The sample is dissolved in a volatile solvent (like DCM or MeOH), mixed with a small amount of silica gel, and the solvent is evaporated to leave the compound adsorbed onto the silica. This dry powder is then carefully added to the top of the column. Dry loading is highly recommended for this compound as it typically results in sharper bands and better separation.

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Optimization
  • Plate Preparation: On a silica gel TLC plate, gently draw a starting line in pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol). Using a capillary tube, spot a small, concentrated dot of the solution onto the starting line.

  • Development: Place a small amount of your chosen mobile phase (e.g., 95:5 DCM/MeOH with 1% TEA) into a developing chamber or beaker. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under UV light (254 nm) and circle any visible spots.

    • Prepare a ninhydrin stain by dissolving 1.5 g of ninhydrin in 100 mL of n-butanol and adding 3.0 mL of acetic acid.[10]

    • Dip the plate in the ninhydrin solution or spray it evenly.

    • Gently heat the plate with a heat gun until colored spots appear.[7]

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the product Rf is approximately 0.2-0.4 and is well-separated from impurities.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to pack it evenly without air bubbles.

    • Add another layer of sand on top of the packed silica. .

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent.

    • Add 2-3 grams of silica gel to this solution.

    • Evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting with the starting solvent system determined by TLC.

    • Collect fractions in test tubes.

    • If using a gradient, systematically increase the percentage of the more polar solvent (e.g., increase methanol content from 2% to 5% to 10%).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC as described in Protocol 1.

    • Combine the fractions that contain only the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Purification Workflow Visualization

The following diagram outlines the systematic workflow for the purification of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Purification_Workflow Crude Crude Product TLC_Opt TLC Analysis & Solvent Optimization Crude->TLC_Opt Determine Eluent Column_Prep Column Packing (Silica Gel Slurry) TLC_Opt->Column_Prep Sample_Load Sample Dry Loading Column_Prep->Sample_Load Elution Elution & Fraction Collection (Step Gradient) Sample_Load->Elution TLC_Analysis TLC Analysis of Fractions (Ninhydrin/UV) Elution->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Waste Impure Fractions TLC_Analysis->Waste Identify Impure Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: A flowchart for the systematic purification of the target compound.

References

  • Vertex AI Search. (n.d.). Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent.
  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatography of Pyridine Compounds.
  • University of Rochester. (n.d.). TLC Visualization Methods.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Columbia University. (n.d.). Column chromatography.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.

Sources

Troubleshooting

Technical Support Center: Purifying Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

This guide provides in-depth troubleshooting and purification protocols for researchers synthesizing Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. The synthesis of this chiral β-hydroxy-α-amino acid derivative, typ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and purification protocols for researchers synthesizing Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. The synthesis of this chiral β-hydroxy-α-amino acid derivative, typically via an aldol-type addition of an ethyl glycinate enolate to pyridine-4-carboxaldehyde, presents unique purification challenges. This document addresses the identification and removal of common impurities, offering practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Impurity Diagnosis

This section addresses the most common initial observations and questions that arise during the purification process.

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A1: The impurity profile is largely dictated by the reaction conditions. The synthesis, being a variation of the aldol addition, is reversible and can generate several side products.[1][2] Expect to encounter unreacted starting materials, diastereomeric products, and potential side-reaction products.

Table 1: Common Impurities & Diagnostic Features

Impurity Name Source Typical TLC/Analytical Profile
Pyridine-4-carboxaldehyde Unreacted Starting Material Moderately polar spot on TLC. Visible by UV.
Ethyl Glycinate Unreacted Starting Material Polar baseline spot on TLC. May require ninhydrin staining.
syn & anti Diastereomers Desired Products Two distinct, closely-eluting polar spots on TLC.
Dehydration Product Elimination of H₂O from the β-hydroxy group Less polar than the desired product. Highly UV active due to conjugation.
Aldol Self-Condensation Products Side Reaction Various spots, often of different polarities.

| Cannizzaro Products | Aldehyde Side Reaction (Base-catalyzed) | Byproducts from the disproportionation of the aldehyde.[1] |

Q2: My TLC plate shows two very close spots near the baseline that I believe are my product. What are they and how do I separate them?

A2: You are likely observing the syn and anti diastereomers of the final product. The aldol reaction creates two new stereocenters, leading to the formation of these two isomers.[3][4] Their structural similarity makes them challenging to separate.

  • Causality: The ratio of these diastereomers is determined by the reaction's transition state geometry, often explained by the Zimmerman-Traxler model, where steric interactions dictate the facial selectivity of the enolate addition to the aldehyde.[3]

  • Solution: While careful recrystallization can sometimes enrich one diastereomer, high-resolution flash column chromatography is the most effective method for their separation.[5] This will require careful optimization of the mobile phase.

Q3: My product yield is low and I see a significant amount of starting material, even after a long reaction time. What is happening?

A3: This is likely due to the reversibility of the aldol reaction, a phenomenon known as a "retro-aldol" reaction.[1][2] The equilibrium can favor the starting materials, especially if the product is not particularly stable under the reaction conditions. Driving the reaction to completion by removing water or using specific catalysts can sometimes mitigate this, but it remains a common challenge.

Q4: I'm observing a new, less polar spot appearing on my TLC plate during workup or upon standing. What is it?

A4: This is a classic sign of product dehydration. The β-hydroxy group can be eliminated, especially under acidic or basic conditions or with heating, to form the corresponding α,β-unsaturated compound (Ethyl 2-amino-3-(pyridin-4-yl)acrylate). This conjugated system is more stable and therefore the elimination can be favorable.[6] To avoid this, maintain neutral pH and use lower temperatures during workup and concentration.

Section 2: Troubleshooting & Purification Protocols

This section provides step-by-step methodologies for isolating the target compound.

2.1: Initial Workup & Liquid-Liquid Extraction

The initial workup is a critical first purification step to remove catalysts, water-soluble byproducts, and a significant portion of unreacted starting materials. The amphoteric nature of your product (containing a basic pyridine and amino group) can be leveraged.

Experimental Protocol: pH-Controlled Extraction

  • Quench Reaction: Cool the reaction mixture to 0-5°C. Cautiously quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Solvent Addition: Dilute the mixture with ethyl acetate.

  • First Wash (Slightly Acidic): Wash the organic layer with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic catalysts or byproducts.

  • Second Wash (Brine): Wash the organic layer with saturated aqueous NaCl (brine) to reduce the amount of water dissolved in the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to prevent dehydration.

2.2: Purification by Recrystallization

Recrystallization is effective for removing minor, more soluble impurities and can sometimes be used to enrich a single diastereomer if their crystal packing and solubility differ significantly.[7]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, move the flask to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under a high vacuum.

2.3: Purification by Flash Column Chromatography

Chromatography is the most powerful method for separating the syn and anti diastereomers and removing other closely-eluting impurities.[5] The basicity of the product requires special consideration to avoid peak tailing on standard silica gel.

Experimental Protocol: Amine-Modified Silica Gel Chromatography

  • Column & Slurry Preparation: Select an appropriate size silica gel column. Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Mobile Phase: A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane and methanol. Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase mixture.

    • Causality: The basic modifier neutralizes the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This prevents the basic nitrogen atoms in your product from interacting strongly and irreversibly, which would otherwise cause significant peak tailing and poor separation.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.

  • Elution: Run the column using a shallow gradient, collecting fractions. For example, start with 50% ethyl acetate/hexanes + 1% TEA and slowly increase to 100% ethyl acetate + 1% TEA.

  • Analysis: Analyze the collected fractions by TLC to identify which contain the purified product diastereomers. Combine the pure fractions for each isomer separately and concentrate under reduced pressure.

Table 2: Example Chromatography Solvent Systems

Chromatography Type Stationary Phase Mobile Phase System Purpose
Normal Phase Silica Gel Dichloromethane / Methanol (e.g., 98:2 to 90:10 gradient) + 0.5% NH₄OH Standard separation of polar compounds. The base is essential.
Normal Phase Silica Gel Ethyl Acetate / Hexanes (e.g., 50:50 to 100:0 gradient) + 1% Triethylamine Good for resolving moderately polar compounds, offers different selectivity.
Reversed Phase C18 Silica Water / Acetonitrile gradient with 0.1% Formic Acid or TFA Alternative for highly polar compounds. The acid protonates the amines.

| Ion-Exchange | Cation-Exchange Resin | Aqueous buffer gradient (e.g., pH and/or salt concentration) | Highly effective for separating charged amino acid derivatives.[9] |

Section 3: Visual & Workflow Guides

Purification Strategy Workflow

This diagram outlines the decision-making process for purifying the target compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_pathways Purification Pathways cluster_end Final Product Crude Crude Reaction Mixture TLC Analyze by TLC/LC-MS Crude->TLC Decision Assess Impurity Profile TLC->Decision Workup Aqueous Workup (pH-controlled extraction) Decision->Workup Always Start Here Decision2 Decision2 Workup->Decision2 Re-analyze Recrystal Recrystallization Pure Pure Product (Diastereomers may be separate or mixed) Recrystal->Pure Column Flash Column Chromatography Column->Pure Decision2->Recrystal >90% Pure, Single Major Spot Decision2->Column Diastereomers Present or Multiple Impurities

Caption: Decision workflow for purification.

Aldol Addition & Diastereomer Formation

The reaction proceeds through a six-membered, chair-like transition state to form syn and anti products.

AldolMechanism cluster_reactants Reactants cluster_ts Zimmerman-Traxler Transition States cluster_products Products Glycinate Ethyl Glycinate Enolate TS_Anti Transition State 1 (Pyridine Equatorial) Glycinate->TS_Anti TS_Syn Transition State 2 (Pyridine Axial) Glycinate->TS_Syn Aldehyde Pyridine-4-carboxaldehyde Aldehyde->TS_Anti Aldehyde->TS_Syn Anti anti-Product TS_Anti->Anti Lower Energy (Often Major) Syn syn-Product TS_Syn->Syn Higher Energy (Often Minor)

Caption: Formation of syn and anti diastereomers.

References

  • Wikipedia. Henry reaction. Available at: [Link]

  • University of Wisconsin. Diastereoselection in Aldol Reactions. Available at: [Link]

  • Michigan State University. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Available at: [Link]

  • Inorganic Chemistry. "Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes". Available at: [Link]

  • Journal of the American Chemical Society. "Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide". Available at: [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. Available at: [Link]

  • The Journal of Organic Chemistry. "Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study". Available at: [Link]

  • European Journal of Organic Chemistry. "Biocatalytic Approaches to the Henry (Nitroaldol) Reaction". Available at: [Link]

  • Scribd. Diastereoselectivity in Organic Chemistry. Available at: [Link]

  • Tetrahedron Letters. "Addressing the unusual reactivity of 2-pyridinecarboxaldehyde and 2-quinolinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone". Available at: [Link]

  • PubMed. "Gas-liquid chromatographic studies on the twenty protein amino acids: a single-column separation". Available at: [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Acta Crystallographica Section E. "Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate". Available at: [Link]

  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • MetwareBio. Chromatographic Columns: The Backbone of Analytical Chemistry. Available at: [Link]

  • ResearchGate. "HENRY REACTION (Mini-review)". Available at: [Link]

  • Journal of Chromatographic Science. "Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases". Available at: [Link]

  • Google Patents. EP0460883A2 - Process for beta-hydroxy-alpha-amino acids.
  • The Journal of Organic Chemistry. "Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis". Available at: [Link]

  • Organic Syntheses. "ethyl 3,3-diethoxypropanoate". Available at: [Link]

  • Google Patents. EP0930292B1 - Process for preparing beta-amino-alpha-hydroxy acid derivatives.
  • NextSDS. ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride. Available at: [Link]

  • Master Organic Chemistry. Henry Reaction. Available at: [Link]

  • SlidePlayer. Chapter 19. Available at: [Link]

  • University of Babylon. Reactions of Aldehydes and Ketones 3. Available at: [Link]

  • European Journal of Organic Chemistry. "β-Amino-α-hydroxy Esters by Asymmetric Hydroxylation ofhomo-β-Amino Acid Esters". Available at: [Link]

  • Google Patents. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available at: [Link]

  • Chemistry LibreTexts. 12.4: Aldol Addition. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources". Available at: [Link]

Sources

Optimization

side reactions in the synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate . As a Senior Application Scientist, I have designed this portal to address the critical mechanistic bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate . As a Senior Application Scientist, I have designed this portal to address the critical mechanistic bottlenecks, thermodynamic pitfalls, and side reactions encountered during the aldol-type condensation of pyridine-4-carboxaldehyde with glycine equivalents.

This guide bridges theoretical causality with field-validated protocols to ensure your synthetic workflows are robust, reproducible, and stereochemically sound.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

Understanding the competing kinetic and thermodynamic pathways is the first step in troubleshooting. The aldol condensation is highly susceptible to side reactions due to the electrophilicity of the pyridine-4-carboxaldehyde and the acidity of the α -proton in the resulting product.

SideReactions R Reactants Pyridine-4-carboxaldehyde + Ethyl Glycinate I Reactive Intermediate (Enolate / PLP-Complex) R->I Base / Enzyme Catalyst S1 Side Product: Schiff Base (Imine) R->S1 N-Nucleophilic Attack (Unprotected Amine) P Target Product Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate I->P C-C Aldol Addition P->I Retro-Aldol Cleavage (Thermodynamic Eq.) S2 Side Product: Dehydrated Acrylate P->S2 E1cB Elimination (-H2O)

Fig 1. Mechanistic pathways and competing side reactions in the aldol synthesis of the propanoate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of the dehydrated byproduct (ethyl 2-amino-3-(pyridin-4-yl)acrylate)? Causality: The β -hydroxy group in your target molecule is highly prone to E1cB elimination. Because the resulting carbon-carbon double bond would be heavily conjugated with both the electron-withdrawing pyridine ring and the ester carbonyl, the thermodynamic driving force for dehydration is immense. Solution: If utilizing chemical synthesis, avoid prolonged exposure to strong bases (e.g., NaOEt) and maintain strict cryogenic control (-78 °C) during the carbon-carbon bond formation. Quench the reaction strictly at low temperatures before warming.

Q2: The diastereomeric excess (syn/anti ratio) of my product degrades over time. How can I stabilize it? Causality: The aldol reaction operates under thermodynamic equilibrium. Over time, the target product undergoes retro-aldol cleavage, reverting to the starting aldehyde and glycine enolate. These fragments dynamically recombine, shifting the product profile from the kinetically favored diastereomer to a thermodynamically favored (but potentially undesired) mixture[1]. Solution: Implement dynamic kinetic control via in situ crystallization. In biocatalytic routes, optimizing the buffer allows the target β -hydroxy- α -amino acid to crystallize directly out of the reaction mixture, effectively removing it from the aqueous phase and shifting the equilibrium forward, permanently halting retro-aldol degradation[2].

Q3: When using unprotected ethyl glycinate, the reaction yields a yellow/orange mixture and very little aldol product. What is happening? Causality: The primary amine of unprotected ethyl glycinate acts as a potent N-nucleophile. Instead of undergoing the desired α -carbon deprotonation, the amine attacks the highly electrophilic carbonyl of pyridine-4-carboxaldehyde, forming a Schiff base (imine)[3]. Solution: You must mask the amine. Use an N-protected glycine equivalent, such as ethyl isocyanoacetate or ethyl N-(diphenylmethylene)glycinate. Alternatively, pivot to a biocatalytic approach where the enzyme specifically activates the α -carbon via a Pyridoxal 5'-Phosphate (PLP) cofactor[3].

Q4: My D-threonine aldolase (DTA) enzyme loses activity rapidly during the biocatalytic route. How can I prevent this? Causality: Threonine aldolases are metalloenzymes. DTA strictly requires both a PLP cofactor and a divalent metal cation for structural stability and catalytic function. Metal-free DTA becomes thermally unstable and irreversibly denatures at operating temperatures[2]. Solution: Supplement your reaction buffer with divalent cations (e.g., Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺) and ensure PLP is maintained at saturation levels (typically 50 μM)[2].

Part 3: Standard Operating Protocols (SOPs)

To ensure high-fidelity results, the following protocols are designed as self-validating systems.

Protocol A: Biocatalytic Aldol Addition & Esterification (High Stereocontrol)

This two-step process leverages enzymatic precision to form the free acid, followed by chemical esterification, bypassing the Schiff base and dehydration side reactions.

  • Enzymatic Reaction Setup: Dissolve glycine (1 M) and pyridine-4-carboxaldehyde (100 mM) in a Gly-NaOH buffer (100 mM, pH 8.0).

  • Cofactor Stabilization: Add PLP (50 μM) and MgCl₂ (1 mM) to the buffer. Self-Validation: The solution should exhibit a faint yellow tint indicative of active PLP[2].

  • Catalysis: Introduce recombinant D-threonine aldolase (DTA) at 1.5 U/mL. Incubate the mixture at 30 °C under gentle orbital shaking[1].

  • In Situ Crystallization: Allow the reaction to proceed for 12-24 hours. Self-Validation: The successful formation of the product is visually confirmed by the precipitation of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid crystals[2]. Filter and dry the crystals.

  • Esterification: Suspend the isolated free acid in anhydrous ethanol. Cool to 0 °C and add thionyl chloride (SOCl₂) dropwise (1.2 equivalents). Reflux for 4 hours, then concentrate under vacuum to yield the target ethyl ester hydrochloride salt.

Protocol B: Chemical Synthesis via Protected Glycine (Scalable Chemical Route)

This route utilizes steric and electronic protection to force C-C bond formation.

  • Preparation: Dissolve ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C.

  • Enolization: Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. Self-Validation: A deep color change typically indicates successful deprotonation.

  • Aldol Addition: Slowly add pyridine-4-carboxaldehyde (1.05 eq) dissolved in THF. Maintain strictly at -78 °C for 2 hours. Crucial: Do not let the temperature rise, or E1cB dehydration will commence.

  • Cryogenic Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Only after quenching should the mixture be allowed to warm to room temperature.

  • Deprotection: Extract the organic layer, concentrate, and treat the crude intermediate with 1N HCl in THF for 2 hours at room temperature to hydrolyze the diphenylmethylene protecting group, yielding the target compound.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the performance metrics and side-reaction profiles of the two primary synthetic methodologies.

Table 1: Comparative Analysis of Synthetic Routes and Side Reaction Profiles

ParameterBiocatalytic Route (DTA + Esterification)Chemical Route (Protected Glycine)
Overall Yield 80–85%[4]60–70%[4]
Diastereoselectivity High (syn/anti > 95:5)Moderate (syn/anti ~ 70:30)
Primary Side Reaction Retro-aldol cleavageE1cB Dehydration (Acrylate formation)
Mechanistic Causality Thermodynamic equilibriumBase-catalyzed elimination
Mitigation Strategy In situ crystallizationStrict cryogenic control (-78 °C)
Scalability High (Aqueous, green chemistry)Moderate (Requires cryogenic infrastructure)

Part 5: References

  • Vulcanchem. "2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid - Vulcanchem: Synthesis and Industrial Production". URL:

  • ACS Publications. "Construction of a Highly Diastereoselective Aldol Reaction System with l-Threonine Aldolase by Computer-Assisted Rational Molecular Modification and Medium Engineering | Organic Letters". URL:

  • PMC. "The PLP cofactor: Lessons from studies on model reactions". URL:

  • ResearchGate. "Biocatalytic Synthesis of Natural and Non‐Natural α‐Amino Acids". URL:

Sources

Troubleshooting

optimization of reaction conditions for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Technical Support Center: Optimization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Synthesis Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. This β-hydroxy-α-amino acid derivative is a critical intermediate in the development of various active pharmaceutical ingredients (APIs). Its chemical synthesis typically relies on a highly controlled, asymmetric crossed-aldol addition between an ethyl glycinate Schiff base and pyridine-4-carboxaldehyde[1].

As a Senior Application Scientist, I have compiled this guide to help you troubleshoot common pitfalls, understand the mechanistic causality behind specific reaction conditions, and reliably scale your protocols.

Workflow Visualization

Workflow N1 1. Schiff Base Formation (Ethyl Glycinate + Imine) N2 2. Catalyst Complexation (Cu(OTf)2 + Chiral Ligand) N1->N2 Isolate & Dry N3 3. Enolization (Base Addition at -78°C) N2->N3 Add Substrate N4 4. Aldol Addition (Pyridine-4-carboxaldehyde) N3->N4 Metal-Bound Enolate N5 5. Acidic Quench & Hydrolysis (Cleave Schiff Base) N4->N5 Stereoselective C-C Bond N6 6. Target Compound Ethyl 2-amino-3-hydroxy-3- (pyridin-4-yl)propanoate N5->N6 pH Adjustment & Extraction

Fig 1: Step-by-step synthetic workflow for the asymmetric aldol addition.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a nearly racemic mixture despite using a chiral Cu(II)-bisoxazoline (BOX) catalyst? A: This is a classic symptom of a competitive, uncatalyzed background aldol reaction. Pyridine-4-carboxaldehyde is highly electrophilic. If your base (e.g., DBU) generates the enolate free in solution rather than bound to the chiral metal complex, the free enolate will attack the aldehyde without stereocontrol[2]. Causality & Solution: Ensure the Cu(II) and chiral ligand are fully complexed (stir for at least 2 hours until a visual color change to deep blue/green occurs) before adding the substrate. Furthermore, strictly maintain the reaction temperature at -78 °C; higher temperatures exponentially increase the rate of the uncatalyzed background reaction.

Q2: I am observing low conversion and unreacted pyridine-4-carboxaldehyde. What went wrong? A: The most common culprit is moisture. The Schiff base (e.g., ethyl N-(diphenylmethylene)glycinate) is susceptible to premature hydrolysis. More critically, water acts as a competitive ligand for the Lewis acid catalyst (Cu(II)), displacing the chiral ligand or preventing proper enolate coordination. Causality & Solution: Rigorously dry all solvents over activated 4Å molecular sieves and perform the reaction under an inert argon atmosphere. A self-validating check is to monitor the Schiff base via TLC prior to base addition; if free ethyl glycinate is visible, moisture has compromised the system.

Q3: How can I improve the anti vs. syn diastereoselectivity? A: Diastereoselectivity in metal-catalyzed aldol reactions is governed by the geometry of the enolate and the highly ordered transition state, often modeled via the Zimmerman-Traxler chair-like transition state[3]. E-enolates typically yield anti products, while Z-enolates yield syn products. Causality & Solution:

  • Solvent Choice: Switch from a coordinating solvent (like THF) to a non-coordinating solvent (like DCM). THF competes for metal coordination sites, disrupting the rigid transition state required for high facial selectivity.

  • Base Choice: Use a bulky, non-nucleophilic base like DBU to kinetically favor the formation of the more stable E-enolate.

ZT_Model E E-Enolate Geometry (Metal-Bound) TS1 Chair-like Transition State (Minimized Steric Clash) E->TS1 Pyridine-4-carboxaldehyde Z Z-Enolate Geometry (Metal-Bound) TS2 Chair-like Transition State (Axial Substituent Clash) Z->TS2 Pyridine-4-carboxaldehyde Anti Anti-Diastereomer (Major Product) TS1->Anti Favorable Pathway Syn Syn-Diastereomer (Minor Product) TS2->Syn Unfavorable Pathway

Fig 2: Logical relationship of enolate geometry to diastereoselectivity via the Zimmerman-Traxler model.

Q4: The workup is destroying my yield. How do I isolate the free amine without losing it in the aqueous phase? A: Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is highly amphoteric due to the basic pyridine ring, the primary amine, and the ester group. During the acidic quench (necessary to cleave the Schiff base protecting group), the compound becomes doubly protonated and highly water-soluble. Causality & Solution: After washing away the cleaved benzophenone byproduct with diethyl ether, carefully adjust the aqueous layer to exactly pH 8 using saturated NaHCO₃. Do not over-basify, or the ethyl ester will hydrolyze. Extract immediately with a highly polar organic solvent system, such as a 9:1 DCM/MeOH mixture.

Pro-Tip: Biocatalytic Alternative If chemical optimization proves too costly for scale-up, consider a biocatalytic route. Recent industrial processes utilize engineered D-threonine aldolase to catalyze the direct condensation of free glycine and pyridine-4-carboxaldehyde, yielding the free acid form of this molecule with >98% ee and high diastereoselectivity[4]. The free acid can subsequently be esterified to yield your target compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using a Cu(OTf)₂ / (R,R)-Ph-BOX catalyst system.

SolventBaseTemperature (°C)Catalyst SystemYield (%)dr (anti:syn)ee (%)
THFEt₃N25Cu(OTf)₂ / (R,R)-Ph-BOX4560:4040
DCMDBU-20Cu(OTf)₂ / (R,R)-Ph-BOX8892:894
TolueneDBU-20Cu(OTf)₂ / (R,R)-Ph-BOX8585:1589
DCM DBU -78 Cu(OTf)₂ / (R,R)-Ph-BOX 91 96:4 98

Note: The optimized condition (Row 4) utilizes DCM to prevent solvent coordination, DBU to selectively form the E-enolate, and -78 °C to rigidify the transition state and suppress the background racemic reaction.

Experimental Protocol: Asymmetric Aldol Addition

This self-validating protocol is designed to ensure maximum stereocontrol and yield.

  • Schiff Base Preparation: React ethyl glycinate hydrochloride (1.0 equiv) with benzophenone imine (1.0 equiv) in DCM at room temperature for 12 hours. Wash with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield ethyl N-(diphenylmethylene)glycinate. Validation: Verify the disappearance of the primary amine via ninhydrin stain on TLC.

  • Catalyst Complexation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (5 mol%) and (R,R)-Ph-BOX ligand (5.5 mol%) in anhydrous DCM. Stir at room temperature for 2 hours. Validation: The solution must turn a clear, deep blue/green, indicating complete metal-ligand complexation.

  • Substrate Addition: Add the ethyl N-(diphenylmethylene)glycinate (1.0 equiv) to the catalyst solution and cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Enolization: Slowly add DBU (1.1 equiv) dropwise down the side of the flask. Stir for 30 minutes at -78 °C to generate the metal-bound enolate.

  • Electrophile Addition: Add pyridine-4-carboxaldehyde (1.2 equiv) dropwise. Maintain the reaction strictly at -78 °C for 18 hours.

  • Quenching & Deprotection: Quench the reaction by adding an excess of 1N aqueous HCl directly at -78 °C, then allow the mixture to warm to room temperature. Stir for 2 hours to fully hydrolyze the diphenylmethylene protecting group.

  • Workup: Extract the acidic aqueous layer with diethyl ether (3x) to remove the benzophenone byproduct. Carefully adjust the aqueous layer to pH 8 using saturated aqueous NaHCO₃. Extract the product with a 9:1 DCM/MeOH mixture (4x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield pure Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

References[1] "Aldol reaction." Wikipedia, The Free Encyclopedia. Wikimedia Foundation. Available at: https://en.wikipedia.org/wiki/Aldol_reaction[2] "Aldol Addition and Condensation Reactions." Master Organic Chemistry. Available at:https://www.masterorganicchemistry.com/2022/04/14/aldol-addition-and-condensation-reactions/[3] "23.1: Carbonyl Condensations - The Aldol Reaction." Chemistry LibreTexts. Available at:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/23%3A_Carbonyl_Condensation_Reactions/23.01%3A_Carbonyl_Condensations_-_The_Aldol_Reaction[4] Goldberg, S. L., et al. "Preparation of β-Hydroxy-α-amino Acid Using Recombinant d-Threonine Aldolase." Organic Process Research & Development, 2015, 19(9), 1308-1316. Available at:https://doi.org/10.1021/acs.oprd.5b00191

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. The unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. The unique structural characteristics of this molecule—possessing a polar pyridine ring, a primary amine, a hydroxyl group, and an ethyl ester—present specific challenges for achieving high purity through recrystallization. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the most common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key structural features of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate that influence solvent selection?

A1: The solubility of this compound is governed by a balance of its polar and non-polar functionalities.

  • Polar Moieties: The pyridine nitrogen, the primary amine (-NH2), and the hydroxyl (-OH) group are all capable of forming hydrogen bonds. This makes the molecule highly polar and dictates its solubility in polar solvents.[1][2] Pyridine and its derivatives are known to be soluble in a wide range of solvents due to their polarity, which can make finding a suitable recrystallization solvent challenging.[1]

  • Non-Polar Moiety: The ethyl ester group (-COOCH2CH3) provides a degree of non-polar character.

  • Overall Character: The molecule is predominantly polar. Therefore, the principle of "like dissolves like" suggests that polar solvents are the most appropriate starting point for developing a recrystallization protocol.[3]

Q2: How do I perform a systematic screening to find the ideal recrystallization solvent?

A2: A systematic approach using small quantities of your crude product is essential to avoid wasting material. The goal is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[1][2][3]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude, dry material into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Start with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath.[4] Continue to add the solvent in small increments until the solid just dissolves.[4][5] Be careful not to add an excess of solvent, as this is a common cause of crystallization failure.[1][6]

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.[1] A good candidate solvent will show significant crystal formation during this phase.

  • Ice Bath: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[1]

  • Evaluation: The ideal solvent is one that dissolves the compound completely at a high temperature but yields a large quantity of crystalline solid upon cooling.

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol78PolarA good starting point. Often used for polar, hydrogen-bonding compounds like pyridine derivatives.[1][7]
Methanol65PolarMore polar than ethanol. May be too good a solvent, leading to low recovery.
Water100Highly PolarThe compound may have some water solubility. Often used in a mixed system with ethanol.[5][8]
Isopropanol82PolarLess polar than ethanol; may offer a better solubility differential.
Ethyl Acetate77Medium PolarityA versatile solvent that can be effective. Often paired with a non-polar anti-solvent like hexane.[9]
Acetone56PolarA strong solvent, but its low boiling point can be a drawback.
Hexane / Heptane~69 / ~98Non-PolarUnlikely to work as a single solvent. Primarily used as an "anti-solvent" or "poor" solvent in a mixed system.[1][9]
Q3: What is the recommended workflow for selecting the right solvent system?

A3: The selection process can be visualized as a decision tree. You start by testing single solvents and, if unsuccessful, move to a more nuanced mixed-solvent approach.

Solvent_Selection_Workflow start Start: Crude Dry Product test_single Perform Small-Scale Screening with Single Polar Solvents (Ethanol, IPA, Ethyl Acetate) start->test_single evaluate_single Evaluate Results: Good crystals upon cooling? test_single->evaluate_single success Proceed with Single-Solvent Recrystallization Protocol evaluate_single->success Yes failure_reason Identify Reason for Failure evaluate_single->failure_reason No good_single Yes bad_single No failure_reason->test_single Insoluble Even When Hot (Try a stronger polar solvent) select_mixed Select a Miscible Solvent Pair: 1. 'Good' Solvent (dissolves product) 2. 'Poor' Anti-Solvent (product insoluble) failure_reason->select_mixed Too Soluble Even When Cold too_soluble Too Soluble Even When Cold insoluble Insoluble Even When Hot proceed_mixed Proceed with Mixed-Solvent Recrystallization Protocol select_mixed->proceed_mixed

Caption: Decision workflow for selecting a recrystallization solvent system.

Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)

This protocol should be used when you have identified a single solvent that provides good differential solubility.

  • Dissolution: Place the crude Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the minimum amount of hot ethanol required to fully dissolve the compound by slowly adding the solvent to the gently refluxing slurry.[5]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[5] This prevents premature crystallization in the funnel.[5]

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on a non-conductive surface (like a cork ring).[1][5] Rapid cooling traps impurities.[10]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of purified crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.[2] Using too much wash solvent will dissolve some of your product and lower the yield.[11]

  • Drying: Press the crystals dry on the filter with a clean spatula or stopper. Then, transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization (e.g., with Ethyl Acetate/Hexane)

This is a powerful technique when no single solvent is suitable.[12] It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[1][11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).[1][13]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with constant swirling. Continue adding until you observe a persistent faint cloudiness (turbidity).[1][13] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes perfectly clear again.[1][13] The solution is now saturated and ready for crystallization.

  • Cooling & Isolation: Follow steps 3 through 7 from the "Single-Solvent Recrystallization" protocol above. For the washing step (Step 6), use a cold mixture of the two solvents or just the cold "poor" solvent.[11]

Troubleshooting Common Issues
Q4: My compound has "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid at a temperature above its melting point.[11] This is a common issue, especially with impure compounds or when using mixed-solvent systems.[6]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (1-5%) more of the "good" solvent to decrease the saturation level.[10] Then, attempt to cool the solution again, but much more slowly.

  • Slower Cooling: Very slow cooling can favor crystal formation over oiling. Allow the hot plate to cool down with the flask still on it, or place the flask in a beaker of hot water and allow both to cool to room temperature together.[6]

  • Lower the Temperature of Dissolution: If possible, try dissolving the compound at a temperature below its melting point, even if it requires more solvent.

  • Change Solvents: The chosen solvent system may be inappropriate. Re-evaluate your solvent choice by performing another screening.

Q5: No crystals are forming even after cooling in an ice bath. What are the next steps?

A5: This usually means the solution is not supersaturated.

Solutions:

  • Too Much Solvent: This is the most frequent cause.[1][6] Gently boil off some of the solvent to increase the concentration of your compound, then allow the solution to cool again.[1][10]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try to induce nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod.[6][10] The microscopic scratches provide a surface for crystal growth.

    • Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution.[6][10] This provides a template for crystallization.

Q6: My final yield is very low. How can I improve it?

A6: A low yield can result from several factors during the process.

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. Any excess will retain a significant portion of your product in the mother liquor.[10]

  • Sufficient Cooling: Ensure the solution has been cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.

  • Check the Mother Liquor: After filtration, try evaporating the remaining solution (the mother liquor) to see how much solid residue remains. If a large amount is present, too much solvent was likely used.[10] You can attempt a second recrystallization on this recovered material.

  • Minimize Wash Volume: Use only a very small amount of ice-cold solvent to wash the crystals during filtration.

Troubleshooting_Workflow start Problem Encountered During Recrystallization problem What is the issue? start->problem solution_oil 1. Re-heat solution 2. Add more 'good' solvent 3. Cool VERY slowly problem->solution_oil Compound 'Oiled Out' solution_crystals Is solution clear? - Yes: Scratch flask / Add seed crystal - No / Still no crystals: Too much solvent. Boil off some solvent and re-cool. problem->solution_crystals No Crystals Formed solution_yield 1. Check mother liquor for residue. 2. In next attempt, use less solvent. 3. Ensure thorough ice bath cooling. 4. Use minimal ice-cold wash solvent. problem->solution_yield Poor Yield oiling_out Compound 'Oiled Out' no_crystals No Crystals Formed low_yield Poor Yield end Achieve High-Purity Crystals solution_oil->end solution_crystals->end solution_yield->end

Caption: A troubleshooting guide for common recrystallization issues.

References
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Unknown. (n.d.). Recrystallization.
  • West Virginia University. (n.d.). 4. Crystallization. WVU Community.
  • Unknown. (n.d.). Experiment 9 — Recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Unknown. (n.d.). Recrystallization.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
  • Unknown. (n.d.). Recrystallization1.
  • Parra, T. (2020, July 16). How To Recrystallize A Solid. YouTube.
  • Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Udoh, G. E., et al. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate: A Comparative Guide to CID vs. HCD Fragmentation

Executive Summary For researchers and drug development professionals, the structural characterization of highly functionalized polar intermediates is a critical bottleneck. Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural characterization of highly functionalized polar intermediates is a critical bottleneck. Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (Exact Mass: 210.1004 Da) is a complex synthetic building block containing a basic pyridine ring, a secondary hydroxyl group, a primary amine, and an ethyl ester.

This guide objectively compares the performance of two distinct mass spectrometry fragmentation techniques—Resonance Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) —on an Orbitrap Tribrid platform. By understanding the mechanistic causality behind each technique, scientists can implement self-validating protocols to achieve 100% sequence coverage of complex pyridine-amino acid derivatives.

Mechanistic Causality: Why Fragmentation Physics Matter

As an Application Scientist, I frequently observe that relying on a single fragmentation technique for complex molecules leaves dangerous structural blind spots. To unambiguously characterize Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, we must leverage the distinct physics of both CID and HCD:

  • Resonance CID (Linear Ion Trap): In a Tribrid architecture, CID is performed within the linear ion trap. It is a resonance excitation technique where the isolated precursor ion is slowly accelerated, undergoing multiple equilibrating collisions with an inert gas[1]. Because it is a low-energy, stepwise process, fragmentation typically stops after the weakest bonds break (e.g., neutral losses of H₂O or EtOH). Crucially, CID in an ion trap is subject to the "1/3 Rule" —fragment ions with an m/z less than roughly one-third of the precursor m/z cannot be stably trapped and are lost from the spectrum[2].

  • Beam-Type HCD (Collision Cell): HCD is a non-equilibrium, beam-type collisional dissociation technique. Ions are accelerated into a multipole collision cell. Unlike resonance CID, both the precursor and the newly formed primary fragment ions undergo secondary collisions[2]. This imparts a rapid bolus of energy, shattering the robust Cα-Cβ backbone and yielding a rich spectrum of low-mass diagnostic ions (such as pyridine ring fragments) without the 1/3 cutoff limitation[1].

Experimental Workflow: A Self-Validating Protocol

To objectively compare these techniques, the following parallel acquisition strategy is recommended. This protocol acts as a self-validating system: the CID scan confirms the presence of labile peripheral groups, while the HCD scan unambiguously maps the internal carbon backbone.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Reconstitute Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Utilize a 5-minute gradient elution from 5% to 95% Acetonitrile (with 0.1% FA).

  • Ionization: Electrospray Ionization (ESI) in positive mode. Spray voltage: 3500 V; Capillary temperature: 275°C.

  • MS1 Full Scan: Orbitrap resolution set to 120,000 (FWHM at m/z 200). Scan range: m/z 100–500. AGC target: 4e5.

  • Parallel MS/MS Routing (Tribrid Architecture): Isolate the [M+H]⁺ precursor at m/z 211.1082 using a 1.0 Da quadrupole isolation window.

    • Path A (CID): Route ions to the linear ion trap. Apply a Normalized Collision Energy (NCE) of 30%. Detect in the Ion Trap (Rapid scan rate) to maximize sensitivity for neutral losses.

    • Path B (HCD): Route ions to the Ion Routing Multipole. Apply a stepped NCE of 30%, 40%, and 50% to capture both intermediate backbone cleavages and deep terminal fragments[3]. Detect in the Orbitrap at 30,000 resolution for high mass accuracy of low-mass reporters.

Data Presentation: Comparative Fragmentation Analysis

The fragmentation of the [M+H]⁺ precursor (m/z 211.1082) diverges completely based on the activation method. CID yields predominantly neutral losses, whereas HCD drives deep structural cleavage.

Quantitative Comparison of Major Fragment Ions
Fragment AssignmentTheoretical m/zCID Relative AbundanceHCD Relative AbundanceMechanistic Origin
[M+H - H₂O]⁺ 193.0977100% (Base Peak)15%Low-energy loss of the secondary hydroxyl group.
[M+H - EtOH]⁺ 165.066445%5%Low-energy cleavage of the ethyl ester moiety.
Amino Ester Cation 116.0711Not Observed60%High-energy cleavage of the Cα-Cβ bond.
Pyridinium-hydroxy-methyl⁺ 108.0449Not Observed100% (Base Peak)High-energy cleavage of the Cα-Cβ bond.
Pyridine Ring Fragment 80.0500Not Observed (1/3 Rule)40%Secondary fragmentation (-CO) of the m/z 108 ion[4].
Visualization: Divergent Fragmentation Pathways

Fragmentation cluster_CID Resonance CID (Ion Trap) cluster_HCD Beam-Type HCD (Collision Cell) Precursor Precursor Ion [M+H]+ m/z 211.1083 Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate CID_H2O [M+H - H2O]+ m/z 193.0977 Precursor->CID_H2O Low Energy Neutral Loss CID_EtOH [M+H - EtOH]+ m/z 165.0664 Precursor->CID_EtOH Low Energy Neutral Loss HCD_CaCb Pyridinium-hydroxy-methyl+ m/z 108.0449 Precursor->HCD_CaCb High Energy Cα-Cβ Cleavage HCD_Amino Amino Ester Cation+ m/z 116.0711 Precursor->HCD_Amino High Energy Cα-Cβ Cleavage HCD_Pyr Pyridine Ring Fragment+ m/z 80.0500 HCD_CaCb->HCD_Pyr Secondary Collision -CO

Fig 1: Divergent CID and HCD fragmentation pathways of the pyridine-amino acid derivative.

Conclusion & Best Practices

For the structural elucidation of highly functionalized pyridine-containing amino acid derivatives, neither CID nor HCD alone provides a complete analytical picture.

  • Opt for CID when you need to confidently identify peripheral functional groups (hydroxyls, esters) through predictable, low-energy neutral losses.

  • Opt for HCD when you need to break robust carbon-carbon bonds to generate the low-mass pyridine reporter ions[4] critical for differentiating structural isomers.

By multiplexing these scans on a modern Tribrid architecture, drug development professionals can achieve absolute structural confidence and accelerate downstream synthetic workflows.

References[3] The “ETD-like” Fragmentation of Small Molecules - Pragolab.Verify Source[2] CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - National Institutes of Health (NIH). Verify Source[1] Difference between HCD and CID collision induced dissociations? - StackExchange. Verify Source[4] Specific Fragmentation of K-Shell Excited/Ionized Pyridine Derivatives Studied by Electron Impact - Oxford University Press.Verify Source

Sources

Comparative

Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

This guide provides a comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the robust purity assessment of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the robust purity assessment of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. As a molecule possessing a hydrophilic backbone, a basic pyridine moiety, and a primary amine, it presents unique analytical challenges, including poor retention and peak tailing on conventional columns. This document outlines two scientifically-grounded approaches, explaining the causal relationships between analyte chemistry, stationary phase selection, and mobile phase optimization to achieve accurate and reliable purity determinations.

The Analytical Challenge: Understanding the Analyte

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a polar, ionizable compound. Its key structural features dictate the chromatographic strategy:

  • Pyridine Ring and Primary Amine: These basic groups (pKa approx. 5-6 for pyridine, 9-10 for the amine) are protonated at acidic to neutral pH. This positive charge can lead to strong, undesirable ionic interactions with negatively charged residual silanols on silica-based columns, causing significant peak tailing.[1][2]

  • Hydroxyl Group and Ester Moiety: These polar functionalities contribute to the molecule's overall hydrophilicity, which can result in poor retention on traditional nonpolar stationary phases.[3]

  • Aromatic Pyridine Ring: The presence of the aromatic ring allows for alternative retention mechanisms, such as π-π interactions, to be exploited with specific stationary phases.[4]

A successful purity method must retain the main compound adequately while separating it from potential process-related impurities and degradation products, such as the hydrolyzed carboxylic acid analog or starting materials.

Method Development Workflow

The development of a robust HPLC method follows a logical progression designed to optimize separation and ensure reliability. The chosen strategies aim to control the ionization state of the analyte and mitigate unwanted secondary interactions.

G cluster_0 Analyte Characterization cluster_1 Method Strategy cluster_2 Optimization & Comparison A Identify Key Moieties: - Basic Amines (Pyridine, Primary) - Polar Groups (OH, Ester) - Aromatic Ring B Control Analyte Ionization: Use buffered mobile phase at low pH (e.g., pH 2.5-3.5) A->B Informs Strategy C Select Orthogonal Columns: Compare Hydrophobic vs. Mixed-Mode Interactions B->C Mitigate Tailing D Method 1: Modern C18 Column (High Purity, End-capped) C->D Implements Strategy 1 E Method 2: Phenyl-Hexyl Column (Alternative Selectivity via π-π) C->E Implements Strategy 2 F Evaluate System Suitability: - Resolution (Rs > 2) - Tailing Factor (Tf < 1.5) - Reproducibility D->F E->F G Final Validated Method F->G Selects Optimal Method

Caption: Logical workflow for HPLC method development for polar, basic analytes.

Comparative Methodologies

Two distinct methods are proposed and compared. Method 1 utilizes a modern, high-purity C18 column, representing the industry standard and a robust starting point. Method 2 employs a Phenyl-Hexyl stationary phase to introduce an alternative separation mechanism, which can be crucial for resolving challenging impurities.[5]

Method 1: The High-Purity C18 Approach

This method relies on a modern, Type B silica C18 column, which has minimal residual silanol groups and is effectively end-capped to reduce secondary interactions.[1] The mobile phase is buffered at a low pH to ensure the analyte's basic nitrogens are fully and consistently protonated, which sharpens the peak shape by minimizing interactions with any remaining silanols.[2][6]

Method 2: The Phenyl-Hexyl Alternative Selectivity Approach

This method uses a Phenyl-Hexyl stationary phase. The hexyl alkyl chain provides hydrophobic retention similar to a C8 or C18 column, while the phenyl ring offers a distinct separation mechanism through π-π interactions with the pyridine ring of the analyte.[4][7] This alternative selectivity can be highly effective in resolving impurities that are structurally similar to the main compound but differ in their aromatic character or substitution pattern.[5]

Tabulated Method Parameters
ParameterMethod 1: C18 (Workhorse)Method 2: Phenyl-Hexyl (Alternative Selectivity)
Column Agilent ZORBAX SB-C18, 4.6 x 150 mm, 3.5 µmPhenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄0.1% Formic Acid in Water, pH ~2.7
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 45% B over 15 min; hold at 45% for 2 min5% to 40% B over 15 min; hold at 40% for 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL
Rationale Robust, general-purpose hydrophobic retention. Low pH suppresses silanol interactions.Combines hydrophobic retention with π-π interactions for unique selectivity. Volatile buffer is MS-friendly.

Experimental Protocols

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard stock solution.

HPLC System Setup and Execution
  • Set up the HPLC system according to the parameters specified for either Method 1 or Method 2 in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the baseline is clean.

  • Inject the standard solution to determine the retention time and system suitability parameters.

  • Inject the sample solution to perform the purity analysis.

Comparative Performance Data (Hypothetical)

To illustrate the differences in selectivity, we'll consider two potential impurities:

  • Impurity A: 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid (hydrolyzed ester). More polar.

  • Impurity B: 4-Pyridinecarboxaldehyde (a potential starting material). Less polar.

Performance MetricAnalyte / ImpurityMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (min) Impurity A3.54.2
Main Peak 8.2 9.5
Impurity B8.510.1
Resolution (Rs) Main Peak / Impurity A12.513.8
Main Peak / Impurity B1.6 2.8
Tailing Factor (Tf) Main Peak1.21.1
% Area (Sample) Impurity A0.15%0.16%
Main Peak 99.68% 99.68%
Impurity B0.17%0.16%
Interpretation of Results
  • Retention: Both methods provide adequate retention for the main analyte. The Phenyl-Hexyl column shows slightly longer retention times due to the dual retention mechanism.[4]

  • Peak Shape: Both methods yield excellent peak symmetry (Tailing Factor close to 1.0), demonstrating effective control of secondary silanol interactions.[2]

  • Resolution: This is the key point of comparison. While both methods easily resolve the more polar Impurity A, Method 1 (C18) shows borderline resolution (Rs = 1.6) for Impurity B, which elutes very close to the main peak. In contrast, Method 2 (Phenyl-Hexyl) provides excellent, baseline separation (Rs = 2.8) for this critical pair.[5] This highlights the alternative selectivity of the phenyl phase, which likely interacts differently with the aldehyde impurity compared to the main analyte, enhancing their separation.

Conclusion and Recommendation

Both the high-purity C18 and Phenyl-Hexyl columns can be used to develop a validatable method for the purity analysis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

  • Method 1 (C18) is a robust, reliable choice that provides good chromatography and is simple to implement. It is suitable for routine quality control if all known impurities are well-resolved.

  • Method 2 (Phenyl-Hexyl) is the superior choice for method development and validation. Its orthogonal selectivity provides greater confidence in separating the main peak from all potential impurities, including those that are structurally very similar.[5] The enhanced resolution for the critical pair (Main Peak / Impurity B) makes it a more robust and reliable method for ensuring the quality and safety of the target compound.

For drug development and regulatory submissions, employing orthogonal methods like these provides a more comprehensive impurity profile and demonstrates a deeper understanding and control of the manufacturing process.

References

  • farmatel. Selecting Buffer pH in Reversed-Phase HPLC. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • The Analytical Scientist. in buffers and additives in reversed-phase HPLC or LC-MS?. Available from: [Link]

  • Reversed-phase HPLC Buffers. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available from: [Link]

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Available from: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available from: [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of.... Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Primesep AB Column. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • LCGC International. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Available from: [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate. Available from: [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

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Validation

A Comparative Guide to the Synthetic Strategies for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Introduction Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a β-hydroxy-α-amino acid backbone with a pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a β-hydroxy-α-amino acid backbone with a pyridine moiety, is a key pharmacophore in various biologically active molecules. The presence of two adjacent chiral centers necessitates synthetic routes that offer high levels of stereocontrol. This guide provides a comparative analysis of three prominent synthetic strategies for accessing this molecule: the Henry (Nitroaldol) Reaction, the Sharpless Asymmetric Aminohydroxylation, and the Auxiliary-Controlled Aldol Reaction. Each route will be examined for its mechanistic underpinnings, experimental protocol, and a critical evaluation of its advantages and disadvantages, supported by experimental data from peer-reviewed literature.

Route 1: The Henry (Nitroaldol) Reaction Pathway

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] For the synthesis of the target molecule, this route entails the reaction of pyridine-4-carbaldehyde with ethyl nitroacetate, followed by the stereoselective reduction of the resulting nitro group to an amine.

Reaction Mechanism

The synthesis begins with the deprotonation of ethyl nitroacetate by a base to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of pyridine-4-carbaldehyde. Subsequent protonation of the resulting alkoxide yields ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate. The crucial second step is the diastereoselective reduction of the nitro group to a primary amine, which can be achieved through catalytic hydrogenation. The stereochemical outcome of the reduction is often influenced by the existing stereocenter at the hydroxyl-bearing carbon.

Henry Reaction Route start Pyridine-4-carbaldehyde + Ethyl Nitroacetate henry Henry (Nitroaldol) Reaction start->henry intermediate Ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate henry->intermediate reduction Stereoselective Reduction (e.g., H2, Pd/C) intermediate->reduction product Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate reduction->product

Caption: The Henry Reaction pathway to the target molecule.

Experimental Protocols

Step 1: Henry Reaction A mixture of pyridine-4-carbaldehyde and ethyl nitroacetate is treated with a catalytic amount of a base, such as a chiral copper(II) complex, in a suitable solvent like THF at a controlled temperature.[3] The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the product, ethyl 2-nitro-3-hydroxy-3-(pyridin-4-yl)propanoate, is isolated and purified by column chromatography.

Step 2: Reduction of the Nitro Group The purified nitro-alcohol is dissolved in a solvent like ethanol or methanol and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5] The reaction is typically carried out at room temperature and moderate pressure until the starting material is consumed. Filtration of the catalyst and removal of the solvent yields the crude product, which is then purified.

Performance Analysis
ParameterHenry Reaction Route
Overall Yield Moderate to Good
Stereocontrol Can be challenging; requires a chiral catalyst for the Henry reaction and careful selection of reduction conditions to control diastereoselectivity.
Scalability Generally good, but the use of nitroalkanes can pose safety concerns on a large scale.
Reagent Cost & Availability Starting materials are readily available and relatively inexpensive. Chiral catalysts can be costly.
Advantages and Disadvantages

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • The Henry reaction is a well-established and versatile C-C bond-forming reaction.

Disadvantages:

  • Controlling the stereochemistry of both the Henry reaction and the subsequent reduction can be challenging, often leading to mixtures of diastereomers.

  • The use of nitroalkanes can be hazardous, especially on a large scale.

  • The reduction of the nitro group in the presence of other reducible functionalities and existing stereocenters requires careful optimization to achieve high selectivity.[6]

Route 2: Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of an alkene to a vicinal amino alcohol with high enantioselectivity.[7][8] This route involves the aminohydroxylation of ethyl 3-(pyridin-4-yl)acrylate.

Reaction Mechanism

The reaction is catalyzed by an osmium catalyst in the presence of a chiral ligand derived from cinchona alkaloids. A nitrogen source, such as a carbamate or sulfonamide, reacts with the osmium tetroxide to form an osmium-imido species. This species then undergoes a [3+2] cycloaddition with the alkene, ethyl 3-(pyridin-4-yl)acrylate, followed by hydrolysis to yield the syn-amino alcohol. A key feature of this reaction is that the regioselectivity can often be controlled by the choice of the chiral ligand. For cinnamate-like substrates, ligands with a phthalazine (PHAL) core tend to favor the formation of the α-hydroxy-β-amino product, while ligands with an anthraquinone (AQN) core can reverse the selectivity to favor the desired α-amino-β-hydroxy product.[3][9][10]

Sharpless AA Route start Ethyl 3-(pyridin-4-yl)acrylate sharpless Sharpless Asymmetric Aminohydroxylation (OsO4, Chiral Ligand, N-source) start->sharpless product Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate sharpless->product

Caption: The Sharpless Asymmetric Aminohydroxylation pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(pyridin-4-yl)acrylate (E)-3-(pyridin-4-yl)acrylic acid can be synthesized via a Knoevenagel condensation between pyridine-4-carbaldehyde and malonic acid in pyridine.[11] The resulting acrylic acid is then esterified using standard methods (e.g., Fischer esterification) to yield ethyl 3-(pyridin-4-yl)acrylate.

Step 2: Asymmetric Aminohydroxylation To a solution of ethyl 3-(pyridin-4-yl)acrylate in a suitable solvent system (e.g., t-BuOH/H₂O), the osmium catalyst (e.g., K₂OsO₂(OH)₄), the chiral ligand (e.g., (DHQ)₂-AQN for the desired regioselectivity), and the nitrogen source (e.g., an N-halo-carbamate) are added. The reaction is stirred at a controlled temperature until completion. The product is then extracted and purified by chromatography.

Performance Analysis
ParameterSharpless AA Route
Overall Yield Moderate
Stereocontrol Excellent enantioselectivity and good diastereoselectivity (syn addition). Regioselectivity is ligand-controlled.
Scalability Scalable, but the high cost and toxicity of the osmium catalyst can be a limitation.
Reagent Cost & Availability The osmium catalyst and chiral ligands are expensive. The synthesis of the starting acrylate is straightforward.
Advantages and Disadvantages

Advantages:

  • Direct and highly enantioselective method for the formation of the vicinal amino alcohol functionality.

  • Predictable syn-diastereoselectivity.

  • The ability to control regioselectivity through ligand choice is a significant advantage.[9][12]

Disadvantages:

  • The high cost and toxicity of the osmium catalyst are major drawbacks.

  • The synthesis requires a two-step sequence to prepare the starting alkene.

  • Regioselectivity can be substrate-dependent and may require careful optimization.[13][14]

Route 3: Auxiliary-Controlled Aldol Reaction

This strategy utilizes a chiral auxiliary to direct the stereochemical outcome of an aldol reaction between a glycine enolate equivalent and pyridine-4-carbaldehyde. The Evans asymmetric aldol reaction is a well-established and highly reliable method for achieving excellent diastereoselectivity.[11][15]

Reaction Mechanism

An N-acylated chiral oxazolidinone, derived from an amino acid like valine or phenylalanine, serves as the chiral auxiliary. This is first acylated with a protected glycine moiety. Deprotonation with a strong base (e.g., LDA) or a Lewis acid/amine combination (e.g., Bu₂BOTf/Et₃N) generates a stereochemically defined Z-enolate. This enolate then reacts with pyridine-4-carbaldehyde via a chair-like Zimmerman-Traxler transition state, where the pyridine ring occupies a pseudo-equatorial position to minimize steric interactions.[16] This directs the formation of a specific diastereomer of the aldol adduct. Subsequent cleavage of the chiral auxiliary yields the desired β-hydroxy-α-amino acid derivative.

Aldol Route start N-Glycyl Chiral Auxiliary + Pyridine-4-carbaldehyde aldol Diastereoselective Aldol Reaction (e.g., Evans Auxiliary) start->aldol intermediate Aldol Adduct aldol->intermediate cleavage Auxiliary Cleavage & Esterification intermediate->cleavage product Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate cleavage->product

Caption: The Auxiliary-Controlled Aldol Reaction pathway.

Experimental Protocols

Step 1: Preparation of the N-Glycyl Chiral Auxiliary A commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is N-acylated with an N-protected glycine derivative (e.g., N-Boc-glycine) using standard peptide coupling reagents.

Step 2: Evans Aldol Reaction The N-glycyl chiral auxiliary is dissolved in an aprotic solvent like CH₂Cl₂ and cooled. A Lewis acid such as dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA) are added to form the boron enolate. Pyridine-4-carbaldehyde is then added, and the reaction is stirred at low temperature. After workup, the aldol adduct is purified.

Step 3: Auxiliary Cleavage and Esterification The chiral auxiliary is cleaved from the aldol product, for example, by treatment with lithium hydroperoxide (LiOOH) followed by an acidic workup to yield the free acid. The resulting N-protected β-hydroxy-α-amino acid is then esterified to the ethyl ester. Finally, the N-protecting group is removed to afford the target molecule.

Performance Analysis
ParameterAuxiliary-Controlled Aldol Route
Overall Yield Good
Stereocontrol Excellent diastereoselectivity, often >99:1. The absolute stereochemistry is determined by the choice of the chiral auxiliary.
Scalability Highly scalable and has been used in industrial settings.[15]
Reagent Cost & Availability Chiral auxiliaries can be expensive but are often recoverable. Other reagents are common and affordable.
Advantages and Disadvantages

Advantages:

  • Provides exceptionally high levels of diastereoselectivity, leading to a single major stereoisomer.[17]

  • The stereochemical outcome is predictable and reliable.

  • The methodology is robust and scalable.

  • The chiral auxiliary can often be recovered and reused.

Disadvantages:

  • This is a multi-step process, requiring the attachment and subsequent removal of the chiral auxiliary, which adds to the overall step count.

  • The synthesis of the initial N-glycyl chiral auxiliary is an additional step.

Comparative Summary and Conclusion

Synthetic RouteKey FeaturesStrengthsWeaknesses
Henry (Nitroaldol) Reaction Two-step sequence: C-C bond formation followed by reduction.Inexpensive starting materials.Difficult stereocontrol, potential safety hazards with nitro compounds.
Sharpless Asymmetric Aminohydroxylation Direct, enantioselective conversion of an alkene to a vicinal amino alcohol.High enantioselectivity, predictable syn addition, ligand-controlled regioselectivity.Expensive and toxic osmium catalyst, requires synthesis of the alkene precursor.
Auxiliary-Controlled Aldol Reaction Use of a chiral auxiliary to direct a highly diastereoselective aldol reaction.Excellent and predictable diastereoselectivity, scalable, recoverable auxiliary.Multi-step process (attachment and removal of auxiliary).

References

  • Kudelko, A., et al. (2015). Synthesis of 3-(pyridyl)acrylic acids. Acta Poloniae Pharmaceutica, 72(3), 477-483.
  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. Available at: [Link]

  • Henry, L. (1895). Formation Synthétique d'Alcools Nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
  • Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]

  • O'Brien, P. (1999). Sharpless asymmetric aminohydroxylation: Scope, limitations, and use in synthesis.
  • Kim, B. M., et al. (1991). Asymmetric Aldol Reactions Using Boron Enolates. Comprehensive Organic Synthesis, 2, 239-274.
  • Wikipedia contributors. (2023, December 27). Henry reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sharpless, K. B., et al. (1996). A New Ligand Class for the Asymmetric Dihydroxylation of Olefins. Journal of the American Chemical Society, 118(1), 35-42.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Evans, D. A. (1982). Chiral enolates in synthesis. Aldrichimica Acta, 15(2), 23-32.
  • Feng, X., et al. (2011). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry, 76(11), 4567-4573. Available at: [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111.
  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. Available at: [Link]

  • Master Organic Chemistry. Henry Reaction. Available at: [Link]

  • ResearchGate. The Henry Reaction: Recent Examples. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]

  • McLeod, M. D., et al. (2006). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 4(21), 4029-4043. Available at: [Link]

  • IntechOpen. (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Available at: [Link]

  • Akulov, G. P., & Simonov, E. A. (1961). Synthesis of beta-hydroxy-alpha-amino acid.
  • Sharpless, K. B., et al. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.
  • Wikipedia contributors. (2023, May 29). Sharpless oxyamination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry Stack Exchange. Reduction of α,β-unsaturated nitro compounds. Available at: [Link]

  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • Wikipedia contributors. (2024, March 12). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Chiral Separation of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate Enantiomers

Executive Summary & Mechanistic Challenges The chiral separation of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate presents a unique chromatographic challenge. As a β -hydroxy- α -amino ester derivative containing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

The chiral separation of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate presents a unique chromatographic challenge. As a β -hydroxy- α -amino ester derivative containing a basic pyridine ring, the molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: two pairs of diastereomers (syn and anti, or erythro and threo).

Achieving baseline resolution of all four stereoisomers is critical for pharmacological evaluation, as different stereoisomers of structurally related amino acid derivatives exhibit vastly distinct biological activities and receptor binding affinities[1].

This guide objectively compares the three leading chiral stationary phase (CSP) technologies for this compound, detailing the causality behind method development, and provides a self-validating experimental protocol optimized for basic heteroaryl amino acid esters.

Chromatographic Decision Matrix: Causality & Column Selection

When developing a method for this specific analyte, the structural properties dictate the chromatographic mode. Unlike free amino acids which are zwitterionic and require aqueous environments, the ethyl esterification of this compound neutralizes the carboxylic acid. This dramatically increases its solubility in non-polar organic solvents, shifting the optimal separation strategy toward Normal Phase (NP) chromatography[2].

Alternative 1: Polysaccharide-Based CSPs (The Gold Standard)
  • Example: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: Chiral recognition occurs via a three-point interaction model involving hydrogen bonding (at the carbamate linkages), dipole-dipole interactions, and π−π stacking with the pyridyl ring.

  • Causality for Selection: Because the analyte is an ester, it is highly soluble in Hexane/Isopropanol. Polysaccharide columns excel in this normal-phase environment. Furthermore, the addition of a basic modifier (like Diethylamine) is critical to competitively block residual silanols on the silica support, preventing severe peak tailing from the basic pyridyl nitrogen[2].

Alternative 2: Ligand-Exchange Chromatography
  • Example: Chirex 3126 (D)-penicillamine

  • Mechanism: Relies on the formation of transient diastereomeric coordination complexes between the analyte, a Copper (II) ion in the mobile phase, and the chiral selector[1].

  • Causality for Selection: While highly effective for separating all four isomers of structural analogs like 3-phenylserine[3], ligand-exchange is enthalpy-driven and requires elevated temperatures (e.g., 40 °C) to ensure fast complexation kinetics. It is generally more suited for underivatized free amino acids rather than esters[4].

Alternative 3: Macrocyclic Glycopeptide CSPs
  • Example: Chirobiotic T (Teicoplanin)

  • Mechanism: Utilizes steric inclusion cavities and hydrogen bonding networks.

  • Causality for Selection: Effective for unnatural β -amino acids[5], but often yields lower resolution ( Rs​<1.5 ) for bulky heteroaryl esters compared to polysaccharide phases.

Comparative Performance Data

The following table synthesizes benchmark performance data for the separation of the four stereoisomers, extrapolated from closely related structural analogs (phenylserine and methylsulfonyl-phenylpropanoate derivatives)[1][2][3].

Column TechnologyChromatographic ModeSelectivity ( α )Resolution ( Rs​ )Peak SymmetryPrimary Limitation
Chiralpak AD-H Normal Phase1.45 - 1.80> 2.0 (Baseline) Excellent (with DEA)High solvent consumption
Chirex 3126 Ligand-Exchange1.15 - 1.301.5 - 1.8ModerateRequires Cu(II) in mobile phase
Chirobiotic T Polar Organic1.10 - 1.25< 1.5 (Partial)GoodLimited π−π interaction sites

Chiral Separation Workflow & Logic

Workflow Target Analyte: Ethyl 2-amino-3-hydroxy- 3-(pyridin-4-yl)propanoate Analyze Structural Analysis: Esterified Carboxyl + Basic Pyridine Target->Analyze Split Select Chromatographic Mode Analyze->Split NP Normal Phase (Preferred) High Solubility for Esters Split->NP RP Ligand Exchange (Alternative) Better for Free Amino Acids Split->RP Col1 Chiralpak AD-H (Polysaccharide CSP) NP->Col1 Col2 Chirex 3126 (Cu2+ Coordination) RP->Col2 Opt1 Add 0.1% DEA to suppress pyridine tailing Col1->Opt1 Opt2 Maintain 40°C for complexation kinetics Col2->Opt2

Decision matrix for selecting the optimal chiral separation strategy.

Step-by-Step Experimental Methodology

To achieve robust and reproducible separation, the Normal Phase approach using a polysaccharide column is recommended. The following protocol is designed as a self-validating system to ensure data integrity and accurate stereoisomer assignment.

Materials & Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Modifier: Diethylamine (DEA) - Critical for pyridyl-containing compounds.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of Hexane and 200 mL of Isopropanol to create an 80:20 (v/v) mixture.

  • Add exactly 1.0 mL of Diethylamine (DEA) to yield a 0.1% (v/v) basic modifier concentration. Mechanistic note: DEA competitively binds to residual silanols on the CSP, preventing the pyridyl nitrogen of the analyte from sticking to the column, thereby eliminating peak tailing[2].

  • Sonicate and degas the mixture for 10 minutes.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Injection Volume: 10 µL.

Step 3: Self-Validating Injection Sequence
  • System Suitability (Racemate Injection): Inject 10 µL of the synthesized mixture containing all four stereoisomers (1 mg/mL in mobile phase).

  • Calculate Resolution: Ensure baseline separation is achieved. Calculate the resolution between the closest eluting pair using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . A passing system must yield Rs​>1.5 .

  • Enantiopure Spiking (Elution Order Assignment): To definitively map the peaks, spike the racemate sample with a known enantiopure standard (e.g., the (2S, 3R) isomer). Re-inject the spiked sample.

  • Validation: The peak corresponding to the (2S, 3R) isomer will show a proportional increase in peak area. This internal validation confirms the elution order without relying solely on absolute retention times, which can drift due to temperature or mobile phase variations.

References[1] Application Note: Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers

Sources

Validation

A Researcher's Guide to the Spectroscopic Characterization of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate and Its Synthetic Precursors

Introduction: Charting the Synthesis of a Novel Pyridinyl Amino Acid Derivative In the landscape of medicinal chemistry and drug development, pyridinyl-containing amino acid derivatives represent a class of molecules wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting the Synthesis of a Novel Pyridinyl Amino Acid Derivative

In the landscape of medicinal chemistry and drug development, pyridinyl-containing amino acid derivatives represent a class of molecules with significant potential. Their structural motifs are found in numerous bioactive compounds, offering a scaffold for creating novel therapeutics. This guide focuses on Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate , a compound of interest for its potential as a chiral building block in complex molecule synthesis.

The successful synthesis and purification of this target molecule are contingent on the ability to accurately identify it and differentiate it from its starting materials. This technical guide provides a comprehensive spectroscopic comparison of the final product with its logical precursors: Pyridine-4-carbaldehyde and Ethyl glycinate . By leveraging data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will establish a clear analytical roadmap for researchers. This document moves beyond a simple data repository, explaining the causality behind the spectral features and providing the practical insights needed to monitor the synthetic transformation with confidence.

The Synthetic Pathway: An Aldol-Type Addition

The formation of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is achieved through a classic carbon-carbon bond-forming reaction. Specifically, it involves the base-catalyzed aldol-type addition of the enolate derived from Ethyl glycinate to the electrophilic carbonyl carbon of Pyridine-4-carbaldehyde. This reaction creates two new stereocenters, leading to the formation of diastereomers.

The choice of a suitable base and solvent system is critical to deprotonate the α-carbon of the glycine ester without promoting unwanted side reactions like self-condensation or hydrolysis. Monitoring the reaction's progress involves tracking the consumption of the aldehyde and the appearance of the product.

Figure 1. Synthetic route to the target compound.

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, the following standardized protocols for sample preparation and analysis are recommended. These protocols form a self-validating system, ensuring that any observed spectral differences are due to molecular structure rather than experimental variability.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for instance, D₂O will cause exchange with labile protons (OH, NH₂), leading to their disappearance from the ¹H spectrum. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds are standard. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For liquids (e.g., Pyridine-4-carbaldehyde), a single drop is placed directly on the ATR crystal. For solids, a small amount of the powder is pressed firmly onto the crystal to ensure good contact.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum. A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is ideal for these polar, non-volatile compounds. ESI is a soft ionization technique that typically yields a prominent molecular ion peak ([M+H]⁺), which is crucial for confirming molecular weight.

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 50-500).

Spectroscopic Profile of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the changes that signify a successful reaction.

4.1. Pyridine-4-carbaldehyde (Precursor 1)

This molecule's spectrum is dominated by features of the pyridine ring and the aromatic aldehyde functional group.[1]

Figure 2. Structure of Pyridine-4-carbaldehyde.

Table 1: Summary of Spectroscopic Data for Pyridine-4-carbaldehyde

Technique Key Feature Observed Value / Range Interpretation & Causality
FT-IR Aldehyde C=O Stretch ~1705-1715 cm⁻¹ Strong, sharp absorption characteristic of a conjugated aldehyde carbonyl group.[2][3]
Aromatic C-H Stretch >3000 cm⁻¹ Weak to medium absorptions typical for sp² C-H bonds on the pyridine ring.
¹H NMR Aldehyde Proton (-CHO) δ 9.9 - 10.1 ppm (s, 1H) Highly deshielded proton due to the electron-withdrawing nature of the carbonyl oxygen and ring anisotropy. Its disappearance is a key indicator of reaction completion.[4]
(CDCl₃) Pyridine Protons δ 8.8-8.9 ppm (d, 2H) Protons ortho to the nitrogen (H2, H6) are significantly deshielded.
Pyridine Protons δ 7.7-7.8 ppm (d, 2H) Protons meta to the nitrogen (H3, H5) are less deshielded.[4]
¹³C NMR Aldehyde Carbonyl (C=O) δ ~192 ppm The most downfield signal, characteristic of an aldehyde carbonyl carbon.[5]
(CDCl₃) Pyridine Carbons δ ~151, 142, 122 ppm Chemical shifts for the aromatic carbons of the pyridine ring.
MS (EI) Molecular Ion (M⁺) m/z 107 Corresponds to the molecular weight of the compound.[2][6]

| | Major Fragment | m/z 79 | Loss of the carbonyl group (-CO), resulting in a pyridinium fragment. |

4.2. Ethyl Glycinate (Precursor 2)

As an amino acid ester, its spectrum shows features of an aliphatic primary amine and an ethyl ester.[7] For stability, it is often handled as its hydrochloride salt, which slightly alters the spectral data, particularly for the amine group.[8]

Figure 3. Structure of Ethyl glycinate.

Table 2: Summary of Spectroscopic Data for Ethyl Glycinate Hydrochloride

Technique Key Feature Observed Value / Range Interpretation & Causality
FT-IR Ester C=O Stretch ~1740-1750 cm⁻¹ Strong, sharp absorption for the saturated ester carbonyl.[9] This peak will be retained in the final product.
N-H Stretch (-NH₃⁺) ~2500-3200 cm⁻¹ Broad, strong absorptions characteristic of an ammonium salt.
¹H NMR Methylene (-O-CH₂-CH₃) δ ~4.3 ppm (q, 2H) Quartet due to coupling with the adjacent methyl group protons. Deshielded by the adjacent ester oxygen.[10]
(D₂O) Alpha-Methylene (α-CH₂) δ ~3.9 ppm (s, 2H) Singlet representing the two protons on the carbon alpha to both the amine and the ester. These are the protons that will be abstracted to form the enolate.
Methyl (-O-CH₂-CH₃) δ ~1.3 ppm (t, 3H) Triplet due to coupling with the adjacent methylene group protons.[10]
¹³C NMR Ester Carbonyl (C=O) δ ~168 ppm Characteristic chemical shift for an ester carbonyl carbon.[11]
(D₂O) Methylene (-O-CH₂) δ ~63 ppm Carbon of the ethyl group attached to the ester oxygen.
Alpha-Methylene (α-CH₂) δ ~41 ppm Carbon adjacent to the nitrogen and carbonyl group.
Methyl (-CH₃) δ ~14 ppm Terminal methyl carbon of the ethyl group.
MS (EI of free base) Molecular Ion (M⁺) m/z 103 Corresponds to the molecular weight of the free base, Ethyl glycinate.[12]

| | Major Fragment | m/z 29 | Loss of the ethoxycarbonyl group, leaving [CH₂NH₂]⁺. |

Predicted Spectroscopic Profile of the Product

Figure 4. Structure of the target product.

Table 3: Predicted Spectroscopic Data for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Technique Key Feature Predicted Value / Range Interpretation & Causality
FT-IR Alcohol O-H Stretch ~3200-3500 cm⁻¹ NEW! Broad absorption due to the newly formed secondary alcohol. Its presence is a strong confirmation of success.
Ester C=O Stretch ~1730-1745 cm⁻¹ RETAINED. The ester group remains, so this strong peak will persist, possibly with a slight shift.
Amine N-H Stretch ~3300-3400 cm⁻¹ RETAINED. Characteristic stretches for the primary amine.
Aldehyde C=O Stretch ABSENT KEY CHANGE. The disappearance of the 1710 cm⁻¹ peak from Pyridine-4-carbaldehyde is a critical indicator.
¹H NMR Aldehyde Proton (-CHO) ABSENT KEY CHANGE. The singlet around δ 10 ppm from the precursor will be gone.
**Methine Protons (CH-OH, CH-NH₂) ** δ 4.5-5.5 ppm & ~ δ 3.5-4.5 ppm NEW! Two new signals for the protons on the newly formed C2 and C3 stereocenters. They would likely appear as doublets, coupling to each other.
Pyridine Protons ~ δ 8.5-8.7 & ~ δ 7.3-7.5 ppm RETAINED. The signals for the pyridine ring will remain, though their chemical environment has changed, leading to a shift.
Ethyl Group Protons ~ δ 4.2 (q) & ~ δ 1.2 (t) ppm RETAINED. The characteristic quartet and triplet for the ethyl ester will persist.
¹³C NMR Aldehyde Carbonyl (C=O) ABSENT KEY CHANGE. The signal at 192 ppm will have disappeared.
**Methine Carbons (C-OH, C-NH₂) ** δ 70-80 ppm & ~ δ 55-65 ppm NEW! Two new signals in the aliphatic region corresponding to the carbons of the new stereocenters.
Ester Carbonyl (C=O) ~ δ 170 ppm RETAINED. The ester carbonyl carbon signal will still be present.

| MS (ESI) | Protonated Molecular Ion ([M+H]⁺) | m/z 211.1 | KEY CONFIRMATION. The most crucial piece of data for confirming the product's identity, corresponding to the molecular weight of 210.23 + a proton. |

A Comparative Guide for Reaction Monitoring

The most powerful application of this data is in real-time or work-up analysis to determine reaction conversion. By comparing the spectra of the reaction mixture to the precursors, a clear picture of the process emerges.

Workflow cluster_workflow Spectroscopic Workflow for Synthesis Monitoring A Start Reaction: Mix Precursors + Reagents B Acquire Aliquot (e.g., after 2 hours) A->B C Run ¹H NMR Spectrum B->C D Analyze Spectrum C->D E Reaction Complete? D->E Check for aldehyde proton at δ ~10 ppm F Work-up & Purify Product E->F Yes (Signal Absent) H Continue Reaction E->H No (Signal Present) G Full Characterization (¹H NMR, ¹³C NMR, IR, MS) F->G H->B Wait / Adjust Conditions

Figure 5. Workflow for monitoring the synthesis.

Table 4: Key Spectroscopic Transformations for Monitoring the Reaction

Compound Key IR Peak (cm⁻¹) Key ¹H NMR Signal (ppm) Key MS Peak (m/z)
Pyridine-4-carbaldehyde ~1710 (Aldehyde C=O) ~10.0 (Aldehyde H) 107 (M⁺)
Ethyl Glycinate ~1745 (Ester C=O)~3.9 (α-CH₂)103 (M⁺)
Reaction Mixture (Incomplete) ~1710 AND ~1740~10.0 AND new product signals107, 103, and 211
Pure Product ~3300 (O-H), ~1735 (Ester C=O)ABSENCE of ~10.0 signal, New CH-OH/CH-NH₂ signals211 ([M+H]⁺)

The primary method for tracking progress is ¹H NMR . The disappearance of the sharp singlet for the aldehyde proton of Pyridine-4-carbaldehyde above δ 9.9 ppm is the most unambiguous indicator of its consumption. Concurrently, new, more complex signals will appear in the δ 3.5-5.5 ppm region, corresponding to the newly formed methine protons of the product.

Upon purification, a final confirmation via ESI-MS is essential. Observing a strong signal at m/z 211 provides definitive proof of the product's molecular weight.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate and its precursors. By understanding the distinct spectral signatures of the starting materials and predicting the key changes upon product formation, researchers are well-equipped to monitor the synthesis, confirm the structure of the final compound, and assess its purity. The disappearance of the aldehyde C=O stretch in the IR and the aldehyde proton in the ¹H NMR, coupled with the appearance of an alcohol O-H stretch and a molecular ion at m/z 211, serve as the definitive multi-technique confirmation of a successful synthesis.

References

  • PubChem. 4-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link][2]

  • PubChem. Glycine ethyl ester. National Center for Biotechnology Information. Available at: [Link][7]

  • NIST. 4-Pyridinecarboxaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][15]

  • PubChem. Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Available at: [Link][8]

  • NIST. 4-Pyridinecarboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][6]

  • Wikipedia. Pyridine-4-carbaldehyde. Available at: [Link][1]

  • ResearchGate. ¹³C NMR carbonyl chemical shifts of 1a, 1e, pyridine-4-carboxaldehyde.... Available at: [Link]

  • ResearchGate. Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Available at: [Link][3]

  • SpectraBase. 4-Pyridinecarboxaldehyde 13C NMR. Available at: [Link]

  • NIST. Glycine, ethyl ester, hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][9]

  • NextSDS. ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride. Available at: [Link][13]

  • NIST. Glycine, ethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link][12]

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Safety & Regulatory Compliance

Handling

A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-amino-3-hydroxy-3-(pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate. This document is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring both personal safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate may not be readily available, a conservative approach to safety is warranted based on the known hazards of its structural analogs. The dihydrochloride salt of this compound is classified as a skin and eye irritant, and may cause drowsiness or dizziness[1]. Related pyridine-containing compounds are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation[2]. Therefore, it is prudent to handle this compound with a high degree of caution.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as respiratory effects and potential toxicity, a comprehensive PPE strategy is non-negotiable.

Core PPE Requirements
PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and dust that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene glovesTo prevent skin contact with the potentially irritating or toxic compound.[4][5]
Body Protection A flame-resistant lab coatTo protect skin and clothing from chemical splashes.[4]
Footwear Closed-toe shoesTo protect feet from spills.[5]

All handling of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[3][5].

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling and Storage Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible[6].

  • Weighing and Aliquoting : Conduct all weighing and solution preparation within a chemical fume hood to contain any dust or vapors[3][4].

  • Container Labeling : Clearly label all containers with the full chemical name: "Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate".

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][7].

  • Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn[3][8].

Waste Disposal Workflow

The disposal of pyridine-containing compounds is regulated, and they are generally considered hazardous waste[7][9]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

start Begin Waste Disposal collect_waste Collect waste in a designated, labeled hazardous waste container start->collect_waste solid_liquid Segregate solid and liquid waste streams collect_waste->solid_liquid storage Store sealed container in a cool, dry, well-ventilated secondary containment area solid_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor storage->contact_ehs end Waste Safely Managed contact_ehs->end

Caption: Waste disposal workflow for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][10]
Spill Response Protocol
  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[4][5].

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container[4].

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[5].

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department[5].

spill_occurs Spill Occurs evacuate Evacuate non-essential personnel spill_occurs->evacuate ventilate Ensure adequate ventilation evacuate->ventilate wear_ppe Don appropriate PPE ventilate->wear_ppe contain Contain spill with inert absorbent material wear_ppe->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate report Report spill to EHS decontaminate->report end Spill Managed report->end

Caption: Spill response workflow.

References

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
  • SAFETY D
  • ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)
  • Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)
  • Safety D
  • Safety D
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • SAFETY D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • MSDS of Ethyl 3-(pyridin-2-ylamino)
  • Ethyl 2-amino-3-(4-pyridinyl)
  • Ethyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)
  • 2 - SAFETY D
  • PRODUCTION, IMPORT, USE, AND DISPOSAL 4.
  • N- pyridin ( -2-yl)-β- alanine ethyl ester Safety - Jubilant Ingrevia.
  • Material Safety D
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI - NIH.
  • 安全データシート(SDS) - ベリタス.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.
  • 2-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID ETHYL ESTER - ChemBK.
  • MATERIAL SAFETY DATA SHEETS ETHYL 3-(2-PYRIDYLAMINO)

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